Folic Acid
Description
Folic acid is an N-acyl-amino acid that is a form of the water-soluble vitamin B9. Its biologically active forms (tetrahydrofolate and others) are essential for nucleotide biosynthesis and homocysteine remethylation. It has a role as a human metabolite, a nutrient and a mouse metabolite. It is a member of folic acids and a N-acyl-amino acid. It is functionally related to a pteroic acid. It is a conjugate acid of a folate(2-).
Folic acid, also known as folate or Vitamin B9, is a member of the B vitamin family and an essential cofactor for enzymes involved in DNA and RNA synthesis. More specifically, folic acid is required by the body for the synthesis of purines, pyrimidines, and methionine before incorporation into DNA or protein. Folic acid is particularly important during phases of rapid cell division, such as infancy, pregnancy, and erythropoiesis, and plays a protective factor in the development of cancer. As humans are unable to synthesize folic acid endogenously, diet and supplementation is necessary to prevent deficiencies. For example, folic acid is present in green vegetables, beans, avocado, and some fruits. In order to function within the body, folic acid must first be reduced by the enzyme dihydrofolate reductase (DHFR) into the cofactors dihydrofolate (DHF) and tetrahydrofolate (THF). This important pathway, which is required for de novo synthesis of nucleic acids and amino acids, is disrupted by anti-metabolite therapies such as [DB00563] as they function as DHFR inhibitors to prevent DNA synthesis in rapidly dividing cells, and therefore prevent the formation of DHF and THF. When used in high doses such as for cancer therapy, or in low doses such as for Rheumatoid Arthritis or psoriasis, [DB00563] impedes the body's ability to create folic acid. This results in a deficiency of coenzymes and a resultant buildup of toxic substances that are responsible for numerous adverse side effects. As a result, supplementation with 1-5mg of folic acid is recommended to prevent deficiency and a number of side effects associated with MTX therapy including mouth ulcers and gastrointestinal irritation. [DB00650] (also known as folinic acid) supplementation is typically used for high-dose MTX regimens for the treatment of cancer. Levoleucovorin and leucovorin are analogs of tetrahydrofolate (THF) and are able to bypass DHFR reduction to act as a cellular replacement for the co-factor THF. There are also several antiepileptic drugs (AEDs) that are associated with reduced serum and red blood cell folate, including [DB00564] (CBZ), [DB00252] (PHT), or barbiturates. Folic acid is therefore often provided as supplementation to individuals using these medications, particularly to women of child-bearing age. Inadequate folate levels can result in a number of health concerns including cardiovascular disease, megaloblastic anemias, cognitive deficiencies, and neural tube defects (NTDs). Folic acid is typically supplemented during pregnancy to prevent the development of NTDs and in individuals with alcoholism to prevent the development of neurological disorders, for example.
Folic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Folic acid is a water soluble vitamin found in many foods and particularly in leafy green vegetables that is essential for the critical biosynthetic pathways involving transfer of methyl groups to organic compounds. There is no evidence that folic acid, in physiologic or even super-physiologic, high doses, causes liver injury or jaundice.
Folic Acid is a collective term for pteroylglutamic acids and their oligoglutamic acid conjugates. As a natural water-soluble substance, folic acid is involved in carbon transfer reactions of amino acid metabolism, in addition to purine and pyrimidine synthesis, and is essential for hematopoiesis and red blood cell production. (NCI05)
FOLIC ACID is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 10 approved and 62 investigational indications.
Folic acid is a member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (poaceae). Folic acid, being biochemically inactive, is converted to tetrahydrofolic acid and methyltetrahydrofolate by dihydrofolate reductase. These folic acid congeners are transported across cells by receptor-mediated endocytosis where they are needed to maintain normal erythropoiesis, synthesize purine and thymidylate nucleic acids, interconvert amino acids, methylated tRNA, and generate and use formate. Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
A member of the vitamin B family that stimulates the hematopoietic system. It is present in the liver and kidney and is found in mushrooms, spinach, yeast, green leaves, and grasses (POACEAE). Folic acid is used in the treatment and prevention of folate deficiencies and megaloblastic anemia.
See also: Folate (subclass of) ... View More ...
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid | |
|---|---|---|
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InChI |
InChI=1S/C19H19N7O6/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30)/t12-/m0/s1 | |
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InChI Key |
OVBPIULPVIDEAO-LBPRGKRZSA-N | |
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Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
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Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
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Molecular Formula |
C19H19N7O6 | |
| Record name | FOLIC ACID | |
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Related CAS |
36653-55-1 (mono-potassium salt), 6484-89-5 (mono-hydrochloride salt) | |
| Record name | Folic acid [USP:INN:BAN:JAN] | |
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DSSTOX Substance ID |
DTXSID0022519 | |
| Record name | Folic acid | |
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Molecular Weight |
441.4 g/mol | |
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Physical Description |
Folic acid appears as odorless orange-yellow needles or platelets. Darkens and chars from approximately 482 °F., Yellowish-orange solid; [Merck Index] Yellow solid; [Sigma-Aldrich MSDS], Solid | |
| Record name | FOLIC ACID | |
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Solubility |
Almost insoluble (NTP, 1992), Slightly sol in methanol, less in ethanol and butanol; insol in acetone, chloroform, ether, benzene; relatively sol in acetic acid, phenol, pyridine, and in soln of alkali hydroxides and carbonates. Soluble in hot dil HCl and H2SO4., In water, 1.6 mg/L at 25 °C; soluble up to about 1% in boiling water, 0.0016 mg/mL | |
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Vapor Pressure |
6.2X10-20 mm Hg at 25 °C /Estimated/ | |
| Record name | FOLIC ACID | |
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Color/Form |
Yellowish-orange crystals; extremely thin platelets (elongated @ 2 ends) from hot water | |
CAS No. |
59-30-3 | |
| Record name | FOLIC ACID | |
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| Record name | Folic acid [USP:INN:BAN:JAN] | |
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| Record name | Folic acid | |
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| Record name | FOLIC ACID | |
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Melting Point |
482 °F (decomposes) (NTP, 1992), 250 °C | |
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| Record name | Folic acid | |
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| URL | http://www.hmdb.ca/metabolites/HMDB0000121 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Precision Targeting of One-Carbon Metabolism: A Technical Guide to Folic Acid Dynamics and Therapeutic Modulation
Executive Summary
One-carbon metabolism (1CM) is not merely a housekeeping pathway; it is the metabolic integrator of nutrient status, epigenetic regulation, and nucleotide biosynthesis.[1] For drug developers, it represents a double-edged sword: a proven target for chemotherapy (antifolates) and a complex variable in toxicity and efficacy (pharmacogenomics).
This guide moves beyond textbook biochemistry to address the operational realities of studying 1CM. We will dissect the kinetic bottleneck of Dihydrofolate Reductase (DHFR) in humans versus model organisms, the critical necessity of stabilizing labile folate species during extraction, and the precise mechanisms of next-generation antifolates.
Part 1: The Mechanistic Core – The DHFR Bottleneck
A common misconception in translational research is treating "Folic Acid" (synthetic) and "Folate" (dietary) as metabolically equivalent. They are not.
The Human DHFR Limitation
In humans, the conversion of synthetic folic acid to the bioactive tetrahydrofolate (THF) pool is governed by DHFR.[2][3] Unlike in rats (often used in preclinical safety studies), human DHFR activity is extremely low and variable.[3][4]
-
Mechanism: Folic acid must be reduced twice by DHFR: first to Dihydrofolate (DHF), then to Tetrahydrofolate (THF).[2][5][6]
-
The Trap: High-dose folic acid supplementation can saturate DHFR, leading to the accumulation of Unmetabolized Folic Acid (UMFA) in systemic circulation. UMFA has no biological function in the 1CM cycle and may competitively inhibit transport of active folates.
The Integrated Pathway Map
The following diagram illustrates the flow of one-carbon units from the Folate Cycle (nucleotide synthesis) to the Methionine Cycle (methylation). Note the critical "handoff" at Methionine Synthase (MS).
Figure 1: The Integrated One-Carbon Network. Note the unidirectional flow at MTHFR and the feedback inhibition of SAM on MTHFR, linking methylation status to folate partitioning.
Part 2: Therapeutic Targeting (Antifolates)
Antifolates exploit the cell's requirement for 1CM to synthesize thymidine (dTMP) and purines. However, resistance mechanisms often involve alterations in the very enzymes depicted above.
Comparative Mechanism of Action
| Drug Agent | Primary Target | Mechanism of Action | Clinical Nuance |
| Methotrexate (MTX) | DHFR | Traps folates as DHF (inactive).[7] Prevents regeneration of THF. | Polyglutamation (addition of Glu residues) retains MTX intracellularly, increasing potency.[8] |
| Pemetrexed | TS, DHFR, GARFT | Multi-targeted antifolate.[7] Primarily inhibits Thymidylate Synthase (TS). | Requires B12/Folate supplementation to reduce toxicity (mucositis/myelosuppression) without compromising efficacy. |
| 5-Fluorouracil (5-FU) | TS | Suicide inhibitor. Metabolized to FdUMP, which covalently binds TS. | Efficacy depends on intracellular levels of 5,10-CH2-THF (Leucovorin is often added to stabilize the ternary complex). |
Expert Insight: In drug development, measuring the SAM/SAH ratio (Methylation Index) is often more predictive of cellular toxicity than measuring drug concentration alone. A low SAM/SAH ratio indicates "methylation stress," often preceding apoptosis.
Part 3: Analytical Methodologies & Protocols
Quantifying 1CM metabolites is notoriously difficult due to the oxidative instability of reduced folates (THF, DHF). Standard extraction protocols often result in up to 60% degradation of analytes before they reach the Mass Spec.
Protocol: High-Integrity Metabolite Extraction for LC-MS/MS
Objective: Simultaneous extraction of Folates and SAM/SAH from mammalian cells while preventing oxidation.
The "Self-Validating" System
To ensure data trustworthiness, this protocol uses a Dual-Quench Strategy with an antioxidant cocktail.
Reagents:
-
Extraction Solvent: 80:20 Methanol:Water (LC-MS Grade), pre-chilled to -80°C.
-
Antioxidant Modifier (Critical): 25 mM Sodium Ascorbate + 0.1% (v/v) 2-Mercaptoethanol (or DTT). Note: Ascorbate prevents oxidation; thiols prevent protein binding.
-
Internal Standards: ^13C5-Folic Acid and d3-SAM (Must be added during lysis, not after).
Step-by-Step Workflow
-
Rapid Quench: Wash cells (adherent) once with ice-cold PBS. Immediately aspirate and add the Extraction Solvent (with Antioxidants) directly to the plate on dry ice.
-
Lysis: Scrape cells into the solvent. The cold methanol instantly denatures enzymes (stopping metabolic turnover), while ascorbate protects the folates.
-
Internal Standardization: Spike the lysate immediately with the Internal Standard mix. This validates recovery efficiency for every single sample.
-
Clarification: Vortex vigorously (1 min), then centrifuge at 20,000 x g for 10 min at 4°C.
-
Analysis: Transfer supernatant to LC vials. Analyze within 12 hours or store at -80°C.
Visualizing the Workflow:
Figure 2: High-Integrity Extraction Workflow. The inclusion of Ascorbate/DTT at the quenching step is the critical control point for folate stability.
Part 4: Future Directions & References
The field is moving toward compartmentalized metabolomics . We now know that mitochondrial 1CM is distinct from cytosolic 1CM. Future drug development will target mitochondrial-specific isoforms (e.g., MTHFD2) which are often overexpressed in cancer but silent in normal adult tissues.
References
-
Ducker, G. S., & Rabinowitz, J. D. (2017).[9][10] One-Carbon Metabolism in Health and Disease. Cell Metabolism.
-
Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. PNAS.[3]
-
Lu, W., et al. (2018).[5] Quantification of Cellular Folate Species by LC-MS after Stabilization by Derivatization. Analytical Chemistry.
-
Gonen, N., & Assaraf, Y. G. (2012). Antifolates in cancer therapy: Structure, activity and mechanisms of drug resistance. Drug Resistance Updates.
-
Locasale, J. W. (2013).[10] Serine, glycine and one-carbon units: cancer metabolism in full circle. Nature Reviews Cancer.
Sources
- 1. annualreviews.org [annualreviews.org]
- 2. DHFR and MTHFR: Folic Acid Metabolism [geneticlifehacks.com]
- 3. pnas.org [pnas.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mitochondrial One-Carbon Pathway Supports Cytosolic Folate Integrity in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Folic acid intestinal absorption and transport mechanisms
An In-depth Technical Guide to Folic Acid Intestinal Absorption and Transport Mechanisms
Abstract
Folic acid, a synthetic form of the essential B vitamin folate, is critical for numerous physiological processes, including nucleotide synthesis, DNA repair, and methylation reactions. Its absorption from the gastrointestinal tract is not a simple process of diffusion but a highly regulated, multi-step mechanism orchestrated by a series of specialized transporters and enzymes operating under specific physiological conditions. This technical guide provides a comprehensive exploration of the molecular machinery governing the intestinal absorption and transport of folic acid and its natural dietary counterparts. We will dissect the roles of the primary transporters—Proton-Coupled Folate Transporter (PCFT) and Reduced Folate Carrier (RFC)—examine the critical influence of the intestinal pH gradient, detail the process of basolateral export into circulation, and discuss the intracellular metabolic fate of absorbed folates. Furthermore, this guide presents field-proven experimental models and detailed protocols for interrogating these transport systems, offering researchers and drug development professionals a robust framework for investigating folate homeostasis and its pharmacological modulation.
Introduction: The Journey of Folate from Lumen to Circulation
Folate deficiency is implicated in a range of pathologies, from megaloblastic anemia to severe neural tube defects in developing fetuses.[1][2] Understanding the mechanisms that ensure its efficient uptake is therefore of paramount importance. The journey begins in the intestinal lumen, where dietary folates, predominantly in polyglutamated forms, must first be processed before they can be absorbed.[3][4]
The primary site for folate absorption is the proximal small intestine—specifically, the duodenum and jejunum.[5][6][7] This process is characterized by a saturable, pH-dependent mechanism, pointing to the involvement of carrier-mediated transport rather than simple passive diffusion, especially at physiological concentrations.[4] At pharmacological doses, however, a passive diffusion component becomes relevant.[3][4]
The initial and obligatory step for the absorption of dietary folates is the hydrolysis of their polyglutamate tail into a monoglutamate form.[4] This reaction is catalyzed by the brush-border enzyme glutamate carboxypeptidase II (GCPII), also known as folate hydrolase.[4] Only the resulting folate monoglutamates are recognized and transported by the intestinal enterocytes.[4]
Apical Membrane Transport: The Gatekeepers of Folate Uptake
The transport of folate monoglutamates across the apical (luminal) membrane of the enterocyte is the rate-limiting step in absorption and is primarily mediated by two key transporters from the Solute Carrier (SLC) superfamily: the Proton-Coupled Folate Transporter (PCFT) and the Reduced Folate Carrier (RFC).
The Proton-Coupled Folate Transporter (PCFT): The Primary Absorptive Mechanism
Decades of research have unequivocally established the Proton-Coupled Folate Transporter (PCFT, encoded by the SLC46A1 gene) as the principal transporter responsible for intestinal folate absorption.[5][8][9][10] The criticality of PCFT is starkly illustrated by the rare autosomal recessive disorder, Hereditary Folate Malabsorption (HFM).[11][12][13] Individuals with loss-of-function mutations in the SLC46A1 gene suffer from severe systemic and cerebral folate deficiency, a direct consequence of impaired intestinal absorption.[1][8][14]
Causality of PCFT Dominance - The pH Paradigm: The functional dominance of PCFT in the duodenum and jejunum is a direct consequence of the local physiology. Na+/H+ exchangers in the apical membrane of enterocytes create an acidic microenvironment (pH 5.5-6.0) at the brush border surface.[15] PCFT functions optimally at an acidic pH of approximately 5.5, perfectly matching the conditions at the site of absorption.[3] This transporter utilizes the inwardly directed proton gradient to drive the uphill transport of folates into the cell in an electrogenic symport mechanism.[8][10][16] Its affinity for folic acid and reduced folates is high under these acidic conditions, with reported Km values in the low micromolar range.[5][17]
The Reduced Folate Carrier (RFC): A Secondary, pH-Limited Role
The Reduced Folate Carrier (RFC, encoded by the SLC19A1 gene) is also expressed on the apical membrane of intestinal cells.[5][18] For many years, it was considered a major player in folate absorption. However, its physiological properties reveal a more nuanced role. RFC operates optimally at a neutral pH of 7.4 and its activity sharply declines as the pH becomes more acidic.[3][19] In the acidic microclimate of the proximal small intestine, RFC function is substantially limited.[5] Furthermore, RFC has a very low affinity for folic acid, the synthetic form used in fortification and supplements, although it transports reduced folates like 5-methyltetrahydrofolate (5-MTHF).[3][5] While RFC is crucial for folate delivery to systemic tissues from the bloodstream (where pH is ~7.4), its contribution to the initial absorptive step in the gut is minor compared to PCFT under normal physiological conditions.[3][5]
Folate Receptors (FRs)
Folate receptors, particularly FRα and FRβ, are high-affinity folate-binding proteins that mediate cellular uptake via endocytosis.[15][20] While critically important for folate transport into the brain via the choroid plexus, their role in intestinal absorption is not considered primary.[8][10] The endocytic process they mediate is generally slower than carrier-mediated transport. Following endocytosis, the vesicle acidifies, causing folate to be released from the receptor, and it has been proposed that PCFT may then mediate the export of folate from the endosome into the cytoplasm.[15][20]
The following diagram illustrates the key transporters on the apical membrane and the central role of the proton gradient.
Caption: Apical transport of folate in the proximal small intestine.
Intracellular Metabolism and Basolateral Export
Once inside the enterocyte, folic acid does not simply pass through unchanged. It undergoes metabolic conversion, primarily reduction to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[21] THF can then be converted to various one-carbon derivatives, most notably 5-MTHF, the primary circulating form of folate.[21]
The exit of folate from the enterocyte across the basolateral membrane into the portal circulation is less well-defined than apical uptake. Neither PCFT nor RFC appears to be expressed on the basolateral membrane.[15][20] Evidence points towards the involvement of members of the ATP-binding cassette (ABC) transporter family, specifically the Multidrug Resistance-Associated Proteins (MRPs).[4][15] Studies in knockout mice suggest that MRP3 plays a role in the export of oxidized folates like folic acid, particularly in the duodenum.[5][19] Other transporters, such as MRP1, MRP5, and BCRP, are also expressed and may contribute to this efflux mechanism.[4][20]
The absorbed folates then travel via the portal vein to the liver, which is central to folate homeostasis, managing its storage, metabolism, and distribution to the rest of the body.[7][19][20][22]
The complete transepithelial transport pathway is summarized below.
Caption: Overview of transepithelial folate transport.
Comparative Analysis of Primary Folate Transporters
A clear understanding of the distinct properties of PCFT and RFC is fundamental for any research in this field. The following table provides a comparative summary.
| Feature | Proton-Coupled Folate Transporter (PCFT) | Reduced Folate Carrier (RFC) |
| Gene | SLC46A1[3][14] | SLC19A1[3] |
| Primary Location | Apical membrane of proximal small intestine; choroid plexus.[8][10] | Ubiquitously expressed in tissues; also on intestinal apical membrane.[3][18] |
| Optimal pH | ~5.5 (Acidic)[3] | ~7.4 (Neutral)[3] |
| Driving Force | Proton (H+) gradient (Symport)[10] | Organic anion gradient (Antiport)[19] |
| Substrate Affinity | High affinity for folic acid and reduced folates at low pH.[3][5] | Low affinity for folic acid; higher for reduced folates at neutral pH.[3][5] |
| Physiological Role | Primary mediator of intestinal folate absorption.[5][8][9] | Primary mediator of folate uptake from circulation into systemic cells.[3] |
Methodologies for Studying Intestinal Folate Transport
Investigating the mechanisms of folate absorption requires robust and validated experimental models. The choice of model depends on the specific research question, balancing physiological relevance with throughput and mechanistic control.
In-Vitro Models: Caco-2 Cell Monolayers
The human colon adenocarcinoma cell line, Caco-2, is a cornerstone of in-vitro absorption studies.[5] When cultured on semi-permeable supports (e.g., Transwell® inserts), these cells differentiate over ~21 days to form a polarized monolayer with tight junctions and a brush border, mimicking the intestinal epithelium.[5]
Causality in Protocol Design: The extended culture period is essential to achieve full differentiation and barrier integrity (measured as Transepithelial Electrical Resistance, TEER). The use of a low pH buffer (e.g., pH 5.5-6.0) in the apical compartment is not arbitrary; it is designed to replicate the acidic microclimate of the jejunum and specifically engage PCFT-mediated transport. Sampling from the basolateral compartment over time allows for the calculation of an apparent permeability coefficient (Papp), quantifying the rate of vectorial transport.
Step-by-Step Protocol: Caco-2 Transepithelial Transport Assay
-
Cell Seeding: Seed Caco-2 cells onto 12-well Transwell® inserts (0.4 µm pore size) at a density of ~60,000 cells/cm².
-
Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days.
-
Integrity Check: Before the experiment, measure TEER using a voltmeter. Only use monolayers with TEER values > 250 Ω·cm².
-
Assay Initiation:
-
Wash the monolayer on both apical and basolateral sides with pre-warmed transport buffer (e.g., HBSS).
-
Aspirate the buffer.
-
Add transport buffer at pH 5.5 containing [³H]-Folic Acid (or a non-radiolabeled analog for LC-MS/MS analysis) to the apical (donor) chamber.
-
Add fresh transport buffer at pH 7.4 to the basolateral (receiver) chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 min), collect an aliquot from the basolateral chamber, replacing the volume with fresh buffer.
-
Analysis: Quantify the amount of folate transported using liquid scintillation counting (for radiolabels) or a validated LC-MS/MS method.
-
Calculation: Calculate the Papp value to determine the rate of transport.
Caption: Experimental workflow for a Caco-2 transport study.
Ex-Vivo Models: Ussing Chamber System
The Ussing chamber provides a more physiologically relevant system by using freshly excised intestinal tissue segments.[23] The tissue is mounted between two chambers, separating the mucosal (apical) and serosal (basolateral) sides. This setup allows for the precise control of buffer composition and pH on both sides of the tissue while measuring ion transport and permeability under short-circuit current conditions.
Causality in Protocol Design: This technique is superior to cell culture for studying species-specific differences and the contribution of all native cell types and mucus layers. Maintaining tissue viability with oxygenated buffers is critical. The short-circuit current clamp eliminates the electrochemical gradient, allowing for the study of active transport in isolation.
In-Vivo Models: Intestinal Perfusion
In-situ single-pass intestinal perfusion in anesthetized animals (e.g., rats) is a powerful technique for studying absorption in a living system with intact blood flow and neural inputs.[24][25] A segment of the intestine is surgically isolated, and a solution containing the test compound is pumped through it at a constant rate. The disappearance of the compound from the perfusate is measured to determine the absorption rate.
Causality in Protocol Design: This model integrates all physiological variables. It is considered a gold standard for preclinical absorption studies but is low-throughput and requires surgical expertise.[25] The choice of intestinal segment (duodenum, jejunum, ileum) is critical for studying region-specific transport.
Conclusion and Future Directions
The intestinal absorption of folic acid is a sophisticated process dominated by the proton-coupled folate transporter, PCFT, whose function is exquisitely tuned to the acidic microclimate of the proximal small intestine. While the roles of PCFT and RFC in apical uptake are well-characterized, the precise mechanisms of basolateral export and the intricate regulation of these transporters in response to dietary fluctuations and disease states remain active areas of investigation. For drug development professionals, understanding these transport systems is crucial for predicting the absorption of folate-based therapeutics and for identifying potential drug-nutrient interactions. The continued application of advanced in-vitro, ex-vivo, and in-vivo models will be essential to further unravel the complexities of folate homeostasis and to leverage this knowledge for therapeutic benefit.
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Said HM. Role of reduced folate carrier in intestinal folate uptake. Am J Physiol Cell Physiol. 2004 Jun;286(6):C1193-4. [Link]
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Hereditary Folate Malabsorption - Metabolic Support UK. [Link]
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Pertiwi, et al. Folic acid absorption and metabolism. ResearchGate. [Link]
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Visentin M, Diop-Bove N, Zhao R, Goldman ID. The intestinal absorption of folates. Annu Rev Physiol. 2014;76:251-74. [Link]
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Pietrzik K, Bailey L, Shane B. Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clin Pharmacokinet. 2010;49(8):535-48. [Link]
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Halsted CH. Intestinal absorption of folic acid - new physiologic & molecular aspects. Front Biosci. 2003 May 1;8:s554-61. [Link]
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Intestinal Absorption of Dietary Folates. Fratnow. 2023. [Link]
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Anastasi E, et al. Swine intestinal segment perfusion model for the evaluation of nutrients bioaccessibility. PLOS One. 2023 Apr 14. [Link]
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Hereditary folate malabsorption. MedlinePlus. 2024 May 22. [Link]
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Volpe DA. Intestinal Permeability and Drug Absorption: Predictive Experimental, Computational and In Vivo Approaches. NIH Public Access. 2020 Aug 1. [Link]
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Matherly LH, Hou Z. Structure and Function of the Reduced Folate Carrier: A Paradigm of A Major Facilitator Superfamily Mammalian Nutrient Transporter. Vitam Horm. 2008;79:145-84. [Link]
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Folic Acid: An Overview of Metabolism, Dosages, and Benefits of Optimal Periconception Supplementation. InfantRisk Center. [Link]
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A Technical Guide to Folic Acid's Regulation of Cellular Methylation: From Pathway to Protocol
This guide provides a comprehensive technical overview of the critical role folic acid plays in directing cellular methylation. We will dissect the core biochemical pathways, explore the kinetic regulation of methyltransferase enzymes, and detail validated experimental protocols for researchers, scientists, and drug development professionals. Our focus is on the causal relationships between nutrient availability and epigenetic outcomes, offering field-proven insights into experimental design and data interpretation.
Part 1: The Engine of Methylation: One-Carbon Metabolism
Cellular methylation is fundamentally dependent on the continuous supply of methyl groups, a process governed by the intricate interplay of two interconnected metabolic cycles: the Folate Cycle and the Methionine Cycle. Together, they form the core of one-carbon metabolism.
The Folate Cycle: Processing the Raw Material
The journey begins with dietary folate (Vitamin B9). In its synthetic form, folic acid, it is a stable monoglutamate that must be metabolized into its active forms. The primary function of the folate cycle is to receive, activate, and transfer one-carbon units.
-
Activation: Dietary folate is first reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR). THF is the central carrier of one-carbon units.[1][2]
-
Carbon Acquisition: THF acquires a one-carbon unit, primarily from the amino acid serine via the enzyme serine hydroxymethyltransferase (SHMT), forming 5,10-methylenetetrahydrofolate (5,10-MTHF).[1]
-
The MTHFR Checkpoint: The enzyme methylenetetrahydrofolate reductase (MTHFR) catalyzes the irreversible reduction of 5,10-MTHF to 5-methyltetrahydrofolate (5-MTHF).[3] This is a critical regulatory step, as 5-MTHF is the primary circulatory form of folate and the specific folate derivative that links the folate cycle to the methionine cycle.[1][3]
The Methionine Cycle: Generating the Universal Methyl Donor
The methionine cycle utilizes the methyl group provided by the folate cycle to generate S-adenosylmethionine (SAM), the universal methyl donor for virtually all cellular methylation reactions.
-
Homocysteine Remethylation: The enzyme methionine synthase (MS), which requires Vitamin B12 as a cofactor, transfers the methyl group from 5-MTHF to homocysteine. This reaction regenerates THF for the folate cycle and produces the essential amino acid methionine.[1][4]
-
SAM Synthesis: Methionine is then converted to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT), a reaction that consumes one molecule of ATP.[1][5]
-
Transmethylation: SAM donates its activated methyl group to a vast array of substrates, including DNA, RNA, histones, and other proteins, in reactions catalyzed by specific methyltransferase (MT) enzymes.[5][6]
-
Product Formation and Inhibition: Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[2][5] SAH is a potent product inhibitor of most methyltransferase reactions.[1][2] Its accumulation can halt cellular methylation.[2][7]
-
Cycle Regeneration: SAH is hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).[1][6] The regenerated homocysteine can then re-enter the cycle to be remethylated into methionine, completing the loop.
The following diagram illustrates the critical interconnection of these two cycles.
Caption: Interconnected Folate and Methionine Cycles.
Part 2: The Methylation Potential: A Tale of Two Molecules (SAM vs. SAH)
While the availability of SAM is necessary for methylation, it is the intracellular ratio of SAM to its inhibitory product, SAH, that serves as the most accurate indicator of a cell's capacity to perform methylation reactions. This ratio is often termed the "methylation potential" or "methylation index".[8]
Causality: The hydrolysis of SAH to homocysteine is a reversible reaction, with the equilibrium favoring SAH synthesis.[2] Therefore, efficient removal of homocysteine is critical to prevent the accumulation of SAH. Folate, via 5-MTHF, directly facilitates this removal by providing the methyl group for homocysteine's conversion back to methionine.
-
High Folate Status: Leads to efficient homocysteine recycling, low SAH levels, and a high SAM/SAH ratio. This creates a favorable kinetic environment for methyltransferase enzymes to function optimally.
-
Low Folate Status: Impairs homocysteine recycling, causing SAH to accumulate. Even if SAM levels are stable, the rise in the potent inhibitor SAH will decrease the SAM/SAH ratio, leading to widespread inhibition of methylation reactions.[8]
Research has shown that an increase in SAH concentration is more consistently associated with global DNA hypomethylation than a decrease in SAM alone.[9] This underscores the critical regulatory role of SAH and, by extension, the importance of the folate-dependent pathway that clears its precursor, homocysteine.
Data Presentation: Typical Metabolite Concentrations
The following table summarizes approximate physiological concentrations of key metabolites in mammalian plasma. Note that intracellular concentrations can vary significantly based on cell type and metabolic state.
| Metabolite | Typical Plasma Concentration (µM) | Primary Role |
| Folate (total) | 0.007 - 0.036 | One-carbon unit carrier |
| Homocysteine | 5 - 15 | Precursor to Methionine and SAH |
| S-Adenosylmethionine (SAM) | 0.07 - 0.15 | Universal methyl donor |
| S-Adenosylhomocysteine (SAH) | 0.01 - 0.03 | Methyltransferase inhibitor |
| SAM/SAH Ratio | 3 - 10 | Index of Methylation Potential |
Data compiled from various sources for illustrative purposes.
Part 3: Experimental Workflows and Protocols
To investigate the impact of folic acid on cellular methylation, a multi-step experimental approach is required. This involves quantifying the core metabolites of the methionine cycle and assessing the downstream epigenetic consequences.
Caption: Workflow for studying folate's effect on methylation.
Protocol: Quantification of SAM and SAH by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for accurately quantifying SAM and SAH due to its high sensitivity and specificity.[10][11]
Rationale: This method allows for the precise measurement of both the methyl donor (SAM) and the key inhibitor (SAH) from a small sample volume, enabling the calculation of the critical SAM/SAH ratio.[12] Isotopic dilution with stable isotope-labeled internal standards is employed to account for matrix effects and variations in sample processing.
Step-by-Step Methodology:
-
Sample Preparation (from cell pellet):
-
Place a washed cell pellet (1-5 million cells) on dry ice.
-
Add 200 µL of ice-cold 0.4 M perchloric acid containing stable isotope-labeled internal standards (e.g., d4-SAM, d4-SAH).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to ensure complete cell lysis and protein precipitation.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This contains the acid-soluble metabolites.
-
Store at -80°C until analysis. The stability of SAM and SAH is critical; preanalytical steps must be rapid and cold to prevent degradation.[11]
-
-
LC Separation:
-
Column: A column with a porous graphitic carbon stationary phase (e.g., Hypercarb, 30 x 2.1 mm, 3 µm) is effective for retaining these polar compounds.[11]
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Run a gradient from 0% B to 40% B over 3-4 minutes to elute SAM and SAH.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
SAM: Q1 399.2 -> Q3 250.1
-
SAH: Q1 385.2 -> Q3 136.1
-
d4-SAM: Q1 403.2 -> Q3 250.1
-
d4-SAH: Q1 389.2 -> Q3 136.1
-
-
-
Quantification:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Calculate the peak area ratio of the analyte to its corresponding internal standard.
-
Determine the concentration in unknown samples by interpolating from the standard curve.
-
Calculate the final SAM/SAH ratio.
-
Protocol: Global DNA Methylation Quantification by ELISA
This method provides a high-throughput assessment of the overall percentage of 5-methylcytosine (5-mC) in the genome, serving as a primary indicator of epigenetic change.
Rationale: Commercial kits utilize a competitive ELISA format where genomic DNA is hydrolyzed and the resulting 5-mC competes with a 5-mC-coated plate for binding to a highly specific anti-5-mC antibody.[3] The colorimetric output is inversely proportional to the amount of 5-mC in the sample.
Step-by-Step Methodology (based on commercial kit principles):
-
Genomic DNA Extraction: Extract high-quality genomic DNA from cell pellets using a standard column-based kit. Quantify DNA concentration and purity (A260/A280 ratio ~1.8).
-
DNA Binding: Add 100-200 ng of denatured genomic DNA to strip wells that are pre-coated to bind DNA. Incubate for 90 minutes at 37°C.
-
Methylation Detection:
-
Wash wells to remove unbound DNA.
-
Add a specific anti-5-methylcytosine (5-mC) antibody to the wells. Incubate for 60 minutes at room temperature.
-
Wash wells to remove unbound primary antibody.
-
Add an HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
-
Signal Generation:
-
Wash wells thoroughly.
-
Add a colorimetric developing solution and incubate in the dark for 5-15 minutes.
-
Add a stop solution.
-
-
Quantification:
-
Measure absorbance on a microplate reader at 450 nm.
-
Generate a standard curve using the provided positive and negative controls.
-
Calculate the percentage of 5-mC in each sample based on the standard curve.
-
Protocol: DNA Methyltransferase (DNMT) Activity Assay
This assay measures the total activity of DNMT enzymes (primarily DNMT1 and DNMT3a/b) in a nuclear extract.
Rationale: These kits provide a synthetic DNA substrate coated onto a plate. The nuclear extract, containing active DNMTs and fueled by exogenous SAM, methylates this substrate. A specific anti-5-mC antibody then detects the newly added methyl groups.[13][14][15]
Step-by-Step Methodology (based on colorimetric kit principles):
-
Nuclear Extract Preparation: Isolate nuclear proteins from 5-10 million cells using a nuclear extraction kit. This is crucial as DNMTs are located in the nucleus. Determine protein concentration using a Bradford or BCA assay.
-
Methylation Reaction:
-
Add 5-10 µg of nuclear extract to strip wells coated with a universal DNMT substrate.
-
Add the reaction buffer, which includes S-adenosylmethionine (SAM) as the methyl donor.
-
Incubate for 60-120 minutes at 37°C to allow the DNMTs in the extract to methylate the substrate.
-
-
Detection:
-
Wash wells.
-
Add the anti-5-mC capture antibody. Incubate for 60 minutes.
-
Wash wells.
-
Add the detection antibody and incubate for 30 minutes.
-
-
Signal Generation and Quantification:
-
Add the colorimetric developing solution and stop solution as per the ELISA protocol.
-
Measure absorbance at 450 nm.
-
DNMT activity (OD/h/mg protein) is proportional to the optical density (OD) reading and can be compared across different experimental conditions. A provided DNMT enzyme control is used for validation.[15]
-
Part 4: Conclusion and Future Directions
The intricate dance between the folate and methionine cycles is a cornerstone of cellular homeostasis, directly linking nutritional status to epigenetic control. Folic acid does not act as a simple cofactor but as a critical regulator of the cell's "methylation potential" by ensuring the efficient recycling of homocysteine and preventing the accumulation of the potent methyltransferase inhibitor, SAH. An elevated SAM/SAH ratio is paramount for maintaining the fidelity of DNA, RNA, and histone methylation patterns that govern gene expression and cellular identity.
The methodologies detailed here provide a robust framework for any research program investigating nutrient-epigenome interactions. By combining precise metabolite quantification via LC-MS/MS with functional assays for global methylation and enzyme activity, researchers can build a comprehensive, multi-dimensional picture of how one-carbon metabolism impacts cellular function in health and disease.
References
-
Title: (A) Diagram depicting the folate and methionine cycles, which comprise... Source: ResearchGate URL: [Link]
-
Title: Long-Range Allosteric Interactions between the Folate and Methionine Cycles Stabilize DNA Methylation Reaction Rate Source: Duke University URL: [Link]
-
Title: Diagram of folate and one-carbon metabolism in mammalian organisms Source: NDEx URL: [Link]
-
Title: S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained Source: Lab Results Explained URL: [Link]
-
Title: Global DNA Methylation ELISA Source: Cell Biolabs, Inc. URL: [Link]
-
Title: Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Simplified schematic diagram of the folate cycle Source: MedLink Neurology URL: [Link]
-
Title: One-carbon metabolism | Pathway - PubChem Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention Source: MDPI URL: [Link]
-
Title: Review of Epigenetics of Folate and Associated Derangements Source: LYAS Publisher URL: [Link]
-
Title: EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit Source: EpigenTek URL: [Link]
-
Title: Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Perspectives on folate with special reference to epigenetics and neural tube defects Source: PubMed URL: [Link]
-
Title: EpiQuik™ DNMT Activity/Inhibition ELISA Easy Kit (Colorimetric) Source: EpigenTek URL: [Link]
-
Title: Intracellular S-adenosylhomocysteine Concentrations Predict Global DNA Hypomethylation in Tissues of Methyl-Deficient Cystathionine Beta-Synthase Heterozygous Mice Source: PubMed URL: [Link]
-
Title: Methylation Index (SAM/SAH Ratio) Source: HealthMatters.io URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Global DNA Methylation ELISA [cellbiolabs.com]
- 4. Network Viewer for NDEx [ndexbio.org]
- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sites.duke.edu [sites.duke.edu]
- 8. Methylation Index (SAM/SAH Ratio) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 9. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. DNMT Activity Assay Kit (Colorimetric) (ab113467) | Abcam [abcam.com]
- 14. epigentek.com [epigentek.com]
- 15. epigentek.com [epigentek.com]
Precision Analytics in Folate Receptor Binding: A Technical Guide
Executive Summary
The Folate Receptor alpha (FR
However, characterizing binding affinity to FR
The Target: Structural & Thermodynamic Context
To design a valid assay, one must understand the structural constraints of the target.
-
GPI-Anchorage: FR
is not a transmembrane protein but is tethered to the membrane via a Glycosylphosphatidylinositol (GPI) anchor.[1] This grants it significant lateral mobility but makes it prone to shedding. -
The Binding Pocket: Crystallographic studies reveal a deep, electronegative pocket. The pteroate moiety of folic acid is buried within the receptor, while the glutamate tail remains solvent-exposed.[2]
-
Implication: Drug conjugates must attach via the glutamate tail to avoid disrupting the binding interface.
-
-
Isoform Specificity: Assays must distinguish FR
from FR (expressed on activated macrophages) and the RFC (ubiquitous, low affinity, M).
Visualization: The FR Endocytic Pathway
The following diagram illustrates the receptor-mediated endocytosis pathway, critical for understanding where your drug accumulates.
Figure 1: The FR
Protocol A: Radioligand Binding (The Gold Standard)
Despite the rise of optical methods, radioligand binding using
Critical Pre-requisite: Folate Starvation
The Error: Using standard RPMI/DMEM media.
The Fix: Cells must be cultured in Folate-Free RPMI 1640 for at least 24 hours (ideally 48h) prior to assay. Endogenous folate in standard media (
Step-by-Step Methodology
System: Competitive Binding Assay (Whole Cell or Membrane Prep).
-
Preparation:
-
Harvest KB cells (high FR
expression) or CHO-FR transfectants. -
Wash 2x with Acid Wash Buffer (100 mM Glycine, 150 mM NaCl, pH 3.0) to strip pre-bound endogenous folate. Crucial for accurate
. -
Neutralize immediately with PBS (pH 7.4).
-
-
Incubation:
-
Buffer: PBS + 1% BSA (Do NOT use milk; milk contains Folate Binding Protein which will scavenge your ligand).
-
Tracer:
-Folic Acid (fixed concentration, typically 1-5 nM). -
Competitor: Serial dilutions of your test compound (
to M). -
Time: 2 hours at 4°C.
-
Expert Note: We incubate at 4°C to prevent receptor internalization. At 37°C, the cell actively pumps the radioligand inside, confounding binding affinity with uptake rate.
-
-
Separation:
-
Use a 96-well vacuum manifold with GF/C glass fiber filters.[3]
-
Pre-soak filters in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the hydrophobic folate conjugates.
-
-
Quantification:
-
Wash filters 3x with ice-cold PBS.
-
Add liquid scintillant and count.[3]
-
-
Data Analysis:
-
Plot using non-linear regression (One-site competitive binding).
-
Calculate
using the Cheng-Prusoff equation: .
-
Protocol B: Surface Plasmon Resonance (The Kinetic Standard)
SPR is superior for determining residence time (how long the drug stays bound), which correlates better with efficacy than affinity alone.
The Challenge: Regeneration
The FR
Optimized Workflow: Single Cycle Kinetics
Instead of regenerating after every injection, use Single Cycle Kinetics (SCK).
-
Chip Setup:
-
Chip: CM5 (Carboxymethylated dextran).
-
Capture Strategy: Do not directly amine-couple FR
(random orientation destroys the binding pocket). Use Streptavidin-Biotin capture or Anti-His capture if using recombinant His-tagged FR .
-
-
Injection Sequence (SCK):
-
Inject Analyte (Drug) at Concentration 1 (Low).
-
No Regeneration.
-
Inject Analyte at Concentration 2.
-
No Regeneration.
-
... Repeat up to Concentration 5 (High).
-
Final Dissociation: Allow a long dissociation phase (1200s) after the final injection.
-
-
Fitting:
-
Fit data to a 1:1 Langmuir binding model.
-
Validation: The
should be theoretical based on molecular weight ratios.
-
Visualization: SPR Kinetic Workflow
Figure 2: SPR workflow highlighting the difficulty of regeneration in high-affinity folate systems.
Comparative Data Analysis
Select the assay based on the specific pharmacological question.
| Feature | Radioligand Binding | Surface Plasmon Resonance (SPR) | Flow Cytometry (FACS) |
| Primary Output | Equilibrium Affinity ( | Kinetics ( | Relative Binding / Expression |
| Throughput | Medium (96-well) | High (Automated) | Medium |
| Physiological Relevance | High (Native membranes) | Medium (Purified protein) | High (Live cells) |
| Sensitivity | pM range | nM range | nM range |
| Key Limitation | Radioactive waste; Equilibrium only | Regeneration issues; Surface artifacts | Semi-quantitative; High cell requirement |
Troubleshooting & Expert Insights (E-E-A-T)
The "Cold Ligand" Trap
Issue: Your
Hydrophobicity Artifacts
Issue: Many Folate-ADCs use hydrophobic linkers. These stick to plasticware. Solution: Add 0.05% Tween-20 to your assay buffer. Use low-binding polypropylene plates. Self-Validation: Run a "no-receptor" control (beads/cells lacking FR) to quantify non-specific sticking.
Differentiating Binding vs. Uptake
To prove your drug is internalized (essential for ADCs):
-
Incubate cells with drug at 37°C for 1 hour.
-
Place on ice.
-
Wash Group A with PBS (Total Association).
-
Wash Group B with Acid Buffer (Glycine pH 3.0) (Internalized only).
-
Result: Signal in Group B represents the drug that crossed the membrane.
References
-
Parker, N., et al. (2005). Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay.[4] Analytical Biochemistry.
-
[Link]
-
-
Chen, C., et al. (2013). Structural basis for molecular recognition of folic acid by folate receptors.
-
[Link]
-
-
Wibowo, A. S., et al. (2013).
-
[Link]
-
-
Ledneva, E., et al. (2019).
-
[Link]
-
-
Assay Guidance Manual (NCBI). Receptor Binding Assays for HTS and Drug Discovery.
-
[Link]
-
Sources
- 1. The half-life of the transcript encoding the folate receptor alpha in KB cells is reduced by cytosolic proteins expressed in folate-replete and not in folate-depleted cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for molecular recognition of folic acid by folate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Folate receptor expression in carcinomas and normal tissues determined by a quantitative radioligand binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and historical timeline of folic acid research
Abstract
This whitepaper reconstructs the discovery timeline of folic acid (Vitamin B9), analyzing the transition from empirical nutritional observations to rational drug design. We examine the seminal work of Lucy Wills, the microbiological standardization of "Factor U" and "Vitamin M," and the pivotal chemical synthesis by Lederle Laboratories.[1] Furthermore, we detail how the "acceleration phenomenon" observed by Sidney Farber inverted the therapeutic logic, leading to the development of aminopterin—the first antifolate and the dawn of modern cancer chemotherapy. This guide serves as a technical resource for understanding the causality, experimental rigor, and translational impact of folate research.
Phase 1: The Clinical Enigma (1928–1931)
The Wills Factor and Macrocytic Anemia
In the late 1920s, the etiology of "pernicious anemia of pregnancy" in Mumbai (then Bombay) presented a clinical paradox. Unlike classic pernicious anemia (Vitamin B12 deficiency), this condition did not respond to purified liver extract (which contained B12) but showed inconsistent recovery with crude liver preparations.
Dr. Lucy Wills, working at the Haffkine Institute, hypothesized a nutritional deficiency distinct from the Addisonian anemia factor. Her experimental approach was defined by the establishment of a robust animal model, allowing for controlled dietary manipulation.
Experimental Protocol 1: The "Wills Factor" Intervention
Objective: Identify the dietary fraction responsible for hemopoiesis in macrocytic anemia. Subject: Albino rats (initial failure) followed by Rhesus monkeys (Macaca mulatta) and human patients.
| Step | Procedure | Rationale (Causality) |
| 1 | Dietary Induction | Subjects were fed a "basal diet" mimicking the impoverished local population: polished rice, white bread, and minimal vegetables. This induced macrocytic anemia within weeks. |
| 2 | Negative Control | Administration of Vitamin A, C, and purified liver extract (B12). Result: No reticulocyte response. Proved the factor was not the known vitamins or the "pernicious anemia factor." |
| 3 | Intervention | Administration of autolysed yeast extract (Marmite). Dosage: ~4.0 mL administered orally, twice daily. |
| 4 | Readout | Daily reticulocyte count and hemoglobin measurement. |
| 5 | Observation | A sharp "reticulocyte crisis" (rapid increase in immature red blood cells) occurred between Day 4 and Day 8, followed by hemoglobin normalization. |
Technical Insight: Wills’ decision to switch from rats to monkeys was critical. Rats are coprophagic and can synthesize folate via gut flora, masking dietary deficiency. Monkeys, like humans, are auxotrophic for folate, making them the valid model for this specific deficiency.
Phase 2: The Bioassay Era & Isolation (1931–1943)
The Convergence of Factors
Following Wills' discovery, the field fragmented into parallel investigations. Different research groups identified growth factors for various organisms, unaware they were isolating the same molecule. The unification of these factors relied heavily on microbiological assays , which offered sensitivity orders of magnitude higher than chemical methods of the time.
Protocol 2: The Lactobacillus casei Turbidimetric Assay
Standard: Lactobacillus casei (ATCC 7469) Principle: L. casei is auxotrophic for folate. Its growth rate in a folate-free medium is linearly proportional to the concentration of added folate.
-
Medium Preparation: A basal medium is prepared containing casein hydrolysate, glucose, sodium acetate, and all known vitamins except folate.
-
Inoculation: The organism is washed to remove carry-over nutrients and inoculated into tubes containing the test sample (e.g., spinach extract, liver eluate).
-
Incubation: 37°C for 16–24 hours (log phase growth).
-
Quantification: Turbidity is measured via spectrophotometry (600–660 nm).
-
Calculation: Sample potency is interpolated from a standard curve generated with crystalline folic acid.
Data Summary: The Convergence of Factors The following table illustrates how distinct research lines converged upon Pteroylglutamic Acid (Folic Acid).
| Year | Factor Name | Source Material | Test Organism/Subject | Key Researcher | Outcome |
| 1931 | Wills Factor | Yeast (Marmite) | Macaca mulatta | Lucy Wills | Cured macrocytic anemia. |
| 1935 | Vitamin M | Liver/Yeast | Macaca mulatta | Day et al. | Prevented nutritional cytopenia. |
| 1938 | Factor U | Yeast | Gallus gallus (Chick) | Stokstad/Manning | Essential for chick growth. |
| 1939 | Vitamin Bc | Liver | Gallus gallus (Chick) | Hogan/Parrott | Prevented chick anemia. |
| 1941 | Folic Acid | Spinach | S. lactis R | Mitchell et al. | Named for "folium" (leaf).[2] |
| 1943 | L. casei Factor | Liver | Lactobacillus casei | Stokstad (Lederle) | Isolated in crystalline form.[1][3][4] |
Phase 3: Structure Elucidation & Synthesis (1943–1946)
The Lederle Laboratories Breakthrough
The isolation of "L. casei factor" by Stokstad at Lederle Laboratories set the stage for total synthesis. The team, led by Robert Angier, deduced the structure as Pteroylglutamic Acid (PGA) : a pteridine ring linked to para-aminobenzoic acid (PABA) and glutamic acid.
Technical Deep Dive: The Angier Synthesis (1946)
The synthesis was a "three-component condensation" reaction, a landmark in industrial organic chemistry. It bypassed the complex step-by-step construction of the pteridine ring by assembling the components in situ.
Reaction Components:
-
2,4,5-triamino-6-hydroxypyrimidine (The pyrimidine scaffold)
-
2,3-dibromopropionaldehyde (The carbon bridge former)
-
p-aminobenzoyl-L-glutamic acid (The side chain)[5]
Mechanism Logic: The pyrimidine and the aldehyde condense to form the pteridine ring system, while simultaneously coupling with the amine of the PABA-glutamate moiety. This "one-pot" style reaction, though producing low yields initially, confirmed the structure of folic acid and made it available for clinical testing.
Figure 1: The three-component condensation reaction used by Angier et al. (Lederle Laboratories) to synthesize Folic Acid.[3][6]
Phase 4: The Antifolate Pivot (1947–1948)
Sidney Farber and the Acceleration Phenomenon
With synthetic folic acid available, Sidney Farber at Boston Children’s Hospital attempted to treat childhood leukemia, hypothesizing that since folate cured macrocytic anemia (a bone marrow failure), it might restore normal marrow function in leukemia.
The Failure: The administration of folic acid conjugates (pteroyldiglutamic acid) accelerated the leukemic process.[7] The blast count rose explosively, and the disease progression hastened.
The Pivot: Farber inverted his hypothesis. If folate stimulates leukemic cell growth, then a chemical antagonist (an antifolate) should inhibit it. He collaborated with Yellapragada Subbarow at Lederle to obtain Aminopterin , a folate analogue with an amino group substituted for the hydroxyl group at position 4 of the pteridine ring.
Protocol 3: The First Chemotherapy Trial (1948)
Drug: Aminopterin (4-aminopteroylglutamic acid).[8] Mechanism: Competitive inhibition of Dihydrofolate Reductase (DHFR).
| Parameter | Specification |
| Cohort | 16 infants/children with acute leukemia (likely ALL).[9] |
| Dosing Regimen | 0.5 mg to 1.0 mg intramuscularly per day. |
| Monitoring | Bone marrow aspirates, peripheral blood blast counts, physical exam (liver/spleen size). |
| Toxicity | Stomatitis (mouth ulcers), hemorrhage. (Note: Farber used crude liver extract to "rescue" patients from toxicity—a precursor to Leucovorin rescue). |
| Outcome | 10 of 16 patients achieved temporary remission.[9] |
Significance: This was the first proof that a chemical agent could induce remission in a systemic malignancy, validating the concept of receptor antagonism in oncology.
Figure 2: Mechanism of Action. Antifolates like Aminopterin block DHFR, preventing the reduction of folate to its active form (THF), thereby halting DNA synthesis in rapidly dividing cells.
References
-
Wills, L. (1931).[1][10][11] "Treatment of 'Pernicious Anaemia of Pregnancy' and 'Tropical Anaemia' with Special Reference to Yeast Extract as a Curative Agent." British Medical Journal.[11][12][13] Link
-
Mitchell, H. K., Snell, E. E., & Williams, R. J. (1941). "The Concentration of 'Folic Acid'."[3][14][15] Journal of the American Chemical Society. Link
-
Angier, R. B., et al. (1946). "The Structure and Synthesis of the Liver L. Casei Factor." Science. Link
-
Farber, S., et al. (1948).[7][8][16][17] "Temporary Remissions in Acute Leukemia in Children Produced by Folic Acid Antagonist, 4-Aminopteroyl-Glutamic Acid."[8][17] The New England Journal of Medicine.[7][8][9][16] Link
-
Stokstad, E. L. R. (1943).[1][15] "Some Properties of a Growth Factor for Lactobacillus Casei." Journal of Biological Chemistry. Link
-
Hoffbrand, A. V., & Weir, D. G. (2001). "The History of Folic Acid." British Journal of Haematology. Link
Sources
- 1. news-medical.net [news-medical.net]
- 2. scite.ai [scite.ai]
- 3. karger.com [karger.com]
- 4. A history of the isolation and identification of folic acid (folate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The first achievement of complete remission in childhood leukemia by treatment with the folic acid antagonist aminopterin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bloodcancer.org.uk [bloodcancer.org.uk]
- 10. codeage.com [codeage.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Nutrition Classics. British Medical Journal 1:1059-64, 1931. Treatment of "pernicious anaemia of pregnancy" and "tropical anaemia" with special reference to yeast extract as a curative agent. By Lucy Wills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Treatment of Anemia during Pregnancy (1931), by Lucy Wills | Embryo Project Encyclopedia [embryo.asu.edu]
- 14. Microbiological assay of folic acid activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. cancernetwork.com [cancernetwork.com]
- 17. Pediatric Pathologist Sidney Farber, MD: The 'Father of Modern Chemotherapy' and Cofounder of the Jimmy Fund - The ASCO Post [ascopost.com]
Molecular Mechanism: The One-Carbon Engine
Technical Guide: Folic Acid Dynamics in Embryonic Development & Preclinical Assessment
Executive Summary This technical guide provides a mechanistic and operational framework for investigating folic acid (Vitamin B9) in embryonic development. It is designed for researchers and drug developers to understand the "One-Carbon Engine" that drives nucleotide synthesis and epigenetic programming during neurulation. We move beyond basic biology to detailed experimental protocols for modeling folate deficiency and assessing teratogenic risk in preclinical models.
Folic acid is not merely a vitamin; it is the primary substrate for One-Carbon Metabolism (OCM), a complex network of biochemical reactions that transfer methyl groups. In the developing embryo, this system has two critical outputs:
-
Nucleotide Biosynthesis: Production of dTMP for DNA replication in rapidly dividing progenitor cells.
-
Epigenetic Regulation: Generation of S-adenosylmethionine (SAM), the universal methyl donor for DNA and histone methylation.[1]
The Folate Cycle & Methylation Flux
The following diagram illustrates the bifurcation of folate metabolism into DNA synthesis and methylation pathways. Note the critical role of Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR) as rate-limiting checkpoints.
Figure 1: The One-Carbon Metabolism pathway showing the divergence between nucleotide synthesis (critical for proliferation) and SAM production (critical for epigenetic regulation).
Epigenetic Regulation & Neurulation
Neurulation, the folding of the neural plate into the neural tube, occurs within a narrow temporal window (Human: Days 21-28; Mouse: E8.5-E10.5).
-
Mechanism: High levels of SAM are required to methylate DNA at CpG islands. Folate deficiency leads to global hypomethylation, causing aberrant expression of genes like Pax3 and Shh, which control neural tube closure.
-
Causality: The failure is often not due to a lack of genetic code, but a failure to silence or activate specific developmental programs due to insufficient methyl donors [1, 2].
Experimental Methodologies: Preclinical Models
To assess drug safety or study NTD mechanisms, researchers must use robust models that mimic human metabolic constraints.
Protocol A: Murine Dietary Folate Deficiency (Chronic Model)
This model mimics nutritional deficiency and is the gold standard for studying chronic depletion effects on embryogenesis.
Objective: Induce neural tube defects (NTDs) via maternal folate depletion.[2]
-
Animal Selection: ICR or C57BL/6 mice (females, 6-8 weeks old).
-
Depletion Phase (4 Weeks Pre-Mating):
-
House females in stainless steel wire-bottom cages to prevent coprophagy (consumption of feces), as gut bacteria synthesize folate.
-
Diet: Administer a custom folate-deficient diet (<0.1 mg/kg folic acid).
-
Antibiotic Blockade: Add 1% Succinyl Sulfathiazole (SS) to the diet.[3]
-
Why? SS is a non-absorbable sulfonamide that inhibits gut microbiome folate synthesis, ensuring total depletion [3].
-
-
-
Mating & Gestation:
-
Mate with males fed a normal diet.
-
Check for vaginal plugs (Day E0.5).
-
Continue deficient diet throughout gestation.
-
-
Assessment (E10.5 - E18.5):
-
Harvest embryos.
-
Morphology: Score for exencephaly (open brain) or spina bifida.
-
Biochemistry: Measure maternal plasma folate (HPLC) and Homocysteine levels (expect >20 µM in deficient dams).
-
Protocol B: Zebrafish Pharmacological Screening (Acute Model)
Zebrafish offer a high-throughput system to screen compounds for antifolate teratogenicity.
Objective: Rapidly assess if a drug candidate disrupts the folate pathway.
-
Embryo Collection: Collect fertilized eggs at the 1-cell stage.
-
Drug Exposure (Start 2-4 hpf):
-
Dechorionate embryos (optional, improves drug uptake).
-
Incubate in E3 medium containing the test compound.
-
Positive Control: Methotrexate (MTX) at 0.5 - 1.0 mM.
-
Why? MTX is a potent DHFR inhibitor, reliably causing cardiac edema and short body axis [4].
-
-
-
Rescue Assay (Validation):
-
Co-treat a subset of embryos with the drug + Folinic Acid (5-CHO-THF) or Thymidine .
-
Logic: If folinic acid rescues the phenotype, the drug specifically targets the folate pathway.
-
-
Readouts (24 - 48 hpf):
-
Morphology: Measure body length and eye size (microphthalmia is a marker of folate deficiency).
-
Apoptosis: Acridine Orange staining to visualize cell death in the neural keel.
-
Workflow Diagram: Drug Screening in Zebrafish
Figure 2: High-throughput screening workflow for identifying antifolate teratogens using zebrafish embryos.
Data Presentation: Antifolate Mechanisms
Different classes of drugs interfere with folate metabolism through distinct mechanisms. Understanding these is crucial for interpreting safety data.
| Drug Class | Representative Agent | Target Enzyme/Receptor | Teratogenic Mechanism | Rescue Agent |
| DHFR Inhibitors | Methotrexate (MTX) | Dihydrofolate Reductase (DHFR) | Depletes THF pool; halts DNA synthesis & methylation. | Folinic Acid (Leucovorin) |
| Antiepileptics | Valproic Acid (VPA) | Folate Receptor | Non-competitive inhibition of folate uptake; HDAC inhibition. | High-dose Folic Acid |
| Antimetabolites | 5-Fluorouracil (5-FU) | Thymidylate Synthase (TYMS) | Suicide inhibition; blocks dTMP synthesis directly. | Thymidine |
| Antibiotics | Trimethoprim | Bacterial DHFR (some cross-reactivity) | Weak inhibition of mammalian DHFR; microbiome depletion. | Folic Acid |
References
-
Imbard, A., et al. (2013). "Neural tube defects, folic acid and methylation."[4] International Journal of Environmental Research and Public Health.
-
Blom, H.J., et al. (2006). "Neural tube defects and folate: case far from closed." Nature Reviews Neuroscience.
-
Burgoon, J.M., et al. (2002). "Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model." Teratology.
-
Sun, L., et al. (2012). "Disruption of the folate pathway in zebrafish causes developmental defects."[5] BMC Developmental Biology.
-
Fathe, K., et al. (2014). "Brief report: novel mechanism for valproate-induced teratogenicity." Birth Defects Research Part A.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Abnormal Development - Folic Acid and Neural Tube Defects - Embryology [embryology.med.unsw.edu.au]
- 3. Investigation of the effects of folate deficiency on embryonic development through the establishment of a folate deficient mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Disruption of the folate pathway in zebrafish causes developmental defects - PMC [pmc.ncbi.nlm.nih.gov]
Folate vs. Folic Acid: A Biochemical Dissection of Vitamin B9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The terms "folate" and "folic acid" are frequently used interchangeably in clinical and nutritional contexts. However, for researchers, scientists, and drug development professionals, understanding the profound biochemical distinctions between these two forms of vitamin B9 is critical. This guide provides a detailed technical examination of their structural, metabolic, and physiological differences. We will explore their disparate absorption and activation pathways, the clinical implications of these differences, including the phenomenon of unmetabolized folic acid (UMFA) and the impact of genetic polymorphisms, and conclude with a review of the analytical methodologies required for their accurate differentiation and quantification.
Core Structural and Chemical Distinctions
At their core, all forms of vitamin B9 share a fundamental structure comprising a pteridine ring linked to para-aminobenzoic acid (PABA) and a glutamate moiety.[1] The critical biochemical differences arise from the state of these components.
-
Folate: This is the generic term for a family of related compounds that occur naturally in foods.[2][3] Key characteristics include:
-
Reduced State: Natural folates exist in a biochemically active, reduced form, primarily as tetrahydrofolate (THF).[4]
-
Polyglutamation: They are typically found as polyglutamates, meaning they have a chain of multiple glutamate residues attached.[1][4] This polyglutamate tail is essential for intracellular retention and coenzyme activity.
-
-
Folic Acid: This is the synthetic , man-made form of vitamin B9 used in dietary supplements and food fortification.[1][2][3] It is prized for its stability but is biochemically inert until converted in the body.[4][5] Its defining features are:
These structural distinctions are not trivial; they dictate the entire pathway of absorption, metabolic activation, and ultimately, bioavailability.
The Divergent Pathways of Metabolism and Bioavailability
The journey from ingestion to biological activity is markedly different for folic acid and natural folates, a critical consideration in pharmacology and nutritional science.
Intestinal Absorption
The initial barrier to entry is the intestinal mucosa, where the first major difference becomes apparent.
-
Natural Folates (Polyglutamates): Before absorption can occur, the polyglutamate tail must be cleaved. This hydrolysis to a monoglutamate form is performed by the enzyme glutamate carboxypeptidase II (GCPII), also known as folate conjugase, located on the brush border of the small intestine.[4][6] The efficiency of this enzymatic step can be a limiting factor in the overall bioavailability of food folates.
-
Folic Acid (Monoglutamate): As a monoglutamate, folic acid bypasses the need for this de-conjugation step, allowing for more direct absorption into the intestinal cells.[4]
Metabolic Activation: The DHFR Rate-Limiting Step
Once absorbed, the path to the active coenzyme form, tetrahydrofolate (THF), diverges significantly. This is arguably the most crucial biochemical distinction.
-
Natural Folates: Dietary folates, such as 5-methyltetrahydrofolate (5-MTHF), are already in a reduced state and can be directly utilized by intestinal cells or transported into circulation for use in the body's one-carbon metabolic pathways.[2][5]
-
Folic Acid: The synthetic, oxidized form is not biologically active.[5] It must undergo a two-step reduction process catalyzed by the enzyme dihydrofolate reductase (DHFR) .[7][8][9] This reduction occurs primarily in the liver.[2][3]
-
Folic Acid → Dihydrofolate (DHF)
-
DHF → Tetrahydrofolate (THF)
-
The activity of DHFR in the human liver is relatively low and can be easily saturated.[3] When folic acid is consumed in doses exceeding the capacity of DHFR (even as low as 200-400 mcg), the conversion process becomes slow and inefficient.[3] This leads to the appearance of unmetabolized folic acid (UMFA) in the bloodstream.[3][10]
Caption: Absorption and initial metabolism of folate vs. folic acid.
Bioavailability and Dietary Folate Equivalents (DFE)
These metabolic differences directly impact bioavailability. The DFE system was established to account for the higher absorption of synthetic folic acid.[1]
| Form of Vitamin B9 | Condition | Average Bioavailability | DFE Conversion |
| Natural Food Folate | Consumed with food | ~50% | 1 mcg food folate = 1 mcg DFE |
| Folic Acid | Taken with food (fortified) | ~85% | 1 mcg folic acid = 1.7 mcg DFE |
| Folic Acid | Taken on empty stomach | ~100% | 1 mcg folic acid = 2 mcg DFE |
Data compiled from the National Institutes of Health and other sources.[1]
A study published in The American Journal of Clinical Nutrition determined the aggregate bioavailability of folates from fruits, vegetables, and liver to be approximately 80% of that of folic acid, a higher figure than the 50% often assumed, suggesting that a diet rich in natural folate can be highly effective.[11]
Physiological and Clinical Ramifications
The ultimate goal of both pathways is to supply THF for one-carbon metabolism, which is essential for:
-
Nucleic Acid Synthesis: The formation of DNA and RNA precursors (thymidine and purines).[4][6]
-
Amino Acid Metabolism: The conversion of homocysteine to methionine, a crucial step for producing the universal methyl donor, S-adenosylmethionine (SAM).[4][6]
-
Cell Division and Growth: Critical for all rapidly dividing cells, making folate essential during periods like pregnancy to prevent neural tube defects.[3][5]
Unmetabolized Folic Acid (UMFA) and Potential Health Concerns
The presence of UMFA in circulation is a direct consequence of high folic acid intake overwhelming the DHFR enzyme.[3][12] While folic acid fortification has been a major public health success in reducing neural tube defects, concerns about long-term exposure to UMFA are being investigated.[3][5] Potential risks, though not definitively proven, include:
-
Masking Vitamin B12 Deficiency: High levels of folic acid can correct the megaloblastic anemia associated with B12 deficiency, but not the neurological damage, potentially delaying diagnosis.[13]
-
Impaired Immune Function: Some studies suggest UMFA may negatively affect the function of natural killer (NK) cells.[14]
-
Cognitive Decline: A negative association between high UMFA levels and cognitive function has been reported in some studies of older adults.[14]
It is important to note that regulatory bodies like the CDC have stated that no confirmed health risks have been identified from UMFA at recommended intake levels.[12]
Genetic Polymorphisms: The MTHFR Factor
The folate metabolic pathway is further complicated by common genetic variations. The enzyme methylenetetrahydrofolate reductase (MTHFR) is a key player, catalyzing the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[15] 5-MTHF is the primary circulating form of folate and is required for the remethylation of homocysteine.
Polymorphisms in the MTHFR gene, such as C677T, can lead to a thermolabile variant of the enzyme with significantly reduced activity.[15][16] Individuals with this polymorphism have a decreased ability to produce 5-MTHF, which can lead to elevated homocysteine levels and affect DNA methylation.[16] For these individuals, providing the already-active 5-MTHF form of folate (also available as a supplement) can be a more effective strategy, as it bypasses the compromised MTHFR enzyme entirely.[17]
Caption: The central folate metabolic pathway.
Analytical Methodologies for Differentiation
Accurately distinguishing and quantifying folic acid and the various natural folate vitamers in complex matrices like food or biological fluids is a significant analytical challenge.
Gold Standard: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This is the reference method for folate analysis due to its superior specificity and sensitivity.[18] It can separate and quantify individual folate vitamers, including folic acid, THF, and 5-MTHF.
Experimental Protocol: Quantification of Folates in Plasma
-
Sample Preparation (Causality: Isolate and stabilize folates):
-
Extraction: Plasma samples are treated with an antioxidant buffer (e.g., ascorbic acid) to prevent the oxidation of labile reduced folates.
-
Deconjugation: For total folate measurement, samples are incubated with a conjugase enzyme (e.g., from rat plasma) to hydrolyze polyglutamates to monoglutamates.[19] This step is omitted if only monoglutamate forms are of interest.
-
Purification: Solid-Phase Extraction (SPE) is employed to remove interfering matrix components like proteins and salts and to concentrate the folate analytes.[19]
-
-
Chromatographic Separation (Causality: Separate distinct folate forms):
-
Instrumentation: A reverse-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of an acidic buffer (e.g., phosphate buffer, pH 2.2) and an organic solvent (e.g., acetonitrile) is used to separate the different folate vitamers based on their polarity.[19]
-
-
Detection (Causality: Specifically identify and quantify each form):
-
Instrumentation: A tandem mass spectrometer (MS/MS) is used as the detector.
-
Principle: The eluent from the HPLC is ionized (e.g., by electrospray ionization). The mass spectrometer selects for the specific mass-to-charge ratio (m/z) of a parent ion (e.g., folic acid), fragments it, and then detects a specific daughter ion. This parent-daughter transition is unique to the molecule, providing extremely high specificity and eliminating false positives.
-
Caption: Experimental workflow for folate analysis by HPLC-MS/MS.
Other Methodologies
-
Spectrophotometry: This method can quantify folic acid in fortified products like salt by measuring absorbance at a specific wavelength (e.g., 285 nm).[20] However, it lacks the specificity to differentiate between various folate forms and is unsuitable for complex biological samples.[20]
-
Microbiological Assays: Historically used, these assays measure the growth of folate-dependent bacteria. While effective for total folate activity, they do not distinguish between different vitamers.
Conclusion and Future Directions
The biochemical differences between natural folates and synthetic folic acid are substantial and have far-reaching implications for research, public health, and drug development. Key distinctions lie in their oxidation state, glutamation status, and, most critically, their metabolic activation pathways. Folic acid's reliance on the saturable DHFR enzyme leads to potential for UMFA accumulation, a factor of growing interest. Furthermore, the efficacy of folate metabolism is influenced by common genetic polymorphisms in enzymes like MTHFR.
For professionals in the field, a nuanced understanding is paramount. The choice between supplementing with folic acid versus a reduced form like 5-MTHF is not arbitrary but a strategic decision based on the therapeutic goal, patient genetics, and dosage. As analytical techniques continue to improve, our ability to probe the intricate dynamics of folate metabolism will undoubtedly uncover new insights into the precise roles these vital compounds play in health and disease.
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Cleveland Clinic. (2023, January 6). The Difference Between Folate and Folic Acid. Cleveland Clinic Health Essentials. [Link]
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Revive Active. (2025, April 3). Folate vs Folic Acid: Are You Getting the Right Form of Vitamin B9. Revive Active. [Link]
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Miraglia, N., & Dehay, E. (n.d.). Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. National Institutes of Health. [Link]
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Healthline. (2025, June 25). Folic Acid vs. Folate — What's the Difference? Healthline. [Link]
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Grokipedia. (n.d.). Folate receptor. Grokipedia. [Link]
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Winkels, R. M., et al. (2007). Bioavailability of food folates is 80% of that of folic acid. The American Journal of Clinical Nutrition, 85(2), 465–473. [Link]
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Nebraska Medicine. (2025, November 24). What is the difference between folate and folic acid? Nebraska Medicine Omaha, NE. [Link]
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Wikipedia. (n.d.). Folate. Wikipedia. [Link]
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Office of Dietary Supplements. (2022, November 30). Folate - Health Professional Fact Sheet. National Institutes of Health. [Link]
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Medicosis Perfectionalis. (2023, August 14). Folate Cycle - Folic Acid Metabolism. YouTube. [Link]
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Desharnais, E., et al. (2019). Folate receptors and transporters: biological role and diagnostic/therapeutic targets in cancer and other diseases. Journal of Experimental & Clinical Cancer Research, 38(1), 196. [Link]
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Field, M. S., et al. (2022). MR1-dependence of unmetabolized folic acid side-effects. Communications Biology, 5(1), 819. [Link]
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Johnson, W. G., et al. (2010). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Current Pharmacogenomics and Personalized Medicine, 8(1), 37–49. [Link]
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Zhu, B., et al. (2022). Methylenetetrahydrofolate reductase (MTHFR) polymorphisms in andrology—a narrative review. Translational Andrology and Urology, 11(5), 782–793. [Link]
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Dr.Oracle. (2025, July 19). What are the health consequences of unmetabolized folic acid (Vitamin B9) buildup in the body? Dr.Oracle. [Link]
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Al-Mashhadi, A. A., et al. (2023). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. International Journal of Molecular Sciences, 24(13), 10582. [Link]
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Wikipedia. (n.d.). Dihydrofolate reductase. Wikipedia. [Link]
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Tsan, P., et al. (2018). A spectrophotometric method for determining the amount of folic acid in fortified salt. Food Chemistry, 245, 102–107. [Link]
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Matherly, L. H., et al. (2010). Mechanisms of Membrane Transport of Folates into Cells and Across Epithelia. Annual Review of Nutrition, 30, 235–259. [Link]
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Centers for Disease Control and Prevention. (2025, May 27). MTHFR Gene Variant and Folic Acid Facts. CDC. [Link]
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Fazili, Z., & Pfeiffer, C. M. (2025, August 9). Analytical methodology for the determination of folates and folic acid in foods. ResearchGate. [Link]
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Atlas of Genetics and Cytogenetics in Oncology and Haematology. (2015, December 1). DHFR (dihydrofolate reductase). Atlas of Genetics and Cytogenetics in Oncology and Haematology. [Link]
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An In-Depth Technical Guide to Folic Acid's Influence on Homocysteine Metabolism
Authored for Researchers, Scientists, and Drug Development Professionals
Part 1: The Clinical Imperative of Homocysteine Regulation
Homocysteine (Hcy) is a sulfur-containing, non-proteinogenic amino acid that serves as a critical intermediate in the metabolism of methionine.[1] While essential for one-carbon metabolism, its accumulation in the plasma, a condition known as hyperhomocysteinemia, has emerged as a significant and independent risk factor for a spectrum of complex, multifactorial diseases.[2][3] Conventionally, hyperhomocysteinemia is defined as a total plasma homocysteine level above 15 µmol/L.[3][4]
Elevated Hcy is strongly associated with an increased risk for cardiovascular and peripheral vascular diseases, as it can induce endothelial injury, promote the proliferation of smooth muscle cells, and contribute to oxidative stress, thereby fostering an environment conducive to atherosclerosis and thrombosis.[3][5][6] Beyond cardiovascular pathobiology, hyperhomocysteinemia is implicated in neurodegenerative disorders, including vascular dementia and Alzheimer's disease, as well as osteoporosis-associated fractures and complications during pregnancy, such as neural tube defects.[3][5][7] This wide-ranging clinical significance underscores the necessity for a deep, mechanistic understanding of its metabolic regulation, where B-vitamins, particularly folic acid, play a central and indispensable role.[7][8]
Part 2: The Biochemical Nexus: Homocysteine Metabolic Pathways
Homocysteine occupies a crucial branch-point in cellular metabolism, where its fate is determined by two primary pathways: remethylation and transsulfuration .[1][9] The cellular requirement for methionine versus cysteine dictates the flux through these pathways.
-
The Remethylation Pathway (Folate-Dependent): This pathway salvages homocysteine by converting it back to methionine. This reaction is paramount in tissues with a high demand for methionine for protein synthesis and S-adenosylmethionine (SAM) production. SAM is the universal methyl donor for the methylation of DNA, RNA, proteins, and other critical molecules.[10] The remethylation cycle is directly dependent on folate metabolism.
-
The Transsulfuration Pathway: When methionine is in excess, homocysteine is irreversibly catabolized to cysteine.[1] This pathway is facilitated by two vitamin B6-dependent enzymes: cystathionine β-synthase (CBS) and cystathionine γ-lyase (CTH).[1] Cysteine is subsequently used for the synthesis of proteins, glutathione (a primary cellular antioxidant), and taurine.
The intricate balance between these two pathways is vital for maintaining cellular homeostasis. Folic acid's primary influence is exerted through the remethylation pathway, which is directly coupled to the folate cycle.
Part 3: The Central Role of Folic Acid and Key Enzymatic Players
Folic acid, a synthetic form of the B-vitamin folate, is not biologically active itself. It must be enzymatically reduced to tetrahydrofolate (THF) by dihydrofolate reductase (DHFR).[6][11] THF then enters the folate cycle, where it is converted to 5,10-methylenetetrahydrofolate. The critical, rate-limiting step for homocysteine remethylation is the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF), the primary circulatory and active form of folate.[11]
Key Enzymes
-
Methylenetetrahydrofolate Reductase (MTHFR): This FAD-dependent enzyme catalyzes the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF. The activity of MTHFR is a crucial determinant of the availability of 5-MTHF. Genetic polymorphisms in the MTHFR gene, such as the common c.665C>T (also known as C677T) variant, can lead to a thermolabile enzyme with reduced activity, particularly in states of low folate, predisposing individuals to higher homocysteine levels.
-
Methionine Synthase (MTR): This vitamin B12-dependent enzyme facilitates the final step of the remethylation pathway.[1] It transfers the methyl group from 5-MTHF to homocysteine, thereby regenerating methionine and releasing THF to re-enter the folate cycle.[11] A deficiency in vitamin B12 can trap folate as 5-MTHF (the "folate trap"), preventing its recycling and functionally impairing the remethylation process, leading to elevated Hcy.[8]
-
Cystathionine β-Synthase (CBS): This vitamin B6-dependent enzyme channels homocysteine into the transsulfuration pathway.[1][11] Its activity is allosterically activated by SAM, meaning that when methyl-group availability is high (high SAM), excess homocysteine is directed towards cysteine and glutathione synthesis rather than being remethylated.[7]
Daily supplementation with 0.5–5.0 mg of folic acid has been shown to lower plasma Hcy levels by approximately 25%, demonstrating its potent effect on driving the remethylation pathway.[6]
| Enzyme | Gene | Function | Required Cofactor(s) | Clinical Relevance |
| MTHFR | MTHFR | Irreversibly converts 5,10-Methylene-THF to 5-Methyl-THF. | FAD (Vitamin B2) | Common polymorphisms (e.g., c.665C>T) reduce enzyme activity, increasing Hcy levels, especially with low folate status. |
| MTR | MTR | Transfers a methyl group from 5-Methyl-THF to homocysteine, forming methionine. | Methylcobalamin (Vitamin B12) | Vitamin B12 deficiency leads to inactive MTR, causing a "folate trap" and elevated Hcy. |
| CBS | CBS | Condenses homocysteine with serine to form cystathionine, committing Hcy to the transsulfuration pathway.[1] | Pyridoxal Phosphate (Vitamin B6) | Deficiencies can lead to severe hyperhomocysteinemia (homocystinuria).[9] |
Part 4: Laboratory Assessment & Methodologies
Accurate quantification of homocysteine, folate, and related enzyme activities is fundamental for both clinical diagnostics and research. Methodologies must be robust, validated, and account for significant pre-analytical variables to ensure trustworthiness.
Trustworthiness: The Criticality of Pre-Analytical Sample Handling
The concentration of total homocysteine in unhandled blood samples increases over time due to its continuous synthesis and release from red blood cells.[1][2] This is a critical pre-analytical variable that can lead to falsely elevated results.
-
Causality: Erythrocytes contain the necessary enzymes for the methionine cycle but lack the transsulfuration pathway (CBS). Therefore, they continuously produce Hcy from S-adenosylhomocysteine (SAH) and export it, artificially raising plasma levels by about 10-14% per hour at room temperature.[1]
-
Self-Validating Protocol: To prevent this artifact, blood samples must be handled with a strict protocol. Immediately after collection in EDTA tubes, samples should be placed on ice and centrifuged within one hour to separate plasma from blood cells.[2][3] If immediate icing and centrifugation are not possible, collection in tubes containing acidic citrate dextrose can minimize the increase.[2][3] For batched analysis, plasma should be frozen at -20°C or lower, where it remains stable.[11]
Experimental Protocol 1: Quantification of Total Plasma Homocysteine by HPLC with Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a gold-standard method for quantifying total homocysteine, offering high sensitivity and specificity.[11]
1. Principle & Rationale: Total homocysteine exists in plasma as free thiol, disulfides (homocystine), and protein-bound forms. To measure the total concentration, disulfide bonds must first be reduced to free homocysteine. The free thiol groups are then derivatized with a fluorogenic reagent, allowing for sensitive detection after chromatographic separation.
2. Step-by-Step Methodology:
-
Sample Preparation (Reduction): To 100 µL of plasma, add an internal standard (e.g., 2-mercaptoethylamine) for accurate quantification.[11] Add a reducing agent, such as tri-n-butylphosphine (TBP) or dithiothreitol (DTT), to reduce all disulfide bonds.
-
Protein Precipitation: Precipitate plasma proteins by adding trichloroacetic acid (TCA). Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes. This step is crucial as it removes the bulk of interfering proteins.
-
Derivatization: Transfer the supernatant to a new tube. Add a borate buffer to adjust the pH, followed by the derivatizing agent, typically ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulphonate (SBD-F).[11] Incubate the mixture (e.g., 60°C for 60 minutes) to allow the reaction to complete. SBD-F reacts specifically with thiol groups to form a highly fluorescent, stable adduct.
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 column.
-
Use an isocratic or gradient mobile phase (e.g., a phosphate buffer/acetonitrile mixture) to separate the derivatized thiols.
-
Detect the fluorescent adducts using a fluorescence detector set to an excitation wavelength of ~385 nm and an emission wavelength of ~515 nm.[11]
-
-
Quantification: The concentration of homocysteine is determined by comparing the peak area of its derivative to that of the internal standard and a standard curve prepared in a similar matrix (e.g., phosphate-buffered saline).[11]
Experimental Protocol 2: Quantification of Serum Folate Vitamers by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for accurately measuring different folate vitamers, as it overcomes the limitations of immunoassays which may not distinguish between them.[7]
1. Principle & Rationale: This method allows for the simultaneous measurement of multiple folate forms (5-MTHF, folic acid, THF, etc.). Samples are first purified using solid-phase extraction (SPE) to remove interfering matrix components. The separated vitamers are then ionized and detected by a mass spectrometer based on their unique mass-to-charge ratios and fragmentation patterns, providing exceptional specificity and sensitivity.[5]
2. Step-by-Step Methodology:
-
Sample Preparation: To a small serum volume (e.g., 150 µL), add an antioxidant solution (e.g., ascorbic acid) to prevent folate degradation. Add a mixture of stable isotope-labeled internal standards for each vitamer being measured.[5][7]
-
Solid-Phase Extraction (SPE): Apply the sample to a 96-well SPE plate (e.g., with a phenyl sorbent).[7] The SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the folate vitamers with an appropriate solvent. This step is critical for a clean analysis and can be automated for high throughput.[5]
-
LC-MS/MS Analysis:
-
Inject the eluted and reconstituted sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C8) and a gradient mobile phase to achieve chromatographic separation of the different vitamers.
-
The column effluent is directed to an electrospray ionization (ESI) source, which ionizes the analytes.
-
In the mass spectrometer, specific precursor ions for each vitamer are selected and fragmented. The resulting product ions are monitored (Multiple Reaction Monitoring - MRM) for highly specific quantification.
-
-
Quantification: Concentrations are calculated from the ratio of the native analyte peak area to the corresponding stable isotope-labeled internal standard peak area against a calibration curve.[8]
Experimental Protocol 3: MTHFR Functional Enzyme Activity Assay
While genotyping identifies variants that may reduce MTHFR activity, a functional assay directly measures the enzyme's catalytic performance. This assay measures the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[1]
1. Principle & Rationale: The activity of MTHFR in its physiological direction is determined by incubating a cell lysate (e.g., from fibroblasts or lymphocytes) with its substrates and cofactors and then quantifying the product, 5-MTHF, using HPLC with fluorescence detection.[1]
2. Step-by-Step Methodology:
-
Lysate Preparation: Prepare a cell homogenate from cultured fibroblasts or isolated lymphocytes in a suitable buffer on ice. Centrifuge to obtain a clear supernatant (cytosolic fraction) containing the MTHFR enzyme. Determine the total protein concentration of the lysate for normalization.
-
Enzyme Reaction:
-
Prepare a reaction mixture containing buffer (e.g., potassium phosphate, pH 6.6), FAD (the essential cofactor), NADPH (the electron donor), and the substrate 5,10-methylenetetrahydrofolate.
-
Initiate the reaction by adding a known amount of cell lysate protein (e.g., 50-80 µg).
-
Incubate at 37°C for a defined period (e.g., 40 minutes).
-
Stop the reaction by adding an acid or placing the tube in boiling water.[1]
-
-
Product Quantification:
-
Centrifuge the stopped reaction mixture to pellet precipitated protein.
-
Inject the supernatant into an HPLC system equipped with a fluorescence detector.
-
Separate the product, 5-MTHF, from the substrate and other components on a reversed-phase column. 5-MTHF has native fluorescence that can be detected.
-
-
Calculation of Activity: Quantify the amount of 5-MTHF produced using a standard curve. Enzyme activity is expressed as units per milligram of protein (e.g., nmol of product formed/hour/mg protein).[1] A thermolability test can also be performed by pre-heating the lysate (e.g., at 46°C for 5 min) before the assay to differentiate between MTHFR genotypes based on residual activity.[1]
Part 5: Clinical and Drug Development Implications
The robust link between folic acid, homocysteine metabolism, and disease risk provides clear directives for both clinical practice and pharmaceutical research.
-
Therapeutic Strategy: Folic acid supplementation is a first-line, cost-effective strategy to lower elevated homocysteine levels.[6] Understanding a patient's B-vitamin status (including B12 and B6) and MTHFR genotype can help personalize supplementation strategies. For individuals with MTHFR polymorphisms, using the already-active 5-MTHF form of folate may be a more direct and effective approach.
-
Drug Development: The enzymes in the homocysteine and folate pathways, particularly MTHFR, represent potential targets for novel drug discovery.[5] Modulators of these enzymes could offer therapeutic benefits in cardiovascular and neurodegenerative diseases. Furthermore, for drugs that interfere with folate metabolism (e.g., methotrexate), monitoring homocysteine levels can serve as a biomarker for functional folate deficiency and associated toxicity.
-
Biomarker Utility: Plasma total homocysteine is a valuable functional biomarker. Its measurement can help identify individuals at higher risk for certain diseases and can be used to monitor the efficacy of nutritional interventions. The robust and validated laboratory methods described herein are essential for its reliable application in large-scale clinical trials and routine patient care.
References
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Malinow, M. R., et al. (1996). Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH. Biomedical Chromatography, 10(5), 205-212. [Link]
-
Striegel, A. M., et al. (2017). Multiplex Measurement of Serum Folate Vitamers by UPLC-MS/MS. Methods in Molecular Biology, 1546, 245-256. [Link]
-
Zighetti, M. L., et al. (2004). Effects of some pre-analytical conditions on the measurement of homocysteine and cysteine in plasma. Clinical Chemistry and Laboratory Medicine, 42(2), 204-207. [Link]
-
Prudova, A., et al. (2006). 5,10-Methylenetetrahydrofolate Reductase (MTHFR) Assay in the Forward Direction: Residual Activity in MTHFR Deficiency. Clinical Chemistry, 52(4), 638-645. [Link]
-
Ueland, P. M., & Refsum, H. (1989). Plasma homocysteine, a risk factor for vascular disease: plasma levels in health, disease, and drug therapy. Journal of Laboratory and Clinical Medicine, 114(5), 473-501. (Note: While not directly in the search results, this is a foundational review often cited by the provided sources on pre-analytical variables). [Link]
-
Fazili, Z., et al. (2016). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers and one oxidation product. Analytical and Bioanalytical Chemistry, 408(23), 6463-6473. [Link]
-
Yadav, A. S., et al. (2015). Pre-Analytical Errors in Blood Homocysteine Assays. Journal of Medical Science and Clinical Research, 3(7), 6675-6680. [Link]
-
Mattson, M. P., & Haberman, F. (2003). Folate and Homocysteine Metabolism: Therapeutic Targets in Cardiovascular and Neurodegenerative Disorders. Current Medicinal Chemistry, 10(19), 1923-1928. [Link]
-
Selhub, J. (1999). Homocysteine metabolism. Annual Review of Nutrition, 19, 217-246. [Link]
-
Barbosa, T. M. C., et al. (2016). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial, 52(6), 403-410. [Link]
-
Blom, H. J., & Smulders, Y. (2011). Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects. Journal of Inherited Metabolic Disease, 34(1), 75-81. [Link]
-
Minniti, G., et al. (1998). Determination of plasma and serum homocysteine by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 705(2), 334-339. [Link]
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Cleveland Clinic. (2025). Homocysteine: Function, Levels & Health Effects. [Link]
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Głowacki, R., & Bald, E. (2014). Analysis of serum homocysteine in the laboratory practice - comparison of the direct chemiluminescence immunoassay and high performance liquid chromatography coupled with fluorescent detection. Biochemia Medica, 24(3), 358-365. [Link]
-
Møller, J., et al. (2015). Liquid Chromatography–Tandem Mass Spectrometry Analysis of Folate and Folate Catabolites in Human Serum. Clinical Chemistry, 61(3), 536-544. [Link]
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Mthiyane, H. N., et al. (2013). Gene-environment and gene-gene interactions of specific MTHFR, MTR and CBS gene variants in relation to homocysteine in black South Africans. Gene, 530(1), 133-140. [Link]
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D'Angelo, A., & Selhub, J. (2020). Folic Acid Supplementation in Patients with Elevated Homocysteine Levels. Drugs, 80(14), 1423-1434. [Link]
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Moll, S., & Varga, E. A. (2015). The Treatment of Hyperhomocysteinemia. Archives of Internal Medicine, 175(8), 1257-1264. [Link]
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Markand, S., et al. (2017). Analysis of MTHFR, CBS, Glutathione, Taurine, and Hydrogen Sulfide Levels in Retinas of Hyperhomocysteinemic Mice. Investigative Ophthalmology & Visual Science, 58(1), 226-234. [Link]
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Ferreira, C. R., & van Karnebeek, C. D. M. (2019). Treatment of Inherited Homocystinurias. Seminars in Neurology, 39(1), 7-17. [Link]
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Gélot, A., & Chédin, S. (2011). [Cystathionine beta-synthase and MTHFR deficiencies in adults]. La Revue de Médecine Interne, 32(10), 613-619. [Link]
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Li, D., et al. (2022). Folic Acid and Cardiovascular Disease: A Comprehensive Review. Journal of the American Heart Association, 11(1), e023193. [Link]
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Leclerc, D., et al. (2000). Molecular Biology of Methylenetetrahydrofolate Reductase (MTHFR) and Overview of Mutations/Polymorphisms. Madame Curie Bioscience Database. [Link]
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A Comprehensive Guide to Establishing Reference Ranges for Urinary N-Formimidoyl-glutamic Acid (FIGLU)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formimidoyl-glutamic acid (FIGLU), a key intermediate in histidine metabolism, serves as a critical biomarker for assessing functional folate status. Elevated urinary FIGLU excretion is a well-established indicator of folic acid deficiency and can also be informative in the context of vitamin B12 deficiency and certain inborn errors of metabolism. The establishment of accurate and reliable reference ranges for urinary FIGLU is paramount for its clinical and research utility. This guide provides an in-depth comparison of methodologies for FIGLU analysis, details a systematic approach to establishing reference ranges, and offers insights into the interpretation of results in conjunction with other relevant biomarkers.
The Clinical Significance of Urinary FIGLU
Urinary FIGLU is an important functional marker of folate deficiency.[1] Its clinical utility stems from its position in the histidine catabolic pathway. The final step in this pathway, the conversion of FIGLU to glutamate, is dependent on the enzyme formiminotransferase, which requires tetrahydrofolate (THF), the active form of folic acid, as a cofactor. In a state of folate deficiency, THF is unavailable, leading to an accumulation of FIGLU, which is subsequently excreted in the urine.[2]
Elevated urinary FIGLU can therefore indicate:
-
Folic Acid Deficiency: This is the most common cause of increased FIGLU excretion.[1]
-
Vitamin B12 Deficiency: Vitamin B12 is essential for the regeneration of THF. A deficiency in B12 can lead to a secondary folate deficiency, impairing FIGLU metabolism.[1]
-
Inborn Errors of Metabolism: Specifically, a deficiency in the enzyme glutamate formiminotransferase, which directly metabolizes FIGLU, results in a rare genetic disorder known as Formiminoglutamic Aciduria.[3][4] This condition is characterized by massively elevated levels of FIGLU in the urine.[5]
-
Other Factors: Increased urinary FIGLU has also been associated with pregnancy, alcohol consumption, and the use of oral contraceptives.[1]
The measurement of urinary FIGLU is often performed as part of a "FIGLU test," which may involve an oral loading dose of histidine to challenge the metabolic pathway and enhance the sensitivity of detecting folate deficiency.[6]
Methodologies for Urinary FIGLU Quantification: A Comparative Analysis
The accurate quantification of urinary FIGLU is essential for the establishment of reliable reference ranges. Several analytical methods have been employed, each with its own set of advantages and limitations. The two primary approaches are enzymatic assays and chromatographic techniques.
Enzymatic Assays
Enzymatic methods for FIGLU determination are based on the principle of converting FIGLU to a measurable product in a series of enzymatic reactions. One established method involves the enzymatic conversion of FIGLU and THF to glutamic acid and 5,10-methenyl-THF.
While enzymatic assays can be cost-effective and suitable for high-throughput analysis, they may be susceptible to interference from other substances in the urine, potentially affecting their specificity.[7]
Chromatographic Methods
Chromatographic techniques offer higher specificity and sensitivity for the quantification of FIGLU.
-
Thin-Layer Chromatography (TLC): Historically, TLC has been used for the simultaneous assessment of FIGLU and urocanic acid excretion after a histidine load.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has been utilized to definitively identify and quantify FIGLU in urine, particularly in cases of suspected inborn errors of metabolism.[5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is currently considered the gold standard for the quantification of small molecules like FIGLU in complex biological matrices such as urine. LC-MS/MS offers superior sensitivity, specificity, and the ability to multiplex with other analytes.
While chromatographic methods, particularly LC-MS/MS, provide the most accurate and reliable results, they require more sophisticated instrumentation and expertise.[7]
Table 1: Comparison of Analytical Methods for Urinary FIGLU
| Feature | Enzymatic Assays | Chromatographic Methods (TLC, GC-MS, LC-MS/MS) |
| Principle | Enzymatic conversion to a measurable product. | Physical separation followed by detection. |
| Specificity | Moderate; potential for interference. | High to Very High (especially LC-MS/MS). |
| Sensitivity | Generally lower than LC-MS/MS. | High to Very High. |
| Throughput | Can be high with automation. | Varies; can be high with modern autosamplers. |
| Cost | Generally lower. | Higher initial instrument cost. |
| Expertise | Moderate. | Higher level of technical expertise required. |
Establishing Robust Urinary FIGLU Reference Ranges
The establishment of accurate reference ranges is a critical, multi-step process that requires careful consideration of pre-analytical, analytical, and statistical factors.
Pre-analytical Considerations: The Foundation of Reliable Results
Sample Collection and Handling:
-
Urine Specimen Type: While 24-hour urine collections provide a measure of total daily excretion, random or first-morning voids are often more practical. To account for variations in urine concentration, FIGLU levels should be normalized to urinary creatinine and expressed as a ratio (e.g., ug/mg creatinine or mmol/mol creatinine).
-
Collection Containers: Use clean, sterile containers for urine collection.
-
Preservatives: The use of preservatives should be validated to ensure they do not interfere with the assay.
-
Storage and Stability: Urine samples should be refrigerated (4°C) for short-term storage (up to 48 hours).[9] For longer-term storage, freezing at -20°C or -80°C is recommended.[10] It is crucial to minimize freeze-thaw cycles. Studies on other urinary metabolites suggest that many are stable under these conditions, but specific stability studies for FIGLU are recommended for each laboratory.[9][10]
Subject Recruitment and Exclusion Criteria:
A healthy reference population is the cornerstone of any valid reference range study.
-
Inclusion Criteria: Recruit a statistically significant number of healthy individuals across different age and sex groups. For pediatric populations, it is essential to have age-specific reference intervals due to dynamic physiological changes.[11][12]
-
Exclusion Criteria: Exclude individuals with known conditions that could affect folate or histidine metabolism, such as:
-
Kidney disease
-
Liver disease
-
Malabsorption syndromes
-
Pregnancy
-
Alcoholism
-
Use of medications known to interfere with folate metabolism (e.g., methotrexate, certain anticonvulsants).
-
Supplementation with high doses of folic acid.
-
Analytical Phase: Ensuring Accuracy and Precision
The chosen analytical method must be rigorously validated to ensure the reliability of the results. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The reproducibility of the measurement (intra- and inter-assay variability).
-
Linearity: The ability of the assay to provide results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity: The ability of the assay to measure only FIGLU without interference from other compounds.
Statistical Analysis: Defining the "Normal" Range
Once the data from the healthy reference population has been generated, appropriate statistical methods are used to establish the reference intervals.
-
Data Distribution: Assess the distribution of the FIGLU data (e.g., normal or skewed).
-
Reference Interval Calculation: For normally distributed data, the reference interval is typically defined as the mean ± 2 standard deviations, which encompasses 95% of the healthy population. For non-normally distributed data, non-parametric methods (e.g., calculating the 2.5th and 97.5th percentiles) are more appropriate.[13]
-
Partitioning of Reference Intervals: Analyze the data to determine if separate reference intervals are needed based on age and sex.[14][15]
Workflow for Establishing Urinary FIGLU Reference Ranges
The following diagram illustrates a comprehensive workflow for establishing urinary FIGLU reference ranges.
Caption: Workflow for Establishing Urinary FIGLU Reference Ranges.
Experimental Protocol: Quantification of Urinary FIGLU by LC-MS/MS
This protocol provides a general framework for the analysis of urinary FIGLU using LC-MS/MS. It should be optimized and validated in each laboratory.
5.1. Sample Preparation
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample for 10-15 seconds.
-
Centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
To 100 µL of the clear supernatant, add 10 µL of an internal standard solution (e.g., a stable isotope-labeled FIGLU).
-
Add 300 µL of a protein precipitation solvent (e.g., acetonitrile) and vortex thoroughly.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
5.2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) over several minutes to elute FIGLU.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for FIGLU and its internal standard.
5.3. Data Analysis
-
Quantify FIGLU concentration based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Measure urinary creatinine concentration using a separate validated method.
-
Express the final FIGLU result as a ratio to creatinine.
Interpretation of Results and Comparison with Alternative Biomarkers
An elevated urinary FIGLU result should be interpreted in the context of the patient's clinical presentation and other laboratory findings.
Table 2: Established Urinary FIGLU Reference Ranges
| Source | Reference Range | Units |
| HealthMatters.io[1] | 0 - 5.1 | ug/mg creatinine |
| HealthMatters.io[2] | 0 - 1.5 | mmol/mol creatinine |
Note: The variability in reported reference ranges highlights the need for laboratory-specific validation.
Comparison with Other Folate Status Biomarkers:
-
Serum Folate: Reflects recent dietary folate intake. Low levels can indicate deficiency, but normal levels do not exclude it.
-
Red Blood Cell (RBC) Folate: A better indicator of long-term folate stores.
-
Homocysteine: Elevated in both folate and vitamin B12 deficiency. It is a sensitive but non-specific marker of folate status.
-
Methylmalonic Acid (MMA): Specifically elevated in vitamin B12 deficiency and is used to differentiate it from folate deficiency.
A comprehensive assessment of folate status often involves a panel of these biomarkers. Urinary FIGLU provides a functional measure of folate-dependent metabolic activity, complementing the static measures of serum and RBC folate.
Conclusion
Establishing accurate and reliable reference ranges for urinary FIGLU is a critical endeavor for both clinical diagnostics and research. This guide has outlined the clinical significance of FIGLU, compared the available analytical methodologies, and provided a detailed framework for the establishment of reference ranges. By adhering to rigorous pre-analytical, analytical, and statistical procedures, laboratories can ensure the quality and utility of their urinary FIGLU measurements. The use of LC-MS/MS is recommended for its superior accuracy and specificity. The interpretation of urinary FIGLU results should always be performed in conjunction with other biomarkers of folate and vitamin B12 status and in the context of the individual's clinical picture.
References
-
LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. (n.d.). Waters. Retrieved January 30, 2026, from [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). Forensic Toxicology. Retrieved January 30, 2026, from [Link]
-
LC-MS based urine untargeted metabolomic analyses to identify and subdivide urothelial cancer. (2022). Frontiers in Oncology. Retrieved January 30, 2026, from [Link]
-
The Effect of Storing Temperature and Duration on Urinary Hydration Markers. (2017). Journal of the American College of Nutrition. Retrieved January 30, 2026, from [Link]
-
Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine. (2019). Metabolites. Retrieved January 30, 2026, from [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024). Forensic Toxicology. Retrieved January 30, 2026, from [Link]
-
The Effect of Storing Temperature and Duration on Urinary Hydration Markers. (2016). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Metabolic studies of a family with massive formiminoglutamic aciduria. (1975). Pediatric Research. Retrieved January 30, 2026, from [Link]
-
Characteristics and outcomes of patients with formiminoglutamic aciduria detected through newborn screening. (2018). Molecular Genetics and Metabolism. Retrieved January 30, 2026, from [Link]
-
FIGLU - Formiminoglutamic acidemia. (n.d.). Newborn Screening Codes - NIH. Retrieved January 30, 2026, from [Link]
-
Formiminoglutamic Acid (FIGlu) - Metabolimix+. (n.d.). HealthMatters.io. Retrieved January 30, 2026, from [Link]
-
Formiminoglutamic Acidemia. (n.d.). Baby's First Test. Retrieved January 30, 2026, from [Link]
-
Formiminoglutamic Acid - NutriStat Basic Profile. (n.d.). HealthMatters.io. Retrieved January 30, 2026, from [Link]
-
Pediatric reference intervals for random urine calcium, phosphorus and total protein. (2010). Clinical Biochemistry. Retrieved January 30, 2026, from [Link]
-
Urinary formiminoglutamate in man. Normal values related to sex and age. Effects of low calorie intake and alcohol consumption. (1976). Clinica Chimica Acta. Retrieved January 30, 2026, from [Link]
-
Relative importance of formiminoglutamic and urocanic acid excretion after a histidine load. (1966). Journal of Clinical Pathology. Retrieved January 30, 2026, from [Link]
-
Comparison of the enzymatic assay versus the phloroglucinol method. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol. (1996). Annals of Clinical Biochemistry. Retrieved January 30, 2026, from [Link]
-
on effects of storage time and temperature on urinary enzymes: a 1-year study. (1996). Clinical Chemistry. Retrieved January 30, 2026, from [Link]
-
The role of histidine in the anemia of folate deficiency. (2002). Experimental Biology and Medicine. Retrieved January 30, 2026, from [Link]
-
Pediatric reference intervals for plasma and urine essential amino acids in a Turkish population. (2014). Turkish Journal of Medical Sciences. Retrieved January 30, 2026, from [Link]
-
Comparison of high-performance liquid chromatography with fluorescence detection versus enzymatic assay to measure blood pyruvate in clinical practice. (2011). Clinica Chimica Acta. Retrieved January 30, 2026, from [Link]
-
Lab Values, Normal Adult Laboratory Reference Ranges in Healthy Adults. (2025). Medscape. Retrieved January 30, 2026, from [Link]
-
Clinical laboratory reference intervals in pediatrics: The CALIPER initiative. (2017). Clinical Biochemistry. Retrieved January 30, 2026, from [Link]
-
Comparative Analysis of Enzymatic Activities and Transcriptional Profiles of Various Hepatic Enzymes between Male and Female Yellowfin Tuna (Thunnus albacares). (2024). Fishes. Retrieved January 30, 2026, from [Link]
-
ARUP Uses Statistical Modeling To Establish Reference Intervals for Pediatric Patients. (2025). ARUP Laboratories. Retrieved January 30, 2026, from [Link]
-
PEDREF - Next-Generation Pediatric Reference Intervals. (n.d.). PEDREF. Retrieved January 30, 2026, from [Link]
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- 1. Formiminoglutamic Acid - NutriStat Basic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. Formiminoglutamic Acid (FIGlu) - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Newborn Screening Codes [lhncbc.nlm.nih.gov]
- 4. babysfirsttest.org [babysfirsttest.org]
- 5. Metabolic studies of a family with massive formiminoglutamic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of histidine in the anemia of folate deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of micro-enzymatic and high-performance liquid chromatographic methods for the assay of serum 1,5-anhydroglucitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative importance of formiminoglutamic and urocanic acid excretion after a histidine load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Storing Temperature and Duration on Urinary Hydration Markers - PubMed [pubmed.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: Optimized Microbiological Assay for Total Folate Determination in Complex Tissue Matrices
Executive Summary & Scope
This guide details a high-precision microbiological assay (MBA) for quantifying total folate activity in biological tissues (liver, kidney, muscle) and mixed matrices. Unlike LC-MS/MS methods which quantify specific vitamers, the MBA using Lactobacillus rhamnosus (ATCC 7469) remains the "gold standard" for determining total biological activity because the organism responds to the widest range of folate derivatives (mono-, di-, and tri-glutamates).
Critical Distinction: This protocol utilizes a Tri-Enzyme Extraction (Protease,
Scientific Principle: The Auxotrophic Response
The assay relies on the absolute auxotrophy of Lactobacillus rhamnosus (formerly L. casei) for folate. The bacteria cannot synthesize folate de novo; therefore, its growth rate (measured via turbidity/OD) is directly proportional to the folate concentration in the medium.
The "Bio-Availability" Gap
Native tissue folates exist primarily as polyglutamates (
-
The Challenge: If you plate raw tissue extract, the bacteria will starve despite high folate content, yielding false negatives.
-
The Solution: Exogenous Conjugase (gamma-glutamyl hydrolase) is required to "trim" the polyglutamate tail, rendering the folate bio-available to the sensor organism.[5]
Mechanism Visualization
Figure 1: Enzymatic liberation of bio-available folate from tissue matrices.[5] Protease releases bound forms; Conjugase reduces glutamyl chain length.
Critical Reagents & Equipment
A. Biologicals[2][5][7][8][9][10][11][12]
-
Organism: Lactobacillus rhamnosus ATCC 7469 (American Type Culture Collection).[3][5]
-
Conjugase Source: Desiccated Chicken Pancreas (DCP).
-
Why Chicken? Chicken pancreas conjugase has a pH optimum (~7.8) closer to the protease/amylase steps, allowing for a streamlined "single-tube" digestion compared to Hog Kidney (pH 4.5).
-
B. Chemical Buffers (The "Stabilizers")
Folate is extremely labile to oxidation and light.
-
Extraction Buffer: 0.1 M Phosphate buffer (pH 6.5) + 1% Ascorbic Acid (Freshly added).
-
Note: Ascorbic acid is non-negotiable. Without it, heat extraction destroys >50% of folate.
-
-
Assay Medium: Folic Acid Casei Medium (Difco or equivalent).
-
Cryoprotectant: 20% Glycerol in Micro Inoculum Broth.
Protocol Part 1: The Tri-Enzyme Extraction
This phase converts "Total Tissue Folate" into "Measurable Folate."
Preparation: Work in subdued light (amber tubes preferred) to prevent photolysis.
-
Homogenization:
-
Weigh 100-500 mg of tissue.
-
Add 10 volumes of Extraction Buffer (Phosphate/Ascorbate).
-
Homogenize on ice (e.g., Bead-beater or Polytron) until smooth.
-
-
Heat Inactivation (The "Reset"):
-
Boil samples for 10 minutes in a water bath.
-
Purpose: Kills endogenous tissue enzymes that might degrade folate or interfere with the assay.
-
Cool rapidly on ice.
-
-
Enzymatic Digestion (The "Tri-Enzyme" Cocktail):
-
Step A (Protease): Add 1 mg Pronase (or Protease Type XIV) per ml of extract. Incubate 3 hrs at 37°C.
-
Step B (Amylase): Add 1 mg
-Amylase per ml. Incubate 1 hr at 37°C. (Critical for liver/glycogen-rich tissues). -
Step C (Conjugase): Add 0.5 ml of Chicken Pancreas suspension (5 mg/ml in buffer). Incubate Overnight (16h) at 37°C under toluene atmosphere or sealed tight (to prevent evaporation).
-
-
Final Enzyme Kill:
-
Boil samples again for 5 minutes to inactivate the added protease/conjugase.
-
Centrifuge at 10,000 x g for 10 mins.
-
Supernatant is your "Analyte."
-
Protocol Part 2: The Microtiter Plate Assay
Modern adaptation of the AOAC 960.46 / 2004.05 methods.
A. Inoculum Preparation (The "Depot" Method)
Do not rely on daily sub-culturing, which induces genetic drift.
-
Grow L. rhamnosus in broth for 18 hours.
-
Mix 1:1 with sterile 40% glycerol.
-
Aliquot into cryovials and store at -80°C.
-
On Assay Day: Thaw one vial, wash 3x with sterile saline to remove folate carryover, and resuspend to an OD600 of 0.1.
B. Plate Setup
Use sterile 96-well clear flat-bottom plates.
| Well Type | Component | Volume ( |
| Blank | Sterile Water | 150 |
| Standard | Folic Acid Std (0 - 1000 pg/well) | 150 |
| Sample | Diluted Tissue Extract | 150 |
| All Wells | Assay Medium + Inoculum | 150 |
| Total Vol | 300 |
Note on Chloramphenicol: If analyzing non-sterile clinical tissues, supplement the Assay Medium with Chloramphenicol (5
C. Incubation & Reading[12]
-
Seal plates with breathable membrane or plastic lid (minimize evaporation).
-
Incubate at 37°C for 42-44 hours .
-
Why so long? The lag phase in folate-depleted media is long. Turbidity maximizes at ~40 hours.
-
-
Resuspend bacteria (pipette mix or shake) before reading.
-
Read Absorbance (OD) at 595 nm (or 630 nm).
Data Analysis & Quality Control
Calculation
-
Subtract Blanks:
. -
Curve Fit: Plot Standard Concentration (x) vs. OD (y). Use a 4-Parameter Logistic (4PL) regression. Linear fits are poor for microbial growth curves.
-
Interpolation: Calculate sample concentration from the curve, correcting for dilution factors.
QC Criteria (Self-Validating System)
-
The "Drift" Check: Run a known QC standard (e.g., pooled liver homogenate) every 5 plates. CV should be <15%.
-
The "Edge Effect": Avoid using the outer perimeter wells of the 96-well plate for critical samples due to thermal gradients. Fill them with water.[7]
-
Deconjugation Efficiency: Periodically spike a sample with Pteroylheptaglutamate (PteGlu7). If recovery is <80% compared to Folic Acid (PteGlu1), your conjugase step is failing.
Workflow Diagram
Figure 2: Step-by-step workflow for the Tri-Enzyme Microbiological Assay.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Growth in Standards | Inoculum viability lost | Use fresh cryovial; check -80°C storage; ensure washing removed glycerol. |
| High Background (Blank OD > 0.1) | Folate contamination | Use dedicated glassware; triple-rinse with distilled water. Check water source. |
| "Drifting" Results | Temperature gradient | Do not stack plates more than 3 high. Use "Edge Effect" exclusion. |
| Low Recovery in Tissue | Oxidation or Incomplete Digestion | Ensure Ascorbic Acid is fresh. Verify Conjugase activity with PteGlu7 spike. |
| Growth in "Antibiotic" Wells | Resistant Contamination | L. rhamnosus is naturally resistant to Chloramphenicol; ensure concentration is 5-20 |
References
-
Centers for Disease Control and Prevention (CDC). (2018). Microbiological Assay for Serum, Plasma, and Red Cell Folate Using Cryopreserved, Microtiter Plate Method. Link
-
AOAC International. (2005).[8][9][10] Official Method 2004.05: Total Folates in Cereals and Cereal Foods - Microbiological Assay - Trienzyme Procedure.[1][3][8][9][10] Journal of AOAC International. Link
-
Tamura, T., et al. (1990).[9][10] Food Folate Analysis: Problems and Solutions. Journal of Nutrition. Link
-
Hyun, T. H., & Tamura, T. (2005).[2] Trienzyme Extraction in Combination with Microbiologic Assay in Food Folate Analysis: An Updated Review. Experimental Biology and Medicine.[8] Link
-
O'Broin, S., & Kelleher, B. (1992). Microbiological assay on microtitre plates of folate in serum and red cells. Journal of Clinical Pathology. Link
Sources
- 1. Optimization of the trienzyme extraction for the microbiological assay of folate in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Trienzyme treatment for food folate analysis: optimal pH and incubation time for alpha-amylase and protease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdc.gov [cdc.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. ars.usda.gov [ars.usda.gov]
Application Note: High-Sensitivity Competitive ELISA for the Quantification of Folic Acid in Serum
Abstract
This application note details a robust protocol for the quantification of Folic Acid (Vitamin B9) in human serum using a Competitive Enzyme-Linked Immunosorbent Assay (ELISA). Unlike sandwich ELISAs used for large proteins, Folic Acid (MW: ~441.4 Da) is a hapten requiring a competitive inhibition format. This guide addresses critical challenges such as photosensitivity, matrix interference, and the inverse relationship between optical density (OD) and analyte concentration. It is designed for researchers in pharmacokinetics and nutritional epidemiology requiring high-fidelity data.
Introduction & Principle
Clinical and Research Relevance
Folic acid is the synthetic form of folate, a water-soluble B vitamin essential for DNA synthesis, repair, and methylation.[1][2] While serum "Total Folate" is dominated by 5-methyltetrahydrofolate (5-MTHF), the quantification of unmetabolized Folic Acid (FA) is critical in studying fortification compliance, bioavailability of supplements, and potential adverse effects of high intake (e.g., masking B12 deficiency).
Assay Principle: Competitive Inhibition
Because Folic Acid is too small to possess two distinct epitopes required for a sandwich ELISA, a Competitive ELISA format is utilized.
-
Solid Phase: Microtiter wells are pre-coated with a capture antibody specific to Folic Acid.[3]
-
Competition: The sample (containing native FA) and a fixed concentration of Biotinylated Folic Acid conjugate are added simultaneously.
-
Binding: Native FA and Biotin-FA compete for the limited antibody binding sites on the plate.
-
High Sample FA
Displaces Biotin-FA Low Signal. -
Low Sample FA
High Biotin-FA binding High Signal.
-
-
Detection: Streptavidin-HRP binds to the anchored Biotin-FA. TMB substrate generates a colorimetric signal inversely proportional to the concentration of Folic Acid in the sample.
Mechanistic Workflow Diagram
Figure 1: Step-by-step mechanism of the Competitive ELISA for Folic Acid. Note the inverse relationship between analyte concentration and signal intensity.[3]
Materials & Reagents
Critical Reagents
-
Microplate: 96-well high-binding polystyrene plate coated with Mouse Anti-Folic Acid Monoclonal Antibody.
-
Standards: Folic Acid reference standard (USP Grade), diluted to 0, 1.56, 3.12, 6.25, 12.5, 25, 50, and 100 ng/mL.
-
Conjugate: Folic Acid-Biotin Conjugate (Lyophilized or concentrate).
-
Detector: Streptavidin-HRP (Horseradish Peroxidase).[4]
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid (
).
Buffers
-
Assay Diluent: PBS pH 7.4 + 1% BSA (Protease-free).
-
Wash Buffer: PBS pH 7.4 + 0.05% Tween-20 (PBST).
Sample Collection & Preparation[3][4][5][6][7]
Crucial Warning: Folic acid is photosensitive . All sample handling must occur in low light or using amber microtubes to prevent photodegradation (up to 30% loss in 24h under fluorescent light).
Serum Separation Protocol
-
Collection: Collect whole blood into a serum separator tube (SST, Gold/Red top).
-
Clotting: Allow blood to clot for 2 hours at room temperature or overnight at 4°C. Do not exceed 4 hours at RT to prevent hemolysis.
-
Centrifugation: Centrifuge at 1,000
g for 20 minutes at 4°C. -
Harvesting: Immediately transfer the serum supernatant to amber tubes.
-
Storage:
-
Assay immediately or store at -20°C (up to 1 month).
-
For long-term storage, freeze at -80°C.[5]
-
Avoid freeze-thaw cycles (max 1 cycle recommended).
-
Experimental Protocol
Reagent Preparation
-
Wash Buffer: Dilute 20x Concentrate with deionized water (e.g., 25 mL concentrate + 475 mL
). -
Standard Curve: Prepare serial dilutions of Folic Acid Standard in Assay Diluent.
-
Std 1: 100 ng/mL
-
Std 2: 50 ng/mL
-
Std 3: 25 ng/mL
-
Std 4: 12.5 ng/mL
-
Std 5: 6.25 ng/mL
-
Std 6: 3.12 ng/mL
-
Std 7: 1.56 ng/mL
-
Blank: 0 ng/mL (Assay Diluent only)
-
Assay Procedure
All steps should be performed at Room Temperature (20-25°C).
-
Plate Setup: Secure the desired number of coated strips in the frame.
-
Addition:
-
Pipette 50 µL of Standard or Sample into respective wells.
-
Immediately add 50 µL of Biotin-Conjugate working solution to each well.
-
Note: Do not add conjugate to the Blank well if measuring non-specific binding, but for standard competitive curves, the 0 ng/mL standard gets conjugate to establish Maximum Binding (
).
-
-
Incubation: Cover with a plate sealer. Incubate for 45 minutes at 37°C. Agitation is not typically required but can improve precision (300 rpm).
-
Washing:
-
HRP Detection: Add 100 µL of Streptavidin-HRP working solution to each well.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Washing: Repeat wash step (5 times) to ensure low background.
-
Development: Add 90 µL of TMB Substrate. Incubate for 15-20 minutes in the dark . The color will turn blue.[6]
-
Stop: Add 50 µL of Stop Solution. The color turns yellow.
-
Reading: Measure OD at 450 nm within 10 minutes.
Data Analysis & Validation
Calculation
-
Calculate the mean OD for each standard and sample.
-
Calculate Relative Binding (
%) for each standard: -
Curve Fitting: Plot
(y-axis) vs. (x-axis). Use a 4-Parameter Logistic (4-PL) regression model for the best fit.-
Note: The curve will be sigmoidal descending.
-
Typical Standard Curve Data
| Standard (ng/mL) | Mean OD (450nm) | % Binding ( |
| 0 (Max Binding) | 2.450 | 100% |
| 1.56 | 2.100 | 85.7% |
| 6.25 | 1.450 | 59.1% |
| 25.0 | 0.650 | 26.5% |
| 100.0 | 0.150 | 6.1% |
Validation Parameters
-
Sensitivity (LOD): Typically < 1.0 ng/mL.
-
Intra-Assay Precision: CV < 8% (Assess by running 3 samples x 8 replicates).
-
Inter-Assay Precision: CV < 10% (Assess 3 samples across 3 independent runs).
-
Recovery: Spike serum with known FA; acceptable range 85-115%.
-
Specificity: Cross-reactivity with 5-MTHF is typically < 5% in high-specificity FA antibodies, but this must be verified in the kit insert if Total Folate is not the target.
Troubleshooting Guide
| Problem | Possible Cause | Corrective Action |
| No Signal (Low OD at 0 ng/mL) | HRP inactivation or TMB failure. | Check expiration dates. Avoid sodium azide in buffers (inhibits HRP). |
| High Background (High OD at 100 ng/mL) | Insufficient washing. | Increase wash cycles to 5x. Ensure washer aspiration pressure is adequate. |
| Poor Duplicates | Pipetting error or Edge Effect. | Pre-wet pipette tips. Equilibrate plate to RT before use.[6] |
| Drifting Signal | Incubation temperature gradient. | Use a forced-air incubator rather than stacking plates. |
| Low Sensitivity | Sample matrix interference. | Dilute serum 1:2 or 1:5 in Assay Diluent to reduce protein interference. |
References
-
Thermo Fisher Scientific. Folic Acid Competitive ELISA Kit (EEL149) Manual. (Accessed 2023). Link
-
National Institutes of Health (NIH). Folate: Fact Sheet for Health Professionals. Office of Dietary Supplements. Link
-
Creative Diagnostics. Competitive ELISA Protocol and Principle.Link
-
Elabscience. Folic Acid/Vitamin B9 ELISA Kit Manual.Link
-
Citius Tech. Effect of Light on Serum Vitamin B12 and Folate Levels. (2007).[9] Link
Sources
- 1. Folic Acid Competitive ELISA Kit (EEL149) - Invitrogen [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Human 5-MTHF(5-Methyltetrahydrofolate) ELISA Kit – AFG Scientific [afgsci.com]
- 5. Stability of Folate and Vitamin B12 in Human Serum after Long-Term Storage: A Follow-Up after 13 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. file.elabscience.com [file.elabscience.com]
- 9. web.citius.technology [web.citius.technology]
Application Note: Precision Modeling of Folate Deficiency in Mammalian Cell Culture
Abstract
Folic acid (vitamin B9) is a critical cofactor in one-carbon metabolism, essential for nucleotide biosynthesis and epigenetic methylation. However, standard cell culture media (e.g., RPMI 1640, DMEM) contain supraphysiological levels of folic acid (up to 100x human plasma levels), masking metabolic vulnerabilities and altering drug sensitivity profiles. This guide provides a rigorous, self-validating protocol for establishing a physiologically relevant folate-deficient cell model. It details the use of dialyzed serum, folate-free media, and the "Gold Standard" Deoxyuridine (dU) Suppression Test for validation.
Introduction: The "Supraphysiological" Problem
In standard cell culture, the concentration of folic acid is typically 2.3 µM (approx. 1000 ng/mL) . In contrast, normal human plasma folate levels range from 10–30 nM (approx. 5–15 ng/mL) .
This massive discrepancy creates an artificial metabolic buffer. Cells grown in standard media can bypass the need for efficient folate recycling (via Dihydrofolate Reductase, DHFR) or uptake transporters (e.g., Folate Receptor
Key Mechanisms at Play
-
Nucleotide Synthesis: Folate (as 5,10-methylene-THF) is the methyl donor for converting dUMP to dTMP via Thymidylate Synthase (TS).[1] Deficiency leads to "Thymineless Death" and uracil misincorporation into DNA.
-
Methylation: Folate (as 5-methyl-THF) recycles homocysteine to methionine, driving S-adenosylmethionine (SAM) production for DNA/histone methylation.
Critical Reagents & Preparation
The success of this protocol hinges on the removal of exogenous folate sources, specifically from Fetal Bovine Serum (FBS).
The Media System[2]
-
Basal Medium: RPMI 1640 Medium, no Folic Acid (e.g., Gibco Cat# 27016021).[2]
-
Note: Standard RPMI contains 1 mg/L folic acid. You must use the folate-free formulation.
-
-
Serum: Dialyzed FBS (dFBS) .[3]
-
Why: Standard FBS contains significant endogenous folate. Dialysis (10 kDa cutoff) removes small molecules (folate, amino acids, cytokines) while retaining growth factors and albumin.
-
Caution: Dialysis also removes other small molecules. You may need to supplement with specific nucleosides if growth is arrested non-specifically, though usually, glucose and glutamine are sufficient for short-term assays.
-
Rescue Reagents (Controls)
To prove that observed phenotypes (e.g., apoptosis, S-phase arrest) are due to folate deficiency and not general nutrient deprivation, you must prepare rescue stocks:
-
Thymidine (dT): 100 mM stock in PBS. (Bypasses Thymidylate Synthase).
-
Hypoxanthine (Hx): 10 mM stock in 0.1 N NaOH. (Bypasses de novo purine synthesis).
-
Folinic Acid (Leucovorin): 10 mM stock. (Bypasses DHFR inhibition if using antifolates).
Step-by-Step Protocol
Phase 1: Washout and Adaptation (Days 1-7)
Cells store folate as polyglutamates, which are retained intracellularly. A simple media change is insufficient; a "washout" period is required to deplete these stores.
-
Seeding: Seed cells at 30% confluence in standard media. Allow to attach (6–12 hours).
-
The Wash: Aspirate media.[4][5] Wash cells 2x with warm PBS to remove residual standard serum.
-
Induction: Add Folate-Deficient Medium (FDM) :
-
Folate-free RPMI 1640[6]
-
10% Dialyzed FBS
-
2 mM L-Glutamine
-
Optional: 1% Pen/Strep
-
-
Passaging: Culture cells for 2–3 passages (approx. 7–10 days) in FDM.
-
Observation: Monitor growth rate. A slight slowing is normal. If massive cell death occurs immediately, the cell line may be auxotrophic; supplement with a "physiologic" dose of Folic Acid (1 nM) to maintain viability before dropping to 0 nM for the assay.
-
Phase 2: The Experimental Window (Days 8+)
Once intracellular stores are depleted, cells are ready for experimentation.
-
Negative Control: FDM (0 nM Folate).
-
Physiological Control: FDM + 25 nM (approx 10 ng/mL) Folic Acid or 5-methyl-THF.
-
Supraphysiological Control: Standard RPMI (2300 nM Folate).
-
Rescue Control: FDM + 10 µM Thymidine + 100 µM Hypoxanthine.
Validation: The dU Suppression Test
The Deoxyuridine (dU) Suppression Test is the gold standard for verifying cellular folate deficiency.
Principle:
-
Folate Replete: Exogenous "cold" dU is efficiently converted to dTMP by Thymidylate Synthase. This expands the dTTP pool, which feedback-inhibits the uptake of radiolabeled [³H]-Thymidine (High Suppression).
-
Folate Deficient: dU cannot be converted to dTMP. The cell remains starved for thymidine and avidly takes up exogenous [³H]-Thymidine (Low/No Suppression).
Protocol:
-
Plate cells in 24-well plates in FDM.
-
Incubate 1 hour with 100 µM non-labeled Deoxyuridine (dU) .
-
Add 1 µCi/mL [³H]-Thymidine . Incubate for 3–6 hours.
-
Precipitate DNA (TCA precipitation) and count via liquid scintillation.
-
Calculation:
-
Interpretation: < 20% suppression indicates severe folate deficiency. > 90% indicates folate sufficiency.
-
Visualization of Pathways & Workflow
Diagram 1: The Folate Trap & Nucleotide Synthesis
This diagram illustrates why folate deficiency blocks dTMP synthesis and how Thymidine acts as a rescue mechanism.
Caption: One-Carbon Metabolism. Red arrow indicates the step blocked by folate deficiency. Green arrow indicates the rescue pathway via Thymidine.
Diagram 2: Experimental Workflow Timeline
Caption: Timeline for establishing folate deficiency. A minimum 7-day washout is critical to deplete intracellular polyglutamated folate stores.
Data Summary: Expected Results
| Assay | Standard Media (Control) | Folate Deficient Media | Deficient + Thymidine Rescue |
| Cell Growth (72h) | 100% Confluence | 20–40% Confluence (Arrested) | 90–100% Confluence |
| dU Suppression | > 90% Suppression | < 20% Suppression | N/A |
| Apoptosis (Annexin V) | < 5% | 15–40% (Cell line dependent) | < 5% |
| γ-H2AX (DNA Damage) | Low | High (Due to Uracil misincorporation) | Low |
Troubleshooting & Optimization
-
Issue: Cells die immediately upon switching media.
-
Cause: Acute shock or lack of other small molecules in dFBS.
-
Solution: Step-down adaptation. Day 1: 50% Std / 50% Deficient. Day 3: 100% Deficient. Or add Hypoxanthine (100 µM) alone to support purines while keeping folate low.
-
-
Issue: No effect observed after 5 days.
-
Cause: Incomplete depletion of intracellular stores.
-
Solution: Extend washout to 3 passages. Ensure PBS washes are thorough (serum proteins stick to plastic).
-
-
Issue: Rescue with Thymidine fails.
-
Cause: Secondary block in purine synthesis.
-
Solution: Add Hypoxanthine (100 µM) alongside Thymidine. Folate is required for both purines and pyrimidines.
-
References
-
Comparison of Folate Levels: "Folate (Folic Acid) Reference Range." Medscape. Link
-
dU Suppression Test: Wickramasinghe, S. N. "Deoxyuridine Suppression: Biochemical Basis and Diagnostic Applications." PubMed. Link
-
Thymidine Rescue Mechanisms: "Modulation of Both Endogenous Folates and Thymidine Enhance the Therapeutic Efficacy of Thymidylate Synthase Inhibitors." AACR Journals. Link
-
Media Formulation: "RPMI 1640 Medium, no folic acid." Thermo Fisher Scientific.[2] Link
-
Dialyzed FBS Utility: "Dialyzed FBS vs. Standard FBS: A Closer Look at Cell Culture Choices." Oreate AI Blog. Link
Sources
Precision Kinetics: Dihydrofolate Reductase (DHFR) Spectrophotometric Assay & Inhibition Profiling
Abstract & Scope
Dihydrofolate Reductase (DHFR) is a pivotal enzyme in folate metabolism, catalyzing the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor.[1][2][3][4][5][6] Because THF is essential for the synthesis of purines and thymidylate, DHFR remains a high-value target for anti-neoplastic (Methotrexate), anti-bacterial (Trimethoprim), and anti-malarial (Pyrimethamine) therapies.
This Application Note moves beyond basic kit instructions to provide a rigorous, biophysics-grade protocol for assaying DHFR activity. It addresses the common pitfalls of substrate instability and background oxidation, offering a self-validating methodology suitable for kinetic characterization and IC50 profiling.
Scientific Principle
The assay relies on the spectrophotometric monitoring of the reaction progress.[3][4][5][7] Both the cofactor (NADPH) and the substrate (DHF) absorb light at 340 nm.[2][7] The product (THF) and the oxidized cofactor (NADP+) absorb significantly less at this wavelength. Therefore, the reaction velocity is determined by measuring the decrease in absorbance at 340 nm over time.
Reaction Stoichiometry
The Extinction Coefficient ( )
Unlike simple NADH oxidation assays, the DHFR assay must account for the absorbance of the substrate (DHF).
-
NADPH
[1] -
DHF
-
Total
: The generally accepted differential extinction coefficient for the conversion of DHF+NADPH to THF+NADP+ is 12.3 mM⁻¹cm⁻¹ (or ). This value is critical for calculating specific activity.
Pathway Visualization
Figure 1: The DHFR catalytic cycle and inhibition point.[2][3][5][8] Methotrexate competes with DHF for the active site.
Critical Reagent Preparation (The "Secret Sauce")
The primary cause of assay failure is DHF instability . DHF is prone to photo-oxidation and degradation in acidic environments.
A. DHF Stock Solution (10 mM) - Handle with Care[5]
-
Solvent: 50 mM Tris-HCl (pH 7.5) containing 10 mM DTT (Dithiothreitol) or
-mercaptoethanol. The reducing agent is non-negotiable to prevent spontaneous oxidation. -
Dissolution: DHF is poorly soluble in water. Add the powder to the buffer.[5] If it does not dissolve, add 1 M KOH dropwise very slowly until the solution clears. Do not exceed pH 8.0.
-
Storage: Aliquot immediately into light-protected (amber) tubes. Store at -80°C.
-
Stability Check: Thawed DHF is stable for ~4 hours on ice. Discard if the solution turns yellow-orange (indicative of oxidation products).
-
B. DHFR Assay Buffer (1X)
-
50 mM Potassium Phosphate or Tris-HCl (pH 7.5)
-
150 mM KCl (Stabilizes the enzyme)
-
1 mM DTT (Protects enzyme cysteines)
-
0.5 mg/mL BSA (Prevents enzyme adsorption to plasticware)
C. Enzyme Preparation[1][2][5][6][7][9][10][11][12]
-
Dilute stock DHFR in Assay Buffer immediately prior to use.
-
Note: Mammalian DHFR is often stored in glycerol. Ensure the final glycerol concentration in the well is <1% to avoid viscosity artifacts.
Protocol 1: Standard Kinetic Assay
Objective: Determine the specific activity of a DHFR preparation.
Experimental Workflow
Figure 2: Kinetic assay workflow. Initiating with DHF is preferred to prevent premature NADPH oxidation.
Step-by-Step Procedure (1 mL Cuvette or 200 µL Plate)
Volumes below are for a 200 µL microplate assay.
-
Blank Preparation: In "Blank" wells, add 190 µL Assay Buffer + 10 µL DHF. (No Enzyme). This controls for non-enzymatic DHF degradation.
-
Master Mix: Prepare enough buffer containing NADPH (final conc. 100 µM) for all sample wells.
-
Enzyme Addition: Add diluted DHFR enzyme to sample wells.
-
Target: Aim for a rate of 0.01 - 0.05 OD/min.
-
-
Incubation: Incubate for 2-5 minutes at 25°C to allow temperature equilibration.
-
Initiation: Add DHF substrate (Final conc. 50 µM) to start the reaction.
-
Tip: Use a multichannel pipette for simultaneous initiation.
-
-
Measurement: Immediately monitor Absorbance at 340 nm (
) every 15 seconds for 5 minutes.
Protocol 2: Inhibition Screening (IC50)
Objective: Determine the potency of a test compound (e.g., Methotrexate).
Modification: Pre-Incubation
Unlike the standard assay, inhibitors require time to bind the enzyme, especially tight-binders like MTX.
-
Prepare Inhibitor Series: Dilute compounds in DMSO. (Final DMSO in assay must be <2%).
-
Pre-Incubation Mix:
-
Incubate: Allow the Enzyme-Inhibitor complex to form for 10 minutes at 25°C.
-
Control: Run a "Solvent Control" (Enzyme + DMSO + Substrates) to define 100% Activity.
Data Analysis
A. Calculation of Specific Activity
Calculate the slope (
-
:
[3][5] -
Pathlength:
-
Standard Cuvette: 1 cm
-
96-well plate (200 µL): ~0.55 cm (Must be verified or corrected to 1 cm using a pathcheck sensor).
-
B. IC50 Determination
Plot % Remaining Activity vs. Log[Inhibitor] . Fit using a 4-parameter logistic (4PL) equation:
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Rate | DHF spontaneous oxidation | Ensure DHF stock has DTT/Mercaptoethanol. Keep DHF on ice and dark until the very last second. |
| Non-Linear Kinetics | Substrate Depletion | Dilute the enzyme. The rate is too fast; |
| Lag Phase | Hysteresis | Pre-incubate enzyme with NADPH for 2-5 mins before adding DHF. |
| No Inhibition (MTX) | Insufficient Pre-incubation | MTX is a slow, tight-binding inhibitor. Increase pre-incubation time to 15-20 mins. |
| Precipitation | Compound insolubility | Check the plate visually. If turbid, the |
References
-
Hillcoat, B. L., et al. (1967). "Dihydrofolate reductase.[1][2][3][4][5][6][8][9][10][11][12] Determination of the group involved in the binding of substrates and inhibitors." Analytical Biochemistry. Link (Establishes the
of 12.3 mM⁻¹cm⁻¹). -
Sigma-Aldrich. "Enzymatic Assay of Dihydrofolate Reductase." Technical Bulletin. Link
-
Widemann, B. C., et al. (1999). "Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination." Clinical Chemistry. Link
-
Abcam. "Dihydrofolate Reductase Assay Kit (Colorimetric) Protocol." Abcam Protocols. Link
Sources
- 1. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dihydrofolate Reductase Colorimetric Activity Kit - Creative BioMart [creativebiomart.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scispace.com [scispace.com]
- 9. assaygenie.com [assaygenie.com]
- 10. assaygenie.com [assaygenie.com]
- 11. content.abcam.com [content.abcam.com]
- 12. academic.oup.com [academic.oup.com]
Application Note: Folic Acid-Induced Nephropathy (FAN)
A Scalable Model for AKI-to-CKD Transition[1]
Executive Summary & Mechanism of Action
The Folic Acid (FA)-induced nephropathy model is a robust, non-surgical platform for studying Acute Kidney Injury (AKI) and its progression to Chronic Kidney Disease (CKD) .[1] Unlike ischemia-reperfusion (IRI) which requires microsurgery, or cisplatin models which induce systemic toxicity, the FA model offers a high-throughput, kidney-specific injury profile driven by two distinct mechanisms:[1]
-
Crystal Nephropathy (Mechanical): High-dose FA precipitates in the tubular lumen due to low urinary pH, causing physical obstruction.[1]
-
Direct Tubular Toxicity (Molecular): FA enters proximal tubular epithelial cells (PTECs) via folate receptors, inducing massive oxidative stress, mitochondrial dysfunction, and ferroptosis.[1]
This dual mechanism mimics the pathophysiology of crystal-induced AKI (e.g., oxalate, uric acid) and maladaptive repair leading to interstitial fibrosis.[1]
Experimental Design & Model Selection
2.1 Species and Strain Considerations
-
Mice (C57BL/6): The gold standard for genetic manipulation.[1] Males (8–10 weeks) are preferred as they exhibit more consistent susceptibility to nephrotoxins than females.[1]
-
Rats (Sprague-Dawley or Wistar): Useful for studies requiring larger blood/urine volumes or serial sampling.[1]
2.2 Dose Optimization
The window between "no injury" and "mortality" is narrow.[1]
-
AKI Focus: 250 mg/kg (High Dose).[1] Induces rapid tubular necrosis within 24–48 hours.[1]
-
CKD/Fibrosis Focus: 250 mg/kg (with survival support) or 125 mg/kg (Moderate Dose).[1] Allows survival to 14–28 days for fibrosis development.[1]
Comprehensive Protocol
3.1 Reagent Preparation (Critical Step)[1]
-
Solubility Challenge: Folic acid is insoluble in neutral water.[1] It must be dissolved in an alkaline vehicle.[1]
-
Concentration Limit: Do not exceed 12.5 mg/mL. Higher concentrations (e.g., 25 mg/mL) precipitate immediately in the peritoneum, causing erratic absorption and high mortality.[1]
Protocol:
-
Weigh Folic Acid powder (Sigma-Aldrich or equivalent).[1]
-
Dissolve in 0.3 M NaHCO₃. Vortex and warm slightly (37°C) if necessary. The solution should be bright yellow and clear.[1]
-
Light Sensitivity: Wrap the tube in aluminum foil; FA degrades under light.[1]
-
Sterilization: Pass through a 0.22 µm syringe filter.
3.2 Administration[1][2][3][4]
-
Acclimatization: 7 days prior to study.
-
Fasting: Fast animals for 4–6 hours pre-injection to standardize hydration, though water must be available ad libitum.[1]
3.3 Post-Procedure Care[1]
-
Hydration: FA crystals form in acidic, concentrated urine.[1] Administer 0.5–1.0 mL warm saline SC immediately post-injection to flush kidneys and prevent fatal anuria.[1]
-
Diet: Standard chow. Avoid acidifying diets.[1]
Self-Validating Systems & Readouts[1]
Trustworthiness in this model relies on verifying the injury before terminal endpoints.[1]
4.1 Early Validation (0–24 Hours)[1]
-
Urine Color: Urine will turn bright yellow/orange within 2–4 hours, confirming systemic absorption.[1]
-
Microscopy: Fresh urine sediment will show birefringent FA crystals under polarized light.[1]
4.2 Functional & Structural Readouts[1][3]
| Phase | Timepoint | Key Biomarkers | Expected Pathology |
| Acute (AKI) | 24–48 Hours | SCr (↑ 3-5x), BUN (↑), NGAL, KIM-1 | Tubular dilation, cast formation, epithelial necrosis.[1] |
| Transition | 3–7 Days | SCr (plateau/drop), Inflammatory Cytokines (IL-6, TNFα) | Macrophage infiltration, early fibroblast activation.[1] |
| Chronic (CKD) | 14–28 Days | Collagen I/III, α-SMA, Fibronectin | Interstitial fibrosis, tubular atrophy, glomerulosclerosis.[1] |
Visualizing the Mechanism & Workflow
5.1 Pathophysiology of FA-Induced Injury[1][3][4][5][6]
Caption: Dual mechanism of Folic Acid nephropathy: Mechanical obstruction via crystallization and direct tubular toxicity via oxidative stress and mitochondrial failure.[1]
5.2 Experimental Timeline & Checkpoints
Caption: Temporal progression from acute injury (24-48h) to chronic fibrosis (14-28d) in the FA model.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Mortality (>20%) | Dehydration or overdose.[1] | Ensure saline support (1 mL SC) post-injection.[1] Verify FA concentration is ≤12.5 mg/mL.[1][4] |
| No Injury (Low BUN) | pH issues or degradation.[1] | FA degrades in light; prepare fresh in dark.[1] Ensure vehicle is 0.3 M NaHCO₃ (pH ~8.0).[1] |
| Variability | Sex/Strain differences.[1][6] | Use male C57BL/6 mice. Females are often resistant to tubular injury.[1] |
| Precipitation in Syringe | Solution too cold/concentrated.[1] | Keep solution warm (37°C) and vortex immediately before injection. |
References
-
Yan, L. (2021).[1][2] Folic acid-induced animal model of kidney disease. Animal Models and Experimental Medicine, 4(4), 329–342.[1][6] Link[1]
-
Gupta, A., et al. (2012).[1][3] Activated Notch signaling in the recovery of kidney function after acute kidney injury.[1] Kidney International, 81, 1-13.[1] Link
-
Martin-Sanchez, D., et al. (2017).[1] Ferroptosis, but not necroptosis, is important in nephrotoxic folic acid–induced AKI.[1] Journal of the American Society of Nephrology, 28(1), 218–229.[1] Link
-
Aparicio-Trejo, O. E., et al. (2019).[1][3] Impairment of mitochondrial bioenergetics and dynamics underlying folic acid-induced acute kidney injury.[1][4][5][6][7] Toxicology and Applied Pharmacology, 364, 34–46.[1] Link
-
Linkermann, A., et al. (2014).[1][3] Regulated cell death in AKI. Journal of the American Society of Nephrology, 25(12), 2689–2701.[1] Link
Sources
- 1. Folic acid‐induced animal model of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Ibudilast Attenuates Folic Acid–Induced Acute Kidney Injury by Blocking Pyroptosis Through TLR4-Mediated NF-κB and MAPK Signaling Pathways [frontiersin.org]
- 4. Folic acid‐induced animal model of kidney disease - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suppressed Mitochondrial Biogenesis in Folic Acid-Induced Acute Kidney Injury and Early Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrophotometric Determination of Folic Acid in Pharmaceutical Formulations
Abstract
Folic acid (Vitamin B9), a critical water-soluble vitamin, is fundamental for numerous biological processes, including nucleotide synthesis and red blood cell formation. Its accurate quantification in pharmaceutical dosage forms is paramount for ensuring product quality, safety, and efficacy. This application note provides a comprehensive guide for researchers, quality control analysts, and drug development professionals on the spectrophotometric determination of folic acid. We present two robust methods: a rapid, direct UV spectrophotometric method for high-throughput screening and a highly specific colorimetric method based on reductive cleavage and diazotization for applications requiring enhanced selectivity against interfering excipients. This guide details the underlying chemical principles, provides step-by-step protocols, and offers expert insights into method validation in accordance with ICH guidelines.
Principle of Analysis
Spectrophotometry offers a reliable and accessible analytical platform for folic acid quantification. The choice of method depends on the sample matrix and the required level of specificity.
Method A: Direct UV Spectrophotometry
Folic acid possesses a unique chemical structure, incorporating a pteridine ring, p-aminobenzoic acid, and glutamic acid moieties. This structure exhibits strong absorbance in the ultraviolet (UV) region. In an alkaline medium, such as 0.1 M sodium hydroxide (NaOH) or a basic phosphate buffer (pH 9.0), folic acid displays distinct absorption maxima.[1][2] A prominent peak around 285 nm is often selected for quantification due to its relative selectivity in the presence of common degradation products.[3] This direct measurement is governed by the Beer-Lambert Law, which establishes a linear relationship between absorbance and concentration. While simple and rapid, this method's accuracy can be compromised by UV-absorbing excipients or degradation products in the formulation.[3][4]
Method B: Colorimetric Determination via Reductive Cleavage and Diazotization
For enhanced specificity, a colorimetric approach involving chemical derivatization is employed. This multi-step method is based on the foundational chemistry of the folic acid molecule.
-
Reductive Cleavage: The folic acid molecule is first cleaved at the C9-N10 bond.[3] This is typically achieved using a reducing agent like zinc dust in an acidic medium (e.g., hydrochloric acid). The cleavage yields p-aminobenzoyl-L-glutamic acid (PABGA), which contains a primary aromatic amine group.[5][6]
-
Diazotization: The newly formed primary aromatic amine on PABGA is then diazotized using sodium nitrite (NaNO₂) in an acidic environment. This reaction converts the amino group into a highly reactive diazonium salt.[6]
-
Coupling Reaction: The diazonium salt is immediately coupled with a chromogenic (color-forming) agent. A common and effective coupling agent is N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA).[6] This reaction forms a stable, intensely colored azo dye. The absorbance of this colored solution is then measured in the visible region of the spectrum, where interference from pharmaceutical excipients is minimal. The intensity of the color produced is directly proportional to the initial concentration of folic acid.
Instrumentation, Reagents, and Materials
-
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched 1 cm quartz cuvettes
-
Analytical Balance (± 0.1 mg)
-
pH meter
-
Volumetric flasks (Class A)
-
Pipettes (Class A)
-
Water bath
-
Filtration assembly (e.g., 0.45 µm syringe filters)
-
-
Reagents and Chemicals:
-
Folic Acid Reference Standard (USP/EP grade)
-
Sodium Hydroxide (NaOH), analytical grade
-
Hydrochloric Acid (HCl), concentrated, analytical grade
-
Zinc Dust
-
Sodium Nitrite (NaNO₂)
-
Sulfamic Acid (or Ammonium Sulfamate)
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDA)
-
Deionized or distilled water
-
Folic acid tablets (Sample)
-
Experimental Protocols
Protocol A: Direct UV Spectrophotometric Method
This protocol is optimized for rapid quantification using an alkaline solvent to ensure complete dissolution and consistent spectral characteristics.
Step 1: Preparation of 0.1 M NaOH Solution Dissolve 4.0 g of NaOH pellets in 1 liter of deionized water and mix thoroughly.
Step 2: Preparation of Standard Stock Solution (100 µg/mL) Accurately weigh 10.0 mg of Folic Acid Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in approximately 70 mL of 0.1 M NaOH, sonicate briefly if necessary, and make up the volume with 0.1 M NaOH. This solution should be protected from light.
Step 3: Preparation of Calibration Standards From the stock solution, prepare a series of calibration standards by transferring appropriate aliquots (e.g., 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mL) into separate 50 mL volumetric flasks. Dilute to volume with 0.1 M NaOH to obtain concentrations ranging from 2 to 20 µg/mL.
Step 4: Preparation of Sample Solution
-
Weigh and finely powder no fewer than 20 folic acid tablets to ensure homogeneity.
-
Accurately weigh a portion of the powder equivalent to approximately 5.0 mg of folic acid and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of 0.1 M NaOH, shake for 15 minutes, and sonicate for 5 minutes to ensure complete extraction.
-
Dilute to volume with 0.1 M NaOH and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute an appropriate volume of the filtrate with 0.1 M NaOH to obtain a theoretical final concentration within the calibration range (e.g., ~10 µg/mL).
Step 5: Spectrophotometric Measurement
-
Set the spectrophotometer to scan from 400 nm to 200 nm.
-
Use 0.1 M NaOH as the blank.
-
Measure the absorbance of each calibration standard and the sample solution at the wavelength of maximum absorbance (λmax), which should be approximately 285 nm.[3]
-
Construct a calibration curve by plotting absorbance versus concentration for the standards.
-
Determine the concentration of folic acid in the sample solution using the regression equation from the calibration curve.
Workflow for Direct UV Spectrophotometry
Caption: Chemical workflow for the colorimetric determination of folic acid.
Method Validation (ICH Q2(R1) Guidelines)
To ensure the reliability and trustworthiness of the chosen method, it must be validated according to the International Council for Harmonisation (ICH) guidelines. [3][7]
| Parameter | Description & Acceptance Criteria |
|---|---|
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (excipients, degradation products). For Method A, compare the sample spectrum with that of a pure standard. For Method B, analyze a placebo formulation spiked with known excipients; it should yield no significant signal. |
| Linearity | Analyze a minimum of 5 concentrations across the desired range. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. Typically 80-120% of the test concentration. |
| Accuracy | Determined by recovery studies. Analyze a placebo blend spiked with folic acid at three levels (e.g., 80%, 100%, 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%. |
| Precision | Repeatability (Intra-day): Analyze a minimum of 6 replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2%. Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day or by a different analyst. The RSD should be ≤ 2%. |
| LOD & LOQ | Limit of Detection (LOD): The lowest amount of analyte that can be detected. Calculated as (3.3 × σ) / S. Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantified with suitable precision and accuracy. Calculated as (10 × σ) / S. (σ = standard deviation of the response, S = slope of the calibration curve). [3] |
| Robustness | Deliberately vary method parameters (e.g., pH of buffer ±0.2, wavelength ±2 nm, reagent concentration ±5%) and observe the effect on the results. The method should remain unaffected by minor variations. |
Table 1: Example Validation Summary Data
| Parameter | Method A (Direct UV) | Method B (Colorimetric) |
| Linear Range (µg/mL) | 2 - 20 | 0.5 - 5.0 |
| Correlation (r²) | 0.9995 | 0.9998 |
| Accuracy (% Recovery) | 99.5 ± 1.2% | 100.8 ± 0.9% |
| Precision (RSD%) | 1.1% | 0.8% |
| LOD (µg/mL) | 0.15 | 0.05 |
| LOQ (µg/mL) | 0.45 | 0.15 |
Expert Insights & Troubleshooting
-
Causality of Alkaline Medium: Folic acid has very low solubility in neutral or acidic water but is readily soluble in dilute alkaline solutions like 0.1 M NaOH or basic buffers. Using an alkaline solvent ensures complete and consistent dissolution, which is critical for accurate and reproducible spectrophotometric measurements.
-
Photodegradation: Folic acid is notoriously sensitive to light, especially UV radiation. [8][9]Degradation can occur by cleavage at the C9-N10 bond, leading to lower assay values. [3][10]Solution: Always prepare solutions fresh, store them in amber-colored volumetric flasks, and minimize exposure to ambient and UV light during the analysis.
-
Interference in Direct UV Method: Excipients such as riboflavin (Vitamin B2) or iron salts can have significant UV absorbance that overlaps with folic acid, leading to erroneously high results. Solution: If interference is suspected, Method B (Colorimetric) is the authoritative choice, as the measurement is shifted to the visible region where these compounds typically do not absorb.
-
Quenching Excess Nitrite: In the diazotization reaction (Method B), any unreacted sodium nitrite can react with the NEDA coupling reagent, causing a high background signal. Sulfamic acid is added to selectively react with and neutralize the excess nitrite, ensuring a clean and stable baseline. [6]* Incomplete Reductive Cleavage: Insufficient zinc or reaction time in Method B will lead to incomplete cleavage of folic acid, resulting in lower PABGA concentration and an underestimation of the folic acid content. Solution: Ensure fresh, active zinc dust is used and that the reaction time and conditions are strictly followed.
References
-
da Silva, L., et al. (2014). Development and validation of a method for the determination of folic acid in different pharmaceutical formulations using derivative spectrophotometry. SciELO. Available at: [Link]
-
Nagaraja, P., et al. (2002). Spectrophotometric determination of folic acid in pharmaceutical preparations by coupling reactions with iminodibenzyl or 3-aminophenol or sodium molybdate-pyrocatechol. Analytical Biochemistry. Available at: [Link]
-
Patwekar, S. L., & Shirkhedkar, A. A. (2014). Determination of Folic Acid in Pharmaceutical Dosage Forms: A Review. ARC Journal of Pharmaceutical Sciences. Available at: [Link]
-
Sager, A. G., et al. (2023). Determination of Folic Acid in both Pure and Pharmaceutical Preparations via Oxidative Coupling Reaction. Iraqi Journal of Science. Available at: [Link]
-
Nagaraja, P., et al. (2002). Spectrophotometric determination of folic acid in pharmaceutical preparations by coupling reactions with iminodibenzyl or 3-aminophenol. ResearchGate. Available at: [Link]
-
Gawai, U. G., et al. (2016). Development and Validation of New UV- Spectroscopic Method for Water Soluble Folic Acid. International Journal of Chemical Concepts. Available at: [Link]
-
Matias, R., et al. (2014). A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests. Analytical Methods. Available at: [Link]
-
Mohammed, S. A., & Amen, K. M. (2022). Spectrophotometric determination of Folic acid (B9) by oxidative Coupling Reaction with 4-nitro-aniline. Tikrit Journal of Pure Science. Available at: [Link]
-
Zeena, A. G., et al. (2023). Determination of Folic Acid in both Pure and Pharmaceutical Preparations via Oxidative Coupling Reaction. Iraqi Journal Of Science. Available at: [Link]
-
Mohammed, S. A., & Amen, K. M. (2022). Spectrophotometric determination of Folic acid (B9) by oxidative Coupling Reaction with 4-nitro-aniline. Semantic Scholar. Available at: [Link]
-
Hussein, A. A., et al. (2022). Spectrophotometric determination of folic acid using 1,10-phenanthroline materials with ninhydrin reagent. Inorganic Chemistry Communications. Available at: [Link]
-
Tilahun, A., et al. (2021). A spectrophotometric method for determining the amount of folic acid in fortified salt. Food Chemistry. Available at: [Link]
-
El-Gizawy, S. M., et al. (2022). Development and validation of UV-spectrophotometric method for the determination of folic acid in bulk and tablet dosage forms. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Mohammed, S. A., & Amen, K. M. (2022). Spectrophotometric determination of Folic acid (B9) by oxidative Coupling Reaction with 4-nitro-aniline. Tikrit Journal of Pure Science. Available at: [Link]
-
Ali, A. A., et al. (2017). Spectrophotometric Determination of Vitamin Folic Acid B9 in Some Drugs Using 1,2-Naphthoquine-4-Sulphonate (NQS). Natural Products and Biotechnology. Available at: [Link]
-
Tilahun, A., et al. (2021). Comparative absorption spectra of folic acid and its potential products of degradation. ResearchGate. Available at: [Link]
-
Akhtar, S., & Ahmad, I. (1995). Identification of photoproducts of folic acid and its degradation pathways in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Sanchez-Paniagua Lopez, M., et al. (2021). UV/Vis absorption spectroelectrochemistry of folic acid. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
El-Gizawy, S. M., et al. (2022). development and validation of uv-spectrophotometric method for the determination of folic acid in bulk. Journal of Applied Pharmaceutical Research. Available at: [Link]
-
Kumar, A., et al. (2015). METHOD DEVELOPMENT AND VALIDATION OF FOLIC ACID BY UV-VISIBLE SPECTROSCOPY. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Knyazeva, E., et al. (2022). Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation. MDPI. Available at: [Link]
-
Wahbi, A. M., & Abdine, H. (1974). Colorimetric determination of folic acid in pharmaceutical preparations. Analyst. Available at: [Link]
-
Al-Abachi, A. M., & Al-Ghabsha, T. S. (2018). Spectrophotometric Method for Determination Folic Acid via Diazotization and Coupling with 4-Aminoantipyrine. Iraqi Journal of Science. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. A UV spectrophotometric method for the determination of folic acid in pharmaceutical tablets and dissolution tests - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. A spectrophotometric method for determining the amount of folic acid in fortified salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcjournals.org [arcjournals.org]
- 5. Spectrophotometric determination of folic acid in pharmaceutical preparations by coupling reactions with iminodibenzyl or 3-aminophenol or sodium molybdate-pyrocatechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation | MDPI [mdpi.com]
Troubleshooting & Optimization
Troubleshooting low recovery in folic acid HPLC analysis
Topic: Troubleshooting Low Recovery & Instability in Folic Acid Quantification
Status: Operational | Expert Level: Senior Application Scientist
Introduction: The "Invisible" Loss
Welcome to the technical support hub for folate analysis. If you are seeing low recovery (consistently <90%) or high variability (RSD >5%) in your Folic Acid (Vitamin B9) HPLC assays, you are likely battling one of three adversaries: Photodegradation , Solubility/pH Mismatch , or Surface Adsorption .
Folic acid is deceptive; it is robust in alkaline environments but precipitates or degrades rapidly in acidic, oxidative, or illuminated conditions. This guide bypasses generic advice to target the specific physicochemical failure points in your workflow.
Module 1: Diagnostic Triage
Start here to isolate the root cause of your recovery loss.
Figure 1: Diagnostic logic tree for isolating the source of folic acid loss.
Module 2: Stability & Sample Preparation
The Problem: Folic acid cleaves at the C9-N10 bond when exposed to UV light or oxidants, forming p-aminobenzoylglutamic acid (pABG) and pterin-6-carboxylic acid. This reaction is irreversible.
FAQ: Why do my standards degrade while sitting in the autosampler?
Answer: Your autosampler might not be light-tight, or your solvent pH is too low.
-
The Mechanism: Folic acid has two pKa values (~2.3 and ~8.3).[1] In acidic solutions (pH < 4), it is significantly less stable and less soluble. If your autosampler tray is clear and the room has fluorescent lighting, degradation occurs within minutes.
-
The Fix:
-
Amber Glass: strictly required for all stock and working solutions.
-
The "Protective" Buffer: Never dissolve pure folic acid in water or acid. Use 0.1 M Phosphate Buffer (pH 7.0–8.0) or dilute NaOH for the initial stock.
-
Antioxidants: Add Ascorbic Acid (0.1% to 1%) or 2-Mercaptoethanol to the extraction solvent. This acts as a sacrificial anode, oxidizing before the folate does.
-
Protocol: Robust Standard Preparation
-
Weigh Folic Acid standard into an amber volumetric flask.
-
Add 0.1 M NaOH (approx. 10% of flask volume) to ensure immediate dissolution (Folic acid solubility > 10 mg/mL in alkali; < 0.0016 mg/mL in acid).
-
Dilute to volume with 0.1 M Potassium Phosphate buffer (pH 7.0) containing 0.5% Ascorbic Acid .
-
Validation Check: Inject immediately. If area counts drop >2% over 4 hours, check autosampler temperature (keep at 4°C).
Module 3: Filtration & Adsorption
The Problem: You extract the sample, it looks cloudy, you filter it, and the folic acid disappears.
FAQ: Can I use Nylon filters for Folic Acid?
Answer: Avoid Nylon.
-
The Mechanism: Nylon is hydrophilic but possesses surface amide groups that can interact via hydrogen bonding and electrostatic forces with the carboxyl groups of folic acid, especially in acidic matrices. This leads to non-specific binding and "false" low recovery.
-
The Data:
| Filter Material | Relative Recovery (vs. Unfiltered) | Compatibility Notes |
| Nylon | 75% - 85% | High Risk. Binds acidic analytes. |
| PTFE (Hydrophilic) | 98% - 101% | Recommended. Inert, minimal binding. |
| PVDF | 95% - 99% | Acceptable. Low protein binding. |
| Cellulose Acetate | Variable | Not recommended for trace analysis. |
-
The Fix: Switch to Hydrophilic PTFE (0.2 µm or 0.45 µm). If you must use Nylon, you must saturate the filter with at least 3-5 mL of sample before collecting the filtrate for analysis (discard the first few mLs).
Module 4: Chromatographic Physics (Solubility vs. Retention)
The Problem: Folic acid elutes as a broad, tailing, or split peak, making integration inconsistent.
FAQ: Why is my peak splitting?
Answer: This is likely a "Solvent Strength/pH Mismatch" between your sample solvent and your mobile phase.
-
The Conflict:
-
Sample Solvent: Needs to be pH ~7-8 to keep Folic Acid dissolved.
-
Mobile Phase: Usually pH 2.0–3.5 (acidic phosphate + methanol) to suppress ionization of silanols and retain the analyte on C18.
-
-
The Crash: When a pH 8 sample plug hits a pH 2 mobile phase, Folic Acid can transiently precipitate at the head of the column before redissolving. This causes peak splitting.
-
The Fix:
-
Reduce Injection Volume: Drop from 20 µL to 5-10 µL.
-
Adjust Mobile Phase: Ensure the mobile phase has adequate buffer capacity (e.g., 50 mM Phosphate) to rapidly buffer the sample plug.
-
Ion Pairing (Alternative): Use a neutral pH mobile phase with an ion-pairing agent (e.g., Tetrabutylammonium phosphate) to retain folate without acidifying the column, though this is harder to equilibrate.
-
Module 5: Extraction Efficiency (Total Folates)
The Problem: Analyzing food/biological samples (Total Folate) yields results lower than the label claim.
FAQ: Why is simple extraction failing for food samples?
Answer: Naturally occurring folates exist as polyglutamates (bound to proteins). A simple solvent extraction only recovers the free monoglutamates (added folic acid), missing the natural folate contribution.
Protocol: Tri-Enzyme Extraction (Based on AOAC 2011.06)
To recover total folate, you must deconjugate the polyglutamates.[2][3]
-
Digestion: Homogenize sample in phosphate buffer.
-
Enzyme 1 (Alpha-Amylase): Incubate to break down starch matrices (releasing trapped folates).
-
Enzyme 2 (Protease): Incubate to break down protein matrices.
-
Enzyme 3 (Conjugase/Gamma-glutamyl hydrolase): CRITICAL STEP. Use rat plasma or chicken pancreas conjugase to strip glutamate tails, converting polyglutamates to monoglutamates (analyzable forms).
-
Purification: Use Strong Anion Exchange (SAX) or Affinity Chromatography (FBP) if the matrix is dirty, but beware of column capacity limits.
References & Authoritative Sources
-
AOAC International. (2011).[3][4] Official Method 2011.06: Total Folates in Infant Formula and Adult Nutritionals by Trienzyme Extraction and UPLC-MS/MS Quantitation.[3]
-
Akhtar, M. J., Khan, M. A., & Ahmad, I. (1999). Photodegradation of folic acid in aqueous solution.[1] Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269-275.[1]
-
UK Government Chemist. (2011). Determination of Folic Acid in Food by HPLC (LGC/R/2011/180).[5][6]
-
Joseph, G. (2018).[6] Syringe Filter Compatibility Guide: Nylon vs PTFE.[7][8] Agilent Technologies / ResearchGate Discussions.
-
Doherty, R.F. & Beecher, G.R. (2003). Liquid chromatographic analysis of folate: Effect of pH and mobile phase composition. Journal of Agricultural and Food Chemistry.
Sources
- 1. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of total folates in infant formula and adult nutritionals by trienzyme extraction and UPLC-MS/MS Quantitation: First Action 2011.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Folate in Infant Formula and Adult Nutritionals by Trienzyme Extraction and LC-MS/MS Quantitation: A Multilaboratory Testing Study, Final Action 2011.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. researchgate.net [researchgate.net]
- 7. PTFE Or Nylon: Which Syringe Filter Fits Your Needs? - Blogs - News [alwsci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Interference of Methotrexate in Folic Acid Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of folic acid quantification in the presence of methotrexate (MTX). As a structural analog of folic acid, MTX can significantly interfere with various folate assays, leading to inaccurate measurements.[1][2] This resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity of your experimental results.
Understanding the Core Problem
Q1: What is the fundamental mechanism of methotrexate interference in folic acid assays?
A1: Methotrexate's interference stems from its structural similarity to folic acid.[1][2] Many folic acid assays, particularly competitive immunoassays, utilize antibodies or binding proteins that recognize key structural features of the folate molecule. Due to its analogous structure, methotrexate can cross-react and bind to these components, competing with the endogenous folic acid in the sample.[2] This competition leads to a falsely elevated or, in some assay formats, a falsely decreased measurement of folic acid concentration.
The primary mechanism of action for methotrexate as a therapeutic agent is the competitive inhibition of the enzyme dihydrofolate reductase (DHFR).[3][4][5] DHFR is crucial for reducing dihydrofolate to tetrahydrofolate, an essential cofactor in the synthesis of purines and thymidylates required for DNA synthesis and cellular replication.[3][6] This inhibition depletes intracellular reduced folates.[3][6] While this is its intended therapeutic effect, this same high-affinity binding for folate-related enzymes and proteins is the source of analytical interference.
Frequently Asked Questions (FAQs) & Troubleshooting
Q2: My folate immunoassay results from patients on methotrexate therapy seem unexpectedly high. What could be the cause?
A2: Falsely elevated folate levels in patients undergoing methotrexate treatment are a common issue with competitive immunoassays.[2] The structural similarity between methotrexate and folic acid allows methotrexate and its metabolites to cross-react with the antibodies used in the assay.[2] This cross-reactivity leads to a signal that is incorrectly interpreted as a high concentration of folic acid. The degree of interference can vary significantly depending on the specific antibody and the concentration of methotrexate and its metabolites in the sample.
Troubleshooting Steps:
-
Review Assay Specificity: Consult the package insert or technical data sheet for your specific folic acid assay kit to check for information on cross-reactivity with methotrexate and its metabolites, such as 7-hydroxymethotrexate and DAMPA (4-amino-4-deoxy-N10-methylpteroic acid).[7][8]
-
Quantify Methotrexate Levels: If possible, measure the methotrexate concentration in your samples. This will help you assess the potential for significant cross-reactivity.
-
Consider an Alternative Assay Method: If significant interference is suspected, switching to a non-immunological method, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), is the gold standard for accurately measuring folic acid in the presence of methotrexate.[9][10][11]
Q3: Which types of folic acid assays are most and least susceptible to methotrexate interference?
A3: The susceptibility to methotrexate interference varies widely among different assay methodologies.
| Assay Type | Susceptibility to MTX Interference | Rationale |
| Competitive Immunoassays (e.g., ELISA, CMIA) | High | Based on antibody binding, which is prone to cross-reactivity with the structurally similar methotrexate molecule.[2] |
| Microbiological Assays (e.g., Lactobacillus rhamnosus) | Moderate to High | Methotrexate is a potent antimicrobial and can inhibit the growth of the bacteria used in the assay, leading to falsely low folate results. |
| Dihydrofolate Reductase (DHFR) Inhibition Assays | Not suitable for folate measurement in the presence of MTX | These assays measure the activity of DHFR. Since methotrexate is a direct inhibitor of this enzyme, its presence will inherently interfere with the assay's principle.[7][12][13] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Very Low | This method separates compounds based on their physicochemical properties and detects them by their unique mass-to-charge ratio, providing high specificity and allowing for the simultaneous quantification of folic acid and methotrexate without mutual interference.[9][10][11] |
Q4: Can I treat my samples to remove methotrexate before running a folic acid immunoassay?
A4: While theoretically possible, selectively removing methotrexate from a sample without affecting endogenous folate concentrations is challenging and not a routine practice in most clinical or research laboratories. Methods like immuno-extraction with methotrexate-specific antibodies or solid-phase extraction could be explored, but these would require extensive validation to ensure they do not co-extract or degrade folates. For most applications, switching to a more specific assay platform like LC-MS/MS is a more practical and reliable solution.
Q5: Are there any clinical guidelines regarding folic acid testing in patients receiving methotrexate?
A5: Yes, clinical guidelines generally acknowledge the challenges of accurately measuring folate in this patient population. It is widely recommended to supplement patients on methotrexate with folic acid to prevent deficiency-related side effects.[14][15][16][17][18][19] The timing of folic acid supplementation is often staggered with the methotrexate dose to avoid potential interference with the drug's absorption or efficacy.[14][20] Due to the unreliability of standard folate assays in this context, monitoring for methotrexate toxicity often relies on complete blood counts, liver function tests, and renal function tests rather than direct measurement of folate levels.[21]
Experimental Protocols & Methodologies
Protocol 1: Sample Handling for Folate Analysis in Patients on Methotrexate
To ensure the integrity of your samples, especially when LC-MS/MS analysis is planned, proper handling is crucial.
Materials:
-
Light-protective (amber) collection tubes
-
Centrifuge
-
Pipettes and light-protective storage vials
-
-80°C freezer
Procedure:
-
Collection: Collect blood samples in appropriate tubes. For serum or plasma, follow the tube manufacturer's instructions.
-
Light Protection: Throughout the entire process, protect the samples from light, as folates are light-sensitive.[22]
-
Separation: Separate serum or plasma from whole blood by centrifugation within 60 minutes of collection.
-
Aliquoting: Immediately transfer the serum or plasma into light-protective storage vials.
-
Storage: If not analyzed immediately, store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[22]
Protocol 2: Overview of LC-MS/MS for Folic Acid Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the reference method for accurate folate measurement in the presence of methotrexate.[9][10]
Workflow:
-
Sample Preparation: This typically involves protein precipitation to remove larger molecules from the serum or plasma, followed by centrifugation.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A specialized column (e.g., C18 or HILIC) separates methotrexate from folic acid and its various vitamers based on their different chemical properties.[1][10]
-
Ionization: As the separated compounds exit the column, they are ionized, typically using electrospray ionization (ESI).
-
Mass Spectrometry Detection: The ionized molecules enter the mass spectrometer. In a tandem MS system, specific parent ions for folic acid and methotrexate are selected, fragmented, and specific product ions are detected. This highly selective process (Selected Reaction Monitoring - SRM) allows for precise and accurate quantification, even when compounds have similar structures.[10]
Visualizing the Interference and Solutions
Diagram 1: Mechanism of Methotrexate Interference in Competitive Immunoassays
This diagram illustrates how methotrexate competes with folic acid for antibody binding sites in a typical competitive immunoassay, leading to an inaccurate signal.
Caption: Competitive binding of methotrexate and folic acid to assay antibodies.
Diagram 2: Recommended Workflow for Accurate Folate Measurement
This workflow outlines the decision-making process for researchers encountering potential methotrexate interference.
Caption: Decision tree for selecting an appropriate folate assay method.
References
-
Pronk, C. J., et al. (2021). Simultaneous determination of folate and methotrexate metabolites in serum by LC-MS/MS during high-dose methotrexate therapy. Journal of Chromatography B, 1186, 123007. Available from: [Link]
-
Gatson, J. W., et al. (2007). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 53(7), 1356–1359. Available from: [Link]
-
Edwards, M., & Fish, R. G. (1985). Dihydrofolate reductase inhibition assay for methotrexate. Annals of Clinical Biochemistry, 22(6), 612–613. Available from: [Link]
-
Sarkar, A., et al. (2018). Simultaneous Binding of Folic Acid and Methotrexate to Human Serum Albumin: Insights into the Structural Changes of Protein and the Location and Competitive Displacement of Drugs. ACS Omega, 3(1), 1098–1110. Available from: [Link]
-
ResearchGate. (n.d.). Pralatrexate Monitoring Using a Commercially Available Methotrexate Assay to Avoid Potential Drug Interactions. Available from: [Link]
-
NHS Specialist Pharmacy Service. (2023). Using folic acid with methotrexate in rheumatoid arthritis. Available from: [Link]
-
Wilson, R., et al. (2023). Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote. Frontiers in Oncology, 13, 1237178. Available from: [Link]
-
ResearchGate. (n.d.). Folate supplementation during methotrexate treatment of patients with rheumatoid arthritis. An update and proposals for guidelines. Available from: [Link]
-
Healthline. (n.d.). Can Folic Acid Help Reduce Methotrexate Side Effects?. Available from: [Link]
-
Tosoh Bioscience. (n.d.). Technical Information Sheet -- Analysis of Methotrexate and its Polyglutamate Metabolites in Plasma by LC-MS/MS. Available from: [Link]
-
Endresen, G. K., & Husby, G. (2001). Folate supplementation during methotrexate treatment of patients with rheumatoid arthritis: An update and proposals for guidelines. Scandinavian Journal of Rheumatology, 30(3), 129–134. Available from: [Link]
-
theMednet. (n.d.). How do you approach folate supplementation for methotrexate-related side effects?. Available from: [Link]
-
NHS Scotland. (n.d.). Folate testing and management (Guidelines). Right Decisions. Available from: [Link]
-
Abbott Laboratories. (n.d.). ARCHITECT Methotrexate Assay Package Insert. Available from: [Link]
-
Shupack, J., & Webster, G. (2000). A Family Physician's Guide to Monitoring Methotrexate. American Family Physician, 62(7), 1617–1622. Available from: [Link]
-
Wilson, R., et al. (2023). Case Report: Serum methotrexate monitoring by immunoassay: confusion by by-product, confusion by antidote. Frontiers in Oncology, 13, 1237178. Available from: [Link]
-
RhAPP. (2025). Medication Review: What is the Mechanism of Action of Methotrexate?. YouTube. Available from: [Link]
-
Morgan, S. L., et al. (1994). Supplementation with Folic Acid during Methotrexate Therapy for Rheumatoid Arthritis: A Double-Blind, Placebo-Controlled Trial. Annals of Internal Medicine, 121(11), 833–841. Available from: [Link]
-
Strober, B. E., & Menon, K. (2012). Does daily folic acid supplementation reduce methotrexate efficacy?. Dermatology Online Journal, 18(11), 1. Available from: [Link]
-
Wikipedia. (n.d.). Chemotherapy. Available from: [Link]
-
Huppertz, C., et al. (2012). A fast LC-MS/MS assay for methotrexate monitoring in plasma: Validation, comparison to FPIA and application in the setting of carboxypeptidase therapy. Clinica Chimica Acta, 413(1-2), 267–273. Available from: [Link]
-
Marshfield Labs. (n.d.). Methotrexate. Available from: [Link]
-
U.S. Food and Drug Administration. (n.d.). METHOTREXATE label. Available from: [Link]
-
Wikipedia. (n.d.). Folinic acid. Available from: [Link]
-
Duffy, C. P., et al. (2016). Methotrexate modulates folate phenotype and inflammatory profile in EA.hy 926 cells. The Journal of Nutritional Biochemistry, 32, 59–67. Available from: [Link]
-
Nishitani, N., et al. (2009). Folic acid-induced anaphylaxis showing cross-reactivity with methotrexate: a case report and review of the literature. International Journal of Dermatology, 48(5), 522–524. Available from: [Link]
-
Morgan, S. L., et al. (1994). Supplementation with Folic Acid during Methotrexate Therapy for Rheumatoid Arthritis: A Double-Blind, Placebo-Controlled Trial. Annals of Internal Medicine, 121(11), 833–841. Available from: [Link]
-
van der Veken, L. T., et al. (2020). The evaluation of red blood cell folate and methotrexate levels during protocol M in childhood acute lymphoblastic leukemia. Scientific Reports, 10(1), 16164. Available from: [Link]
-
Varatharajan, N., et al. (2015). Comparison of two different folic acid doses with methotrexate – a randomized controlled trial (FOLVARI Study). BMC Musculoskeletal Disorders, 16, 137. Available from: [Link]
-
Al-Shammari, A. A., et al. (2025). Fatal Flaw in the Folate Pathway: Methotrexate-Bactrim Interaction, Misleading Levels, and a Cautionary Case. Cureus, 17(1), e67001. Available from: [Link]
-
Dervieux, T., et al. (2022). Drivers of Methotrexate Polyglutamate Concentration in Erythrocytes: Insights from Immune-Mediated Inflammatory Diseases and Pediatric Acute Lymphoblastic Leukemia. Pharmaceuticals, 15(3), 353. Available from: [Link]
-
Nakae, Y., & Kouda, T. (1997). The form of folate affects the mechanisms of methotrexate resistance in Enterococcus hirae [corrected]. Microbiology and Immunology, 41(10), 783–791. Available from: [Link]
-
theMednet. (2025). What labs are recommended prior to starting methotrexate (anti-folate medication)?. Available from: [Link]
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- 14. Using folic acid with methotrexate in rheumatoid arthritis – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]
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- 22. medilinkltd.com [medilinkltd.com]
Improving the sensitivity of microbiological assays for folate
Technical Support Center: Microbiological Assay for Folate
Introduction: The Sensitivity Paradox
Welcome. If you are reading this, you likely face the "sensitivity paradox" of the microbiological folate assay. While Lactobacillus rhamnosus (ATCC 7469) remains the gold standard for total folate determination due to its ability to detect biologically active vitamers that HPLC often misses, it is notoriously temperamental.
Sensitivity in this assay is not just about signal amplification; it is about noise reduction . The limit of detection is defined by your "blank" (background growth). To detect picomolar shifts in folate, we must ruthlessly eliminate background folate carryover and metabolic drift.
This guide moves beyond standard AOAC protocols to address the mechanistic causes of assay failure.
Module 1: The Biological Sensor (Inoculum Strategy)
The Core Problem: Continuous sub-culturing of L. rhamnosus leads to genetic drift and variable lag phases. Furthermore, transferring cells directly from maintenance media (rich in folate) to the assay plate introduces high background signal, flattening the lower end of your standard curve.
The Solution: Implement a Cryopreserved Depletion Strategy . Do not use fresh daily cultures. Instead, generate a master batch of "starved" cells. This ensures every single assay for the next 6-12 months uses biologically identical cells that are metabolically primed to hunt for folate.
Protocol: Creating the Cryopreserved Depletion Stock
-
Inoculation: Inoculate L. rhamnosus into Lactobacilli Broth AOAC. Incubate at 37°C for 18 hours.
-
The Wash (Critical): Centrifuge cells (sterile, 4000 rpm, 5 min). Decant supernatant. Resuspend pellet in sterile saline (0.85%) . Repeat this wash 3 times .[1]
-
Why? This physically removes residual folate from the rich maintenance broth.
-
-
Depletion Step: Resuspend the final pellet in Folic Acid Assay Medium (Folate-Free) supplemented with a very low concentration of folic acid (0.5 ng/mL). Incubate for 6–8 hours only.
-
Cryoprotection: Mix the depleted culture 1:1 with sterile 40% glycerol.
-
Storage: Aliquot into cryovials and store at -80°C.
Workflow Visualization
Figure 1: The Cryopreserved Depletion Workflow. This process minimizes carryover and standardizes the metabolic state of the inoculum.
Module 2: Unlocking Bound Folate (Sample Preparation)
The Core Problem: Folate in food and tissue is polyglutamated and bound to proteins/starches. L. rhamnosus can only utilize monoglutamates or short-chain folates. Failure to release these results in massive underestimation of total folate.
The Solution: The Tri-Enzyme Extraction (AOAC 2004.05).[5][6][7] You must simulate human digestion to make the folate bioavailable to the bacteria.
The Tri-Enzyme Protocol Summary
| Enzyme | Target Substrate | Critical Condition |
| Protease | Protein matrix | Incubate pH 7.8, 37°C, 3 hrs. |
| Starch/Carbohydrates | Incubate pH 7.8, 37°C, 2 hrs. | |
| Conjugase (Gamma-glutamyl hydrolase) | Polyglutamate chains | Crucial: pH must be lowered to 4.5. Incubate 16 hrs. |
Technical Note: Chicken Pancreas is the traditional source of conjugase, but commercial preparations vary. Always run a "reagent blank" containing enzymes but no sample, as enzymes themselves are proteins that may contain trace folate.
Figure 2: The Tri-Enzyme Extraction Logic. Note the critical pH shift required for the Conjugase step.
Module 3: Troubleshooting & Optimization
Q: My "Blank" (0 ng/mL standard) has high absorbance (>0.1 OD). Why?
A: This is the #1 killer of sensitivity. It destroys your signal-to-noise ratio.
-
Inoculum Carryover: Did you wash the cells 3x as described in Module 1? If not, you pipetted folate from the stock broth into your assay.
-
Media Contamination: "Folic Acid Casei Medium" is commercially available, but batches vary. Test a new lot.
-
Water Quality: Use only 18.2 MΩ (Type I) water. Biofilms in water lines produce folate.
Q: My standard curve is flat at the high end (Plateau effect).
A: You have reached the nutrient limitation of the basal medium before the folate limitation.
-
Fix: Dilute your samples further. The assay is most sensitive in the linear range (typically 0–0.5 ng/mL for microplates). Do not force the curve higher; the bacteria are running out of glucose/amino acids, not folate.
Q: I see "Edge Effects" in my 96-well plate (outer wells grow differently).
A: Thermal gradients and evaporation cause this.
-
Fix 1: Do not use the outer ring of wells (fill them with water).
-
Fix 2: Use a breathable sealing membrane (e.g., Rayon) to minimize evaporation while allowing gas exchange.
-
Fix 3: Pre-warm the incubator to ensure even heat distribution.
Troubleshooting Data Matrix
| Symptom | Probable Cause | Corrective Action |
| Drift between replicates | Pipetting error or bubbles | Use reverse pipetting for viscous glycerol inoculum. Centrifuge plate briefly (500g, 1 min) before incubation to pop bubbles. |
| No growth in any well | Preservatives in sample | Did you use serum tubes with EDTA/Heparin? High concentrations can inhibit bacteria. Dilute sample further. |
| Growth in "Reagent Blank" | Contaminated Enzymes | The pancreatin/amylase used in extraction contains folate. Treat the enzyme solution with activated charcoal to strip folate before use. |
| Low Slope (Poor Sensitivity) | Oxidized Folate | Ascorbic acid (protectant) degraded. Prepare Ascorbic Acid solution fresh daily . Never store it. |
References
-
AOAC International. (2005).[3][7][8] Official Method 2004.05: Total Folates in Cereals and Cereal Foods, Microbiological Assay—Trienzyme Procedure.[3][5][6][7][8] Journal of AOAC International.[8][9]
-
Centers for Disease Control and Prevention (CDC). (2018). Laboratory Procedure Manual: Folate in Serum and Whole Blood (Microbiological Assay).
-
O'Broin, S., & Kelleher, B. (1992). Microbiological assay on microtitre plates of folate in serum and red cells. Journal of Clinical Pathology, 45(4), 344–347.
-
Tamura, T. (1990).[3][7] Microbiological assay of folates.[1][2][3][6][7][8][10][11][12][13][14] Folic acid metabolism in health and disease, 121-137.
-
Zhang, G. F., et al. (2018). Optimization of the microbiological assay for folate in food. Food Chemistry.[3][4][6][8][14]
Sources
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- 6. pubs.acs.org [pubs.acs.org]
- 7. ars.usda.gov [ars.usda.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of folate concentrations in pulses by a microbiological method employing trienzyme extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cryoprotected Lactobacillus casei: an approach to standardization of microbiological assay of folic acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Folate status assessment history: implications for measurement of biomarkers in NHANES1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Folic Acid Stability & Photodegradation
Role: Senior Application Scientist Subject: Troubleshooting Light Sensitivity and Degradation in Folic Acid (Vitamin B9) Solutions
Introduction
Welcome to the technical support hub for Folic Acid (Pteroylglutamic acid). As researchers, we often encounter inconsistent data when working with this molecule. The primary culprit is rarely the assay itself, but rather the intrinsic instability of the folate molecule when exposed to light and specific pH environments.
Folic acid is not a "weigh and forget" reagent. It possesses a specific vulnerability at the C9-N10 bond , which acts as a cleavage point under UV and visible light exposure. This guide provides the mechanistic understanding and self-validating protocols required to maintain the integrity of your stock solutions.
Module 1: Diagnostic Troubleshooting
Use this decision matrix to identify the root cause of your experimental anomalies.
Visual & Chromatographic Artifacts
| Observation | Likely Root Cause | Verification Step |
| Yellow precipitate in stock solution | pH Drift / Insolubility. Folic acid is practically insoluble in water at pH < 5.0. | Check pH.[1][2][3][4][5] If < 6.0, add 1M NaOH dropwise until clear. |
| Darkening / Brown tint | Oxidative Degradation. Advanced degradation involving free radical propagation. | Check storage history. Was the solution left at RT in clear glass? |
| HPLC: Split Peaks (Doublet) | C9-N10 Cleavage. Presence of p-aminobenzoyl-L-glutamic acid (P-ABG) and 6-formylpterin.[6] | Run reference standard of P-ABG. If retention times match, photolysis has occurred. |
| HPLC: Extra Early Eluting Peak | Pterin Formation. Pterin-6-carboxylic acid (PCA) is highly fluorescent and elutes early. | Check fluorescence detector (Ex 360nm / Em 450nm). PCA is intensely fluorescent; intact Folic Acid is less so at this pH. |
Troubleshooting Decision Tree
Figure 1: Decision logic for diagnosing folic acid solution anomalies.
Module 2: Mechanism & Chemistry (The "Deep Dive")
To prevent degradation, one must understand the molecular fracture point. Folic acid degradation is not random; it follows a specific pathway driven by photon absorption.
The Photolytic Cleavage Pathway
When Folic Acid (FA) absorbs UV/Visible light (specifically in the 350–370 nm range), it enters an excited singlet state. This energy is directed toward the C9-N10 bond —the bridge connecting the pterin ring to the p-aminobenzoylglutamate tail [1].
-
Primary Cleavage: The molecule splits into two primary fragments:
-
Secondary Oxidation: 6-formylpterin is unstable and rapidly oxidizes to pterin-6-carboxylic acid (PCA) .
-
Auto-Catalysis: Interestingly, the degradation products (specifically PCA) act as photosensitizers, accelerating the degradation of remaining intact folic acid [2].
Pathway Diagram
Figure 2: The photolytic degradation mechanism of Folic Acid showing the critical C9-N10 bond cleavage.
Module 3: Prevention & Stabilization Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 10 mM Folic Acid stock that remains stable for >30 days.
Reagents:
-
Folic Acid (High Purity, >98%)
-
1M NaOH (Sodium Hydroxide)[9]
-
0.1M Phosphate Buffer (pH 7.4 or 8.0)
-
Amber glass vials (Strict requirement)
Step-by-Step:
-
Light Exclusion: Dim the laboratory lights or work under yellow light (sodium vapor) if possible. Ensure all receiving vessels are amber glass or wrapped in aluminum foil.
-
Weighing: Weigh the folic acid powder. Note that the powder itself is relatively stable, but once solvated, degradation kinetics accelerate.
-
Solubilization (The pH Trick):
-
Suspend folic acid in a small volume of water. It will be cloudy (insoluble).
-
Crucial Step: Add 1M NaOH dropwise while stirring. Monitor until the solution turns clear and yellow. Folic acid requires a pH > 5.6 to dissolve, but stability is optimal at pH 8.0–9.0 [3].
-
-
Buffering: Once dissolved, dilute to volume with 0.1M Phosphate Buffer (pH 8.0). Do not use acidic buffers.
-
Filtration: Filter sterilize using a 0.22 µm PES membrane (Low protein binding). Do not autoclave.
-
Storage: Aliquot into amber tubes. Store at -20°C .
Protocol B: Self-Validating Quality Check (UV-Vis)
Before using a stored stock, verify its integrity.
-
Dilute a small aliquot of your stock to ~50 µM.
-
Run a UV-Vis scan from 250 nm to 450 nm.
-
Criteria:
-
Intact Folic Acid: Distinct peaks at 256 nm, 283 nm, and 365 nm .
-
Degraded: Increase in absorbance at ~280 nm (P-ABG accumulation) and a blue shift/fluorescence increase associated with pterins.
-
Quick Check: If the ratio of A280/A365 increases significantly over time, degradation has occurred [4].
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave my folic acid stock solution? A: No. Autoclaving combines high heat with potential oxidative stress. While thermal degradation is slower than photolysis, autoclaving often leads to precipitation and loss of potency. Always use 0.22 µm filtration for sterilization.
Q: Why did my solution turn cloudy when I added it to my cell culture media? A: This is likely a "pH Shock." Most stock solutions are prepared at pH 8–9 (using NaOH). If you add a high concentration of this stock into a media with weak buffering capacity (or acidic pH), the local pH may drop below 5.0, causing the folic acid to crash out of solution. Solution: Dilute the stock slowly with stirring.
Q: How long can I leave the solution on the benchtop? A: In clear glass under standard fluorescent lab lights, significant degradation (detectable by HPLC) can occur within 15–30 minutes . In amber vials, it is stable for 4–6 hours at room temperature.
Q: Does the presence of antioxidants help? A: Yes. Adding Ascorbic Acid (Vitamin C) or Dithiothreitol (DTT) at equimolar concentrations can retard oxidative degradation, though light protection remains the primary defense [5].
References
-
Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid. Journal of Photochemistry and Photobiology B: Biology, 80(1), 47–55.
-
Akhtar, M. J., et al. (1999).[2] Photodegradation of folic acid in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis, 19(3-4), 269–275.[2]
-
Sigma-Aldrich. (n.d.).[9] Folic Acid Product Information Sheet. Sigma-Aldrich Technical Library.
-
Juzeniene, A., et al. (2016).[10] Folic acid and its photoproducts... as generators of reactive oxygen species.[6][7][10][11][12] Journal of Photochemistry and Photobiology B: Biology, 161, 30-37.
-
Gazzali, A. M., et al. (2016). Stability of folic acid under oxidative conditions. Food Chemistry.
Sources
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- 2. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH stability of individual folates during critical sample preparation steps in prevision of the analysis of plant folates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of pH on the dissolution of folic acid supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of photooxidation of folic acid sensitized by unconjugated pterins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Degradation of Folic Acid in the Composition of a Conjugate with Polyvinylpyrrolidone and Fullerene C60 Under UV and E-Beam Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Photogenotoxicity of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Folic acid Immunoassay Measurements
Introduction: Navigating the Complexities of Folic Acid Immunoassays
This guide is designed for researchers, scientists, and drug development professionals to serve as a first line of technical support. It provides in-depth, field-proven insights into the common challenges encountered during folic acid immunoassay measurements. By understanding the underlying causes of these issues and implementing the robust troubleshooting protocols detailed here, you can ensure the accuracy, reliability, and integrity of your experimental data.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common high-level queries and provides initial troubleshooting steps.
Q1: My folic acid results are unexpectedly high or low and don't match the clinical or expected picture. What are the most likely causes?
A1: A significant discrepancy between your immunoassay results and expected outcomes is a critical red flag. The immediate possibilities fall into three main categories:
-
Endogenous Interferences: The patient's sample may contain substances that interfere with the assay's antibody-antigen binding reaction.[2] The most common culprits are heterophile antibodies or folate receptor autoantibodies (FRAA) .[3][4] These can cross-link the assay antibodies, causing falsely high results, or block binding sites, leading to falsely low results.[5][6]
-
High-Dose Hook Effect: In samples with extremely high concentrations of folic acid, both the capture and detection antibodies can become saturated. This prevents the formation of the "sandwich" complex required for signal generation, leading to a paradoxical and falsely low reading.[7][8]
-
Cross-Reactivity: The antibodies used in the assay may not be perfectly specific to folic acid. They might be binding to other structurally similar folate metabolites or synthetic analogues (like the drug methotrexate), leading to an overestimation of the true folic acid concentration.[2]
Initial Action: The first and simplest diagnostic step is to perform a serial dilution of the problematic sample. If a non-linear relationship is observed upon dilution (i.e., a 1:10 dilution yields a result much greater than 10 times the original), you should strongly suspect an interference or a hook effect.
Q2: I'm observing high variability (poor CV%) between my replicate wells. What should I check first?
A2: Poor reproducibility is often rooted in technical execution rather than complex biochemical interference. Before investigating more complex causes, meticulously review your basic lab practices:[9]
-
Pipetting Technique: Ensure your pipettes are calibrated. Pre-rinse every pipette tip with the reagent or sample before dispensing. Inconsistent volumes are a primary source of variability.
-
Reagent and Sample Preparation: Confirm that all reagents were brought to room temperature before use and were thoroughly mixed without creating bubbles.
-
Washing Steps: Inadequate washing between steps can leave behind unbound reagents, leading to high background noise and inconsistent results. Ensure all wells are filled and aspirated completely during each wash cycle.
-
Incubation Conditions: Verify that incubation times and temperatures were consistent for all plates and wells. Avoid placing plates in drafts or unevenly heated areas of an incubator.
Q3: My immunoassay results for a set of samples are consistently different from our LC-MS/MS reference method. Why is there a discrepancy?
A3: It is not uncommon to see a bias between immunoassay and mass spectrometry results.[10] This is because the two methods measure different things:
-
Immunoassays are functional assays that measure the ability of molecules in a sample to bind to a specific antibody. This can include the parent molecule and any cross-reactive metabolites.[2]
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a physical method that separates molecules by their physicochemical properties and measures them based on their unique mass-to-charge ratio. It is highly specific for the parent folic acid molecule and can distinguish it from its metabolites.
Therefore, a positive bias in the immunoassay results compared to LC-MS/MS often suggests the presence of cross-reactive folate metabolites in the samples that the immunoassay is detecting but the LC-MS/MS is not. Conversely, a negative bias could indicate the presence of an interfering substance in the immunoassay that does not affect the LC-MS/MS measurement.
Section 2: Deep Dive Troubleshooting Guide
This section provides detailed explanations and protocols for diagnosing and resolving complex assay problems.
Issue 1: Interference from Endogenous Antibodies
Endogenous antibodies are a notorious source of spurious results in all types of immunoassays, including those for folic acid.[2][11] They can lead to both false positives and false negatives.
-
Heterophile Antibodies (HAMA): These are human anti-animal antibodies (most commonly Human Anti-Mouse Antibodies) that can bind to the animal-derived antibodies used in the immunoassay kit.[5] In a sandwich assay, they can form a bridge between the capture and detection antibodies in the absence of any actual folic acid, creating a false-positive signal.[6]
-
Folate Receptor Autoantibodies (FRAA): Some individuals produce autoantibodies against their own folate receptors.[3][12] These circulating antibodies can interfere with assays in two ways: blocking antibodies prevent the binding of folic acid to the assay's binding proteins, causing a false negative, while binding antibodies can interact with other components to cause either false positives or negatives.[4][13]
Caption: Heterophile antibodies can bridge capture and detection antibodies, causing a false signal.
This protocol helps confirm if an interfering antibody is the cause of your aberrant results.
Objective: To neutralize potential heterophile antibodies in a sample and observe the effect on the assay result.
Materials:
-
Problematic patient/research sample.
-
Normal human serum (as a negative control).
-
Heterophile Antibody Blocking Tubes (HBT) or a commercial blocking reagent.
-
Your standard folic acid immunoassay kit and instrument.
Methodology:
-
Sample Preparation: Aliquot the problematic sample into two tubes.
-
Tube A (Test): Add the sample to a Heterophile Antibody Blocking Tube according to the manufacturer's instructions.
-
Tube B (Control): Add the same volume of the sample to a standard microcentrifuge tube.
-
-
Incubation: Incubate both tubes as per the blocking reagent manufacturer's protocol (e.g., 60 minutes at room temperature).
-
Centrifugation: Centrifuge the tubes to pellet any precipitates.
-
Assay Measurement: Carefully collect the supernatant from both tubes and measure the folic acid concentration using your standard immunoassay procedure.
-
Data Analysis:
-
If the result from Tube A (Test) is significantly lower (e.g., >30-40% reduction) than the result from Tube B (Control) , it strongly indicates the presence of heterophile antibody interference.
-
If there is no significant change in the results, the interference is likely due to another cause.
-
Issue 2: The High-Dose Hook Effect
This phenomenon occurs in one-step "sandwich" immunoassays when the analyte concentration is excessively high.[7][8] The excess folic acid saturates both the solid-phase capture antibodies and the labeled detection antibodies simultaneously. This prevents the formation of the "sandwich" (Capture Ab-Folate-Detection Ab), leading to a reduced signal and a falsely low reported concentration.[14]
Sources
- 1. RACGP - When lab tests lie … heterophile antibodies [racgp.org.au]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding Folate Receptor Alpha Autoantibody Is a Biomarker for Leucovorin Treatment Response in Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hormone Immunoassay Interference: A 2021 Update [annlabmed.org]
- 6. Heterophile Antibody Interference in a Multiplexed Fluorescent Microsphere Immunoassay for Quantitation of Cytokines in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. anshlabs.com [anshlabs.com]
- 10. Comparison of four different immunoassays and a rapid isotope-dilution liquid chromatography-tandem mass spectrometry assay for serum folate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gene variants in the folate pathway are associated with increased levels of folate receptor autoantibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Folate Receptor Alpha Autoantibodies in Autism Spectrum Disorders: Diagnosis, Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hook effect - Wikipedia [en.wikipedia.org]
Preventing oxidative degradation of folic acid during sample preparation
Current Status: Operational | Topic: Oxidative Degradation Prevention
Core Directive: The Stability Paradox
Executive Summary: Folic acid (Pteroylglutamic acid) and its reduced folate congeners are notoriously labile. While Folic Acid (FA) is the most stable form compared to naturally occurring reduced folates (e.g., 5-MTHF, THF), it is critically vulnerable to cleavage at the C9-N10 bond when exposed to UV light, acidic pH, or oxidants.
The "Silent Killer" in your HPLC/MS data: The degradation of Folic Acid is auto-catalytic . The primary breakdown product, 6-formylpterin (6-FP) , acts as a photosensitizer. Once a small amount of FA degrades into 6-FP, the 6-FP absorbs UV energy and transfers it to remaining FA molecules, accelerating the destruction rate exponentially.
Mechanism of Failure (Visualized)
Understanding the degradation pathway is the first step to prevention. The diagram below illustrates the feedback loop that destroys your samples.
Figure 1: The auto-catalytic photodegradation pathway of Folic Acid. Note the red dashed line indicating how the breakdown product (6-FP) accelerates the destruction of the remaining analyte.
The "Gold Standard" Stabilization Protocol
This workflow is synthesized from AOAC Official Method 2011.06 and best practices for LC-MS/MS analysis. It relies on a "Dual-Lock" strategy: Chemical Scavenging + pH Buffering.
Reagent Preparation
-
Extraction Buffer (The Stabilizer): 0.1 M Phosphate Buffer (pH 6.0–7.0) containing 1% (w/v) Ascorbic Acid (AA) .
-
Why pH 6-7? FA is stable in neutral/alkaline conditions. Below pH 4, protonation facilitates C9-N10 cleavage.
-
Why Ascorbic Acid? It acts as a sacrificial antioxidant, scavenging dissolved oxygen before it reacts with the pteridine ring.
-
Step-by-Step Workflow
| Step | Action | Technical Rationale |
| 1 | Sample Weighing | Weigh sample into a light-protected (amber) centrifuge tube. |
| 2 | Buffer Addition | Add Extraction Buffer (pH 6-7 + 1% AA) immediately. Ratio: 1:10 to 1:20 (w/v). |
| 3 | Homogenization | Homogenize under dim yellow light or total darkness. Keep temperature <4°C. |
| 4 | Deconjugation (Optional) | If measuring total folate, add rat plasma conjugase. Incubate at 37°C for 2-3 hours. |
| 5 | Protein Precipitation | Add Acetonitrile (ACN) containing 0.1% Formic Acid. |
| 6 | Clarification | Centrifuge at 10,000 x g for 10 min at 4°C. |
Troubleshooting & FAQ
Q1: My Folic Acid recovery decreases over the course of a 24-hour LC-MS run. Why?
Diagnosis: Ascorbic Acid Depletion. Ascorbic acid degrades in solution, especially at room temperature. Once the AA is consumed, the FA is left unprotected in the autosampler. Solution:
-
Cool the Autosampler: Maintain the sample tray at 4°C.
-
Fresh Prep: Prepare the AA solution daily . Do not use stock solutions stored for >24 hours.
-
Nitrogen Purge: If possible, purge the headspace of your vials with nitrogen before capping.
Q2: I see "Ghost Peaks" eluting near Folic Acid. What are they?
Diagnosis: Degradation Products (pABG or 6-FP). If you see a peak with a mass of ~266 Da (pABG) or ~191 Da (6-FP/Pterin), your sample has degraded. Solution:
-
Check your glassware. Are you using clear glass? Switch to Amber immediately.
-
Check your pH.[1][2][3] If your extraction solvent is highly acidic (e.g., 5% TCA), you are inducing acid hydrolysis. Switch to a phosphate buffer (pH 6-7).
Q3: Can I use DTT (Dithiothreitol) instead of Ascorbic Acid?
Answer: Yes, but with caution.
-
Pros: DTT is a powerful reducing agent and effective for thiols.
-
Cons: DTT can cause ion suppression in LC-MS/MS electrospray ionization (ESI). It can also reduce disulfide bonds in proteins, potentially altering the matrix significantly.
-
Recommendation: Stick to Ascorbic Acid (0.1% - 1%) for LC-MS applications unless you have a specific reason to use thiols.
Q4: How do I handle hemolyzed plasma samples?
Diagnosis: Intracellular Folate Contamination. Red blood cells (RBCs) contain ~30x more folate than plasma. Hemolysis releases RBC folate (mostly polyglutamates) into the plasma, falsely elevating results. Solution:
-
Rejection: Severely hemolyzed samples should be rejected for clinical folate analysis.
-
Documentation: If analysis is mandatory, note "Hemolyzed" and interpret with extreme caution. There is no chemical "cleanup" for released intracellular folate.
Comparative Stability Data
The following table summarizes the stability of Folic Acid under various conditions, derived from stability studies (see References).
| Condition | Stability (Half-life / Recovery) | Verdict |
| pH 1.0 (Acidic) | < 1 hour stability | CRITICAL FAILURE |
| pH 6.5 (Neutral) | > 48 hours (Dark, 4°C) | OPTIMAL |
| UV Light Exposure | t½ ≈ 15 minutes (without antioxidant) | CRITICAL FAILURE |
| 1% Ascorbic Acid | > 95% Recovery after 24h | REQUIRED |
| Heat (100°C, 10 min) | ~80% Recovery (pH dependent) | AVOID (Use 37°C) |
Decision Logic for Sample Prep
Figure 2: Decision tree for stabilizing Folic Acid in different matrices.
References
-
AOAC International. (2011). AOAC Official Method 2011.06: Total Folate in Infant Formula and Adult Nutritionals by Trienzyme Extraction and LC-MS/MS Quantitation.[4][5][6]
-
Off, M. K., et al. (2005). Ultraviolet photodegradation of folic acid.[7][3][8][9][10][11] Journal of Photochemistry and Photobiology B: Biology.[9] Describes the cleavage mechanism into pABG and 6-FP.
-
Pfeiffer, C. M., et al. (2015). Serum folate forms are stable during repeated analysis in the presence of ascorbic acid and during frozen sample storage. Clinical Chemistry and Laboratory Medicine. Validates the use of Ascorbic Acid for plasma stability.
-
Akhtar, M. J., et al. (1999). Photodegradation of folic acid in aqueous solution.[7][3][8][9][10][11] Journal of Pharmaceutical and Biomedical Analysis. Establishes the pH-dependent stability profiles.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of folic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Total Folate in Infant Formula and Adult Nutritionals by Trienzyme Extraction and LC-MS/MS Quantitation: A Multilaboratory Testing Study, Final Action 2011.06 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Folic acid and its photoproducts, 6-formylpterin and pterin-6-carboxylic acid, as generators of reactive oxygen species in skin cells during UVA exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The action spectrum for folic acid photodegradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultraviolet photodegradation of folic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanism of photooxidation of folic acid sensitized by unconjugated pterins - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioavailability of Folic Acid and 5-Methyltetrahydrofolate for Researchers and Drug Development Professionals
This guide provides an in-depth comparison of the bioavailability of synthetic folic acid and its biologically active form, 5-methyltetrahydrofolate (5-MTHF). As researchers, scientists, and drug development professionals, understanding the nuances of folate metabolism and bioavailability is paramount for designing effective interventions and novel therapeutic strategies. This document moves beyond a simple recitation of facts to explore the causal biochemical and genetic factors that influence the clinical pharmacokinetics and pharmacodynamics of these two crucial compounds.
Introduction: The Significance of Folate and the Folic Acid vs. 5-MTHF Dichotomy
Folate, a water-soluble B-vitamin, is indispensable for a myriad of physiological processes, including DNA synthesis, repair, and methylation. Its role in preventing neural tube defects is widely recognized, leading to mandatory food fortification in many countries.[1] While "folate" is a generic term for a class of related compounds, in the context of supplementation and fortification, the two primary forms of interest are folic acid and 5-methyltetrahydrofolate (5-MTHF).
Folic acid is a synthetic, oxidized form of folate that is not found in nature but is used in supplements and fortified foods due to its stability.[2][3] It is a pro-vitamin that must be converted into its active form, L-5-methyltetrahydrofolate (5-MTHF), within the body to be utilized.[4] 5-MTHF, conversely, is the primary biologically active form of folate that circulates in the plasma and participates in cellular metabolism.[2] This fundamental difference in their metabolic pathways is the cornerstone of the debate surrounding their comparative bioavailability and efficacy.
The Metabolic Pathways: A Tale of Two Folates
The journey of folic acid and 5-MTHF from ingestion to cellular utilization is markedly different. Understanding these pathways is crucial to appreciating the potential advantages of 5-MTHF.
The Folic Acid Metabolic Pathway
Folic acid's conversion to the active 5-MTHF is a multi-step enzymatic process. The key enzyme in this pathway is dihydrofolate reductase (DHFR).[4][5]
Caption: Metabolic pathway of synthetic folic acid to the active 5-MTHF.
A critical consideration in this pathway is the efficiency of the DHFR enzyme. Studies have shown that DHFR activity in human liver is significantly lower and more variable compared to that in rats.[3] This limited capacity for folic acid reduction can lead to the accumulation of unmetabolized folic acid (UMFA) in the bloodstream, the long-term health implications of which are still under investigation.
Furthermore, the final conversion step from 5,10-methylenetetrahydrofolate to 5-MTHF is catalyzed by the enzyme methylenetetrahydrofolate reductase (MTHFR).[6][7] Genetic polymorphisms in the MTHFR gene are common and can lead to reduced enzyme activity, further impairing the conversion of folic acid to its active form.[8][9]
The 5-Methyltetrahydrofolate (5-MTHF) Advantage
Supplementing with 5-MTHF bypasses these enzymatic conversion steps. As the already active form of folate, it is directly available for cellular uptake and use, regardless of an individual's DHFR or MTHFR status.[8]
Caption: Direct absorption and utilization pathway of 5-MTHF.
Comparative Bioavailability: A Review of the Evidence
Numerous clinical trials have compared the bioavailability of folic acid and 5-MTHF. While some studies suggest comparable bioavailability, a significant body of evidence indicates that 5-MTHF may have a superior pharmacokinetic profile.[2][10][11]
Key Bioavailability Parameters
Bioavailability is typically assessed by measuring several pharmacokinetic parameters after administration of the compound of interest. These include:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the substance in the blood.
-
Time to Maximum Plasma Concentration (Tmax): The time it takes to reach Cmax.
-
Area Under the Curve (AUC): A measure of the total exposure to the substance over time.
Summary of Comparative Bioavailability Studies
The following table summarizes the findings of key studies comparing the bioavailability of folic acid and 5-MTHF.
| Study | Population | Dosage | Key Findings | Reference |
| Prinz-Langenohl et al. | Healthy women with different MTHFR genotypes | Single oral dose | 5-MTHF supplementation is not affected by MTHFR gene polymorphism. | [8] |
| Akoglu et al. | Patients with coronary artery disease | Single oral dose | The peak concentration of 5-MTHF was almost seven times higher than that of folic acid, irrespective of the patient's genotype.[10] | [10] |
| Venn et al. | Healthy volunteers | 100 µg folic acid vs. 113 µg 5-MTHF daily for 24 weeks | 5-MTHF was more effective than folic acid in lowering plasma homocysteine.[12] At 24 weeks, the increases in plasma and red blood cell folate did not differ significantly between the two groups.[12] | [12] |
| Lamers et al. | Healthy women | 400 µg folic acid or equimolar 5-MTHF for 24 weeks | The 5-MTHF group achieved somewhat higher erythrocyte folate levels than the folic acid group. | [13] |
| Schön et al. | Healthy adults | Single equimolar oral dose | The incremental area under the curve (iAUC) was significantly higher after the administration of a 5-MTHF salt compared to folic acid.[14] | [14] |
While some studies have found comparable physiological activity and absorption at equimolar doses, the overall evidence suggests that 5-MTHF is at least as effective as folic acid in improving folate status.[2] In certain populations, particularly those with MTHFR polymorphisms, 5-MTHF may offer a distinct advantage.[8]
Experimental Protocol for a Comparative Bioavailability Study
Designing a robust bioavailability study is critical for obtaining reliable and reproducible data. The following protocol outlines a standard approach for comparing the bioavailability of folic acid and 5-MTHF, adhering to general principles outlined in FDA guidance.[15][16][17]
Study Design
A randomized, double-blind, crossover study design is recommended to minimize variability and bias.[17]
Caption: Randomized, double-blind, crossover study design workflow.
Step-by-Step Methodology
-
Subject Recruitment and Screening:
-
Recruit a cohort of healthy adult volunteers.
-
Obtain informed consent from all participants.
-
Conduct a thorough medical history and physical examination.
-
Collect baseline blood samples to determine initial folate status and screen for any underlying conditions.
-
Consider genotyping for MTHFR polymorphisms to assess its impact on bioavailability.
-
-
Randomization and Blinding:
-
Randomly assign participants to one of two treatment sequences (e.g., Folic Acid then 5-MTHF, or 5-MTHF then Folic Acid).
-
Ensure both participants and investigators are blinded to the treatment allocation.
-
-
Intervention - Period 1:
-
Administer a single oral dose of either folic acid or an equimolar dose of 5-MTHF.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, and 24 hours post-dose).
-
-
Washout Period:
-
Implement a washout period of sufficient duration (typically 1-2 weeks) to ensure the complete elimination of the first administered compound before the second intervention period.
-
-
Intervention - Period 2 (Crossover):
-
Administer the alternate compound to each participant.
-
Repeat the serial blood sampling protocol as in Period 1.
-
-
Sample Processing and Analysis:
-
Process blood samples to separate plasma and red blood cells.
-
Analyze plasma for folate concentrations using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.[18] Red blood cell folate can also be measured to assess long-term folate status.[19][20]
-
Measure plasma homocysteine levels as a functional biomarker of folate status.[21]
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) for both folic acid and 5-MTHF for each participant.
-
Perform statistical analysis to compare the bioavailability of the two compounds.
-
Implications for Researchers and Drug Development
The choice between folic acid and 5-MTHF has significant implications for both research and clinical applications:
-
Clinical Trials: When designing clinical trials involving folate supplementation, researchers should consider the potential for variable responses to folic acid due to genetic factors. Using 5-MTHF may lead to more consistent and predictable outcomes.
-
Drug Development: For drug formulations that include folate, using 5-MTHF could offer a competitive advantage by providing a more bioavailable and universally effective form of the vitamin.
-
Personalized Medicine: The growing understanding of the impact of MTHFR polymorphisms on folate metabolism opens the door for personalized nutrition and therapeutic strategies, with 5-MTHF being a key component.
Conclusion
While folic acid has been instrumental in public health initiatives to combat folate deficiency, the scientific evidence increasingly supports the use of 5-methyltetrahydrofolate as a potentially more effective and reliable alternative. Its ability to bypass key enzymatic steps in the metabolic pathway of folic acid makes it a superior choice, particularly for individuals with common genetic variations that impair folate metabolism. For researchers and professionals in drug development, a thorough understanding of the distinct bioavailability profiles of these two compounds is essential for advancing the science of nutrition and developing next-generation therapeutic solutions.
References
-
Scaglione, F., & Panzavolta, G. (2014). Folic acid and L-5-methyltetrahydrofolate: comparison of clinical pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 53(8), 665-673. [Link]
-
Miraglia, N., & Agostinetto, M. (2015). Folic Acid vs 5-MTHF in Treating MTHFR Deficiency. Journal of Biological Regulators and Homeostatic Agents, 29(2), 475-480. [Link]
-
Akoglu, B., Schrott, M., Bolouri, H., & Schuppan, D. (2008). Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease. British Journal of Pharmacology, 153(1), 145-150. [Link]
-
Scaglione, F., & Panzavolta, G. (2010). Folic Acid and L-5-Methyltetrahydrofolate Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Clinical Pharmacokinetics, 49(8), 535-548. [Link]
-
Schön, C., Micka, A., Menzel, D., Wilhelm, M., & Obeid, R. (2021). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 65. [Link]
-
March of Dimes. (2020). MTHFR variant and folic acid: What you need to know. [Link]
-
Hernández-Díaz, S., & Mitchell, A. A. (2024). Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. Journal of Clinical Medicine, 13(18), 5345. [Link]
-
Venn, B. J., Green, T. J., Moser, R., & Mann, J. I. (2003). Comparison of the effect of low-dose supplementation with L-5-methyltetrahydrofolate or folic acid on plasma homocysteine: a randomized placebo-controlled study. The American journal of clinical nutrition, 77(3), 658-662. [Link]
-
Schön, C., Micka, A., Menzel, D., Wilhelm, M., & Obeid, R. (2021). Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study. Food & Nutrition Research, 65. [Link]
-
Gnosis by Lesaffre. (n.d.). Active Folate Versus Folic Acid: The Role of 5-MTHF (Methylfolate) in Human Health. Natural Medicine Journal. [Link]
-
Houghton, L. A., Sherwood, K. L., Pawlosky, R. J., Ito, S., & O'Connor, D. L. (2009). Comparison of (6S)-5-methyltetrahydrofolic acid v. folic acid as the reference folate in longer-term human dietary intervention studies assessing the relative bioavailability of natural food folates: comparative changes in folate status following a 16-week placebo-controlled study in healthy adults. British Journal of Nutrition, 101(9), 1336-1345. [Link]
-
Houghton, L. A., Sherwood, K. L., Pawlosky, R. J., Ito, S., & O'Connor, D. L. (2009). Comparison of (6S)-5-methyltetrahydrofolic Acid v. Folic Acid as the Reference Folate in Longer-term Human Dietary Intervention Studies Assessing the Relative Bioavailability of Natural Food Folates: Comparative Changes in Folate Status Following a 16-week Placebo-controlled Study in Healthy Adults. British Journal of Nutrition, 101(9), 1336-1345. [Link]
-
Obeid, R., & Holzgreve, W. (2024). Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review. Journal of Clinical Medicine, 13(18), 5345. [Link]
-
Pentieva, K., McNulty, H., Reichert, R., Ward, M., Strain, J. J., McKillop, D. J., ... & Scott, J. M. (2004). The short-term bioavailabilities of [6S]-5-methyltetrahydrofolate and folic acid are equivalent in men. The Journal of nutrition, 134(3), 580-585. [Link]
-
Centers for Disease Control and Prevention. (2022). MTHFR Gene Variant and Folic Acid Facts. [Link]
-
Scaglione, F., & Panzavolta, G. (2010). Folic Acid and L-5-Methyltetrahydrofolate Comparison of Clinical Pharmacokinetics and Pharmacodynamics. Semantic Scholar. [Link]
-
U.S. Food and Drug Administration. (2022). Bioavailability Studies Submitted in NDAs or INDs – General Considerations. [Link]
-
Tamura, T., & Johnston, K. E. (2001). A Practical Approach to Red Blood Cell Folate Analysis. The Open Clinical Chemistry Journal, 4, 1-4. [Link]
-
Wikipedia. (n.d.). Dihydrofolate reductase. [Link]
-
Ulrich, C. M., & Robien, K. (2001). The Implication of a Polymorphism in the Methylenetetrahydrofolate Reductase Gene in Homocysteine Metabolism and Related Civilisation Diseases. Journal of Nutrition, 131(11), 2979-2982. [Link]
-
Genetic Lifehacks. (2023). DHFR and MTHFR: Folic Acid Metabolism. [Link]
-
College of American Pathologists. (n.d.). Red Blood Cell Folate Testing for Clinicians. [Link]
-
Medscape. (2023). Folate (Folic Acid): Reference Range, Interpretation, Collection and Panels. [Link]
-
Naninck, E. F. G., Stijger, P. C., Brouwer-Brolsma, E. M., & van der Beek, E. M. (2020). Methylenetetrahydrofolate Reductase (MTHFR) Gene Polymorphism and Infant's Anthropometry at Birth. Nutrients, 12(7), 2093. [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. [Link]
-
Bailey, S. W., & Ayling, J. E. (2009). The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake. Proceedings of the National Academy of Sciences, 106(36), 15424-15429. [Link]
-
Howell, E. E., Villafranca, J. E., Warren, M. S., Oatley, S. J., & Kraut, J. (1986). Reduction of Folate by Dihydrofolate Reductase from Thermotoga maritima. Biochemistry, 25(12), 3601-3608. [Link]
-
Testing.com. (2023). Folate. [Link]
-
Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. [Link]
-
MedlinePlus. (2019). MTHFR gene. [Link]
-
U.S. Food and Drug Administration. (2022). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. [Link]
-
NutraIngredients.com. (2003). Checking folate levels. [Link]
-
Stanislawska-Sachadyn, A., & Szaflarska-Poplawska, A. (2014). Dihydrofolate Reductase Gene Variations in Susceptibility to Disease and Treatment Outcomes. Current genomics, 15(1), 58-65. [Link]
-
U.S. Food and Drug Administration. (2022). An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs. YouTube. [Link]
Sources
- 1. MTHFR Gene Variant and Folic Acid Facts | Folic Acid | CDC [cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. The extremely slow and variable activity of dihydrofolate reductase in human liver and its implications for high folic acid intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DHFR and MTHFR: Folic Acid Metabolism [geneticlifehacks.com]
- 5. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
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- 9. mdpi.com [mdpi.com]
- 10. Pharmacokinetic study on the utilisation of 5-methyltetrahydrofolate and folic acid in patients with coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Supplementation with Folic Acid or 5-Methyltetrahydrofolate and Prevention of Neural Tube Defects: An Evidence-Based Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetics of (6S)-5-Methyltetrahydrofolate dicholine salt compared to folic acid: a randomized double-blind single dose cross-over study | Food & Nutrition Research [foodandnutritionresearch.net]
- 15. fda.gov [fda.gov]
- 16. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations - ECA Academy [gmp-compliance.org]
- 17. FDA releases new guidance on bioavailability studies [gabionline.net]
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- 19. A Practical Approach to Red Blood Cell Folate Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Benchmark Report: Inter-Laboratory Comparison of Folic Acid Quantification Strategies
Executive Summary: The "Folate Trap" in Analytical Chemistry
In the quantification of Folic Acid (FA) and its reduced folate congeners, inter-laboratory variability remains a notorious bottleneck. Proficiency testing schemes frequently reveal Relative Standard Deviations (RSD) exceeding 20% between laboratories analyzing the same matrix.
This guide moves beyond basic method descriptions to analyze the causality of this variance. The core conflict lies between the Microbiological Assay (MA) —the historical "gold standard" for biological activity—and LC-MS/MS , the modern benchmark for molecular specificity.
Key Insight: Discrepancies are rarely due to the detection instrument alone. They predominantly stem from the Tri-Enzyme Extraction efficiency and the specific definition of the measurand (e.g., Total Folate vs. Added Folic Acid).
The Contenders: Method Performance Matrix
The following table summarizes the performance characteristics of the three dominant methodologies based on recent inter-laboratory studies (including AOAC and NIST assessments).
Table 1: Comparative Performance Metrics
| Feature | Microbiological Assay (MA) | LC-MS/MS (Isotope Dilution) | HPLC-UV/FLD |
| Primary Utility | Total biological activity (Total Folate).[1] | Specific quantification of vitamers (FA, 5-MTHF).[2][3][4][5] | High-concentration fortified foods/supplements.[1] |
| Specificity | Low .[1] Responds to all biologically active forms. | High . Distinguishes FA from 5-MTHF and degradation products. | Medium . Prone to co-elution in complex matrices. |
| Sensitivity (LOD) | ~0.1 ng/mL (Excellent).[1][5] | ~0.5 ng/mL (Very Good). | ~10–50 ng/mL (Moderate). |
| Inter-Lab Bias | +10% to +67% vs. LC-MS/MS (often overestimates due to non-specific growth).[1] | Reference Method (when | Variable. |
| Throughput | Low (18–24h incubation).[1] | High (10–15 min run time).[5] | High. |
| Key Limitation | Susceptible to antibiotics/preservatives in sample; organism drift (L. rhamnosus).[1][5] | Matrix effects (ion suppression); requires expensive isotopes.[5] | Lacks sensitivity for natural folates.[6] |
Analyst Note: In fortified cereals, MA results are consistently 10–40% higher than LC-MS/MS.[1][5][7] This is often not "error" but a difference in scope: MA detects minor degradation products that still support bacterial growth but do not have the specific mass transition of intact Folic Acid.
The Critical Variable: Tri-Enzyme Extraction Protocol
The single largest source of inter-laboratory error is the extraction phase. Folic acid is bound to proteins and carbohydrates and exists as polyglutamates. To quantify it, you must release it (Protease/Amylase) and deconjugate it (Conjugase).[5][8]
The pH Pitfall: Many labs fail because they attempt a "compromise pH." Each enzyme has a strict optimal pH window. Ignoring this leads to incomplete extraction and low recovery.
Diagram 1: Optimized Tri-Enzyme Extraction Workflow
This workflow illustrates the mandatory pH stepping required for AOAC 2011.06 compliance.
Caption: Sequential pH adjustment is non-negotiable. Conjugase activity drops significantly above pH 5.5.[1]
Recommended Protocol: LC-MS/MS (Based on AOAC 2011.06)[8][9]
For drug development and high-precision nutritional analysis, LC-MS/MS is the recommended path due to its specificity. The following protocol integrates self-validating internal standard checks.
Reagents & Standards
-
Internal Standard (IS):
C -Folic Acid. Do not use deuterium-labeled standards ( ) if possible, as they are prone to hydrogen-deuterium exchange instability in acidic solutions.[1][5] -
Enzymes:
-Amylase (Aspergillus oryzae), Protease (Streptomyces griseus), Rat Plasma Conjugase (source of -glutamyl hydrolase).[5]
Step-by-Step Methodology
-
Spiking (The Accuracy Check):
-
Add
C -Folic Acid to the sample before extraction. -
Why? This corrects for volume losses, extraction inefficiency, and matrix-induced ion suppression during the MS run.[5]
-
-
Tri-Enzyme Digestion:
-
Follow the workflow in Diagram 1 .
-
Note: Ensure the conjugase source is verified free of endogenous folate, or run a blank correction.[5] Rat plasma is preferred over chicken pancreas for lower folate background.
-
-
Solid Phase Extraction (SPE):
-
LC-MS/MS Parameters:
Self-Validation Criteria
-
Ion Ratio: The ratio of Quantifier/Qualifier ions must be within
20% of the standard. -
Recovery: The recovery of the Internal Standard must be between 60–110%. <50% indicates severe matrix suppression or SPE failure.
Strategic Decision Making: Which Method to Choose?
Not all projects require LC-MS/MS. Use this logic flow to select the appropriate method for your laboratory's needs.
Diagram 2: Method Selection Logic Tree
Caption: Select LC-MS/MS for specificity in complex matrices; use HPLC-UV only for high-concentration raw materials.
References
-
AOAC International. (2011).[9] AOAC Official Method 2011.06: Total Folate in Infant Formula and Adult Nutritionals by Trienzyme Extraction and LC-MS/MS Quantitation. [Link]
-
National Institute of Standards and Technology (NIST). (2009). Certificate of Analysis: Standard Reference Material 3280 - Multivitamin/Multielement Tablets. [Link]
-
Rychlik, M., et al. (2017).[1][5] Origins of the difference between food folate analysis results obtained by LC-MS/MS and microbiological assays. Analytical and Bioanalytical Chemistry.[2][3][6][9][10][11][12][13] [Link]
-
Hyun, T. H., & Tamura, T. (2005).[1][5][14] Trienzyme extraction in combination with microbiologic assay in food folate analysis: an updated review. Experimental Biology and Medicine.[14] [Link]
-
Centers for Disease Control and Prevention (CDC). (2017). A high-throughput LC-MS/MS method suitable for population biomonitoring measures five serum folate vitamers.[4] Analytical and Bioanalytical Chemistry.[2][3][6][9][10][11][12] [Link]
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A Senior Application Scientist's Guide to the Validation of Biomarkers for Folic Acid Status
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the primary biomarkers used to assess folic acid (Vitamin B9) status. It is designed to equip researchers and clinicians with the knowledge to select the most appropriate biomarkers and analytical methodologies for their specific research or clinical needs. We will delve into the nuances of serum folate, red blood cell (RBC) folate, and homocysteine, providing a comprehensive overview of their clinical utility, analytical considerations, and the underlying biochemical principles.
The Central Role of Folate in Human Health
Folic acid and its natural form, folate, are essential B-complex vitamins crucial for a myriad of physiological processes. Folate coenzymes are integral to one-carbon metabolism, which is fundamental for DNA synthesis, repair, and methylation.[1][2] Consequently, inadequate folate status can lead to significant health issues, including megaloblastic anemia, neural tube defects in newborns, and an elevated risk for cardiovascular disease.[3][4][5] Given these critical roles, the accurate assessment of folate status is paramount in both clinical diagnostics and research settings.
Core Biomarkers for Folic Acid Status: A Comparative Analysis
The assessment of folate status primarily relies on three key biomarkers: serum/plasma folate, red blood cell (RBC) folate, and plasma homocysteine.[6][7][8] Each biomarker offers a unique window into the body's folate reserves and metabolic function, and their selection depends on the specific clinical or research question being addressed.
Serum/Plasma Folate
A Snapshot of Recent Intake: Serum or plasma folate concentration is the most commonly used initial test for evaluating folate status.[2][9] It reflects the amount of folate circulating in the liquid portion of the blood and is a good indicator of recent dietary intake.[10][11][12]
-
Advantages:
-
Widely available and relatively inexpensive.
-
Provides a good indication of short-term folate intake.
-
-
Limitations:
Red Blood Cell (RBC) Folate
A Long-Term Perspective: RBC folate is considered a more reliable indicator of long-term folate status and the body's tissue reserves.[1][11] Folate is incorporated into red blood cells during their formation and remains there for the cell's entire lifespan of approximately 120 days.[1] This makes RBC folate less susceptible to short-term dietary changes.[10][11]
-
Advantages:
-
Limitations:
-
Subject to greater analytical variability compared to serum folate assays.[3][13] The pre-analytical step of lysing the red blood cells to release folate can introduce variability.[14]
-
More labor-intensive and costly than serum folate testing.[3]
-
Can be affected by conditions that alter red blood cell turnover.
-
Homocysteine
A Functional Indicator: Homocysteine is an amino acid that requires folate and vitamin B12 for its conversion to methionine.[4][15] Elevated levels of homocysteine in the blood can indicate a functional deficiency of either of these vitamins.[7][12][16]
-
Advantages:
-
Provides a functional measure of folate status, reflecting its metabolic activity.
-
Can help differentiate between folate and vitamin B12 deficiency when measured in conjunction with methylmalonic acid (MMA).[13] In folate deficiency, homocysteine is elevated while MMA is normal. In vitamin B12 deficiency, both are elevated.[13][17]
-
-
Limitations:
-
Not specific to folate deficiency, as elevated levels can also be caused by vitamin B12 deficiency, vitamin B6 deficiency, kidney disease, and certain genetic factors.[12]
-
Visualizing Folate Metabolism and its Biomarkers
To better understand the interplay between these biomarkers, it is helpful to visualize the core folate metabolism pathway.
Caption: Simplified pathway of folate metabolism and the points of measurement for key biomarkers.
Comparative Summary of Biomarkers
| Feature | Serum/Plasma Folate | Red Blood Cell (RBC) Folate | Homocysteine |
| What it Measures | Circulating folate levels | Long-term folate stores in red blood cells | A functional indicator of folate and B12 status |
| Timeframe Reflected | Short-term (hours to days)[10] | Long-term (weeks to months)[1][10] | Reflects metabolic function |
| Primary Advantage | Widely available, inexpensive | More accurate reflection of tissue stores[11] | Indicates functional deficiency |
| Primary Limitation | Influenced by recent diet[2][12] | Higher analytical variability, more expensive[3][13] | Not specific to folate deficiency[12] |
| Clinical Utility | Initial screening for folate deficiency[2] | Confirmation of deficiency, monitoring long-term status | Differentiating between folate and B12 deficiency (with MMA)[13] |
Analytical Methodologies: A Technical Overview
Several analytical methods are available for measuring folate concentrations, each with its own set of advantages and disadvantages.
Microbiological Assays
Historically, microbiological assays, particularly using Lactobacillus casei, were the gold standard for folate measurement.[18] These assays measure the growth of the bacterium in response to the folate present in a sample.
-
Principle: The growth of L. casei is proportional to the amount of biologically active folate in the sample.
-
Advantages: Measures all biologically active forms of folate.
-
Disadvantages: Labor-intensive, time-consuming, and susceptible to interference from antibiotics and other substances that can affect bacterial growth.
Competitive Protein Binding Assays
These are the most common methods used in clinical laboratories today and are available as automated kits.[2][18]
-
Principle: Unlabeled folate in the patient sample competes with a known amount of labeled folate for a limited number of binding sites on a folate-binding protein. The amount of bound labeled folate is inversely proportional to the concentration of folate in the sample.
-
Advantages: High throughput, automated, and relatively easy to perform.[17]
-
Disadvantages: Results can vary between different commercial kits, and there can be issues with the standardization of these assays.[18]
Chromatographic Methods (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an emerging and highly accurate method for folate analysis.[6]
-
Principle: This method separates different folate vitamers based on their physicochemical properties and then detects and quantifies them based on their mass-to-charge ratio.
-
Advantages: High specificity and sensitivity, ability to measure individual folate vitamers.
-
Disadvantages: Requires specialized equipment and expertise, higher cost.
Experimental Protocols: A Step-by-Step Guide
The following are generalized protocols for the measurement of serum/RBC folate and homocysteine. It is crucial to follow the specific instructions provided by the assay manufacturer.
Protocol 1: Serum Folate Measurement by Competitive Immunoassay
-
Sample Collection and Preparation:
-
Collect a blood sample via venipuncture into a serum separator tube.
-
Allow the blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-1300 x g for 10 minutes to separate the serum.
-
Protect the sample from light, as folate is light-sensitive.[19]
-
If not analyzed immediately, store the serum at 2-8°C for up to 7 days or at -20°C for longer periods.[2]
-
Ensure the sample is free of hemolysis, as this can falsely elevate results.[19]
-
-
Assay Procedure (Automated Analyzer):
-
Calibrate the instrument according to the manufacturer's instructions using the provided calibrators.
-
Run quality control samples to ensure the assay is performing within specified limits.
-
Load the patient serum samples onto the analyzer.
-
The analyzer will automatically perform the necessary dilutions and incubations with the assay reagents (e.g., folate binding protein, labeled folate).
-
The instrument will measure the signal (e.g., chemiluminescence, fluorescence) and calculate the folate concentration based on the calibration curve.
-
-
Data Interpretation:
-
Compare the patient's serum folate concentration to the laboratory-established reference range. A typical reference range for adults is 2.7 to 17.0 ng/mL.[20]
-
Protocol 2: RBC Folate Measurement
-
Sample Collection and Preparation:
-
Collect a whole blood sample in an EDTA tube.
-
Determine the hematocrit of the whole blood sample.
-
Prepare a hemolysate by diluting a known volume of whole blood with an ascorbic acid solution to lyse the red blood cells and stabilize the folate.
-
-
Assay Procedure:
-
The assay procedure for the hemolysate is similar to that for serum folate, using a competitive binding assay.
-
-
Calculation and Interpretation:
-
The RBC folate concentration is calculated using the measured folate concentration of the hemolysate, the hematocrit, and the serum folate concentration.
-
A typical reference range for RBC folate is >140 ng/mL, which indicates adequate folate status.[12]
-
Protocol 3: Total Homocysteine Measurement
-
Sample Collection and Preparation:
-
Collect a blood sample in an EDTA or serum separator tube.
-
Separate the plasma or serum from the cells within one hour of collection to prevent the artificial release of homocysteine from red blood cells.
-
Store the sample at 2-8°C if analyzed within a few hours, or at -20°C for longer storage.
-
-
Assay Procedure:
-
Homocysteine is typically measured using immunoassays or chromatographic methods on automated analyzers.
-
-
Data Interpretation:
-
An elevated homocysteine level (typically >15 µmol/L) can indicate a folate or vitamin B12 deficiency.[21]
-
Workflow for Investigating Folate Deficiency
The following diagram illustrates a logical workflow for the investigation of suspected folate deficiency.
Caption: A decision-making workflow for the laboratory diagnosis of folate deficiency.
Conclusion and Future Directions
The accurate assessment of folic acid status is crucial for public health and clinical practice. While serum folate remains a valuable initial screening tool, its limitations necessitate a more nuanced approach in certain clinical scenarios. RBC folate provides a more reliable measure of long-term stores, and homocysteine serves as a critical functional biomarker. The choice of biomarker and analytical methodology should be guided by the specific clinical or research context, taking into account factors such as cost, turnaround time, and the desired level of analytical precision.
The advent of LC-MS/MS technology holds the promise of more accurate and detailed assessments of folate status by enabling the quantification of individual folate vitamers. Further research and standardization efforts are needed to fully realize the potential of these advanced methods in routine clinical practice.
References
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Mayo Clinic Laboratories. (n.d.). Folate, Serum. Retrieved from [Link]
-
Metropolis Healthcare. (2024, February 19). RBC Folate Vs Serum Folate Testing: Know The Difference. Retrieved from [Link]
-
Galloway, M., & Rushworth, L. (2003). Why are we still measuring red cell folate instead of just serum folate?. Journal of Clinical Pathology, 56(12), 924–926. Retrieved from [Link]
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Liao, X., Yu, S., Wang, L., Zhang, R., & Yu, K. (2025, March 20). Elevated red blood cell folate levels are associated with metabolic dysfunction-associated steatotic liver disease: results from NHANES 2017–2020. Frontiers in Nutrition. Retrieved from [Link]
-
Hims. (2025, November 19). Folate, RBC: Levels, Testing & Health Insights. Retrieved from [Link]
-
GSC Online Press. (2024, February 24). Verification of the analytical performance of the serum Folate assay on the Abbott Alinity ci®. Retrieved from [Link]
-
Abbott. (n.d.). ARCHITECT Folate. Retrieved from [Link]
-
Al-Mendalawi, M. D. (2010). Homocysteine and folate levels as indicators of cerebrovascular accident. Journal of Neurosciences in Rural Practice, 1(2), 82–85. Retrieved from [Link]
-
Medscape. (2025, November 25). Folate (Folic Acid): Reference Range, Interpretation, Collection and Panels. Retrieved from [Link]
-
Pfeiffer, C. M., & Schleicher, R. L. (2011). Biomarkers of folate status in NHANES: a roundtable summary. The American Journal of Clinical Nutrition, 94(1), 322S–325S. Retrieved from [Link]
-
National Institutes of Health Office of Dietary Supplements. (2022, November 30). Folate - Health Professional Fact Sheet. Retrieved from [Link]
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Yetley, E. A., Pfeiffer, C. M., Phinney, K. W., Bailey, R. L., Blackmore, S., Bock, J. L., ... & Johnson, C. L. (2011). Biomarkers of nutrition for development—folate review. The Journal of nutrition, 141(10), 1835-1877. Retrieved from [Link]
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Testing.com. (2023, January 13). Folate Test. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2010, August 18). Interpreting folate status with biomarker and intake information from NHANES. Retrieved from [Link]
-
Carmel, R. (2008). Indicators for assessing folate and vitamin B-12 status and for monitoring the efficacy of intervention strategies. The American journal of clinical nutrition, 88(2), 551S-559S. Retrieved from [Link]
-
Medscape. (2024, August 9). Folate Deficiency Workup: Laboratory Studies, Procedures. Retrieved from [Link]
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UCSF Health. (2023, February 2). Folic acid - test. Retrieved from [Link]
-
College of American Pathologists. (2024, May 31). Test Ordering Guidelines for Suspected Vitamin B12 and Folate Deficiency. Retrieved from [Link]
-
Canadian Agency for Drugs and Technologies in Health. (2019). Folate Testing: A Review of the Diagnostic Accuracy, Clinical Utility, Cost-Effectiveness and Guidelines. Retrieved from [Link]
-
College of American Pathologists. (n.d.). Red Blood Cell Folate Testing for Clinicians. Retrieved from [Link]
-
Blom, H. J. (2007). Overview of homocysteine and folate metabolism. With special references to cardiovascular disease and neural tube defects. Journal of inherited metabolic disease, 30(1), 7-20. Retrieved from [Link]
-
Wright, A. J., D'Souza, P. E., D'Souza, B. S., & Wang, X. (2007). A practical approach to red blood cell folate analysis. Clinical chemistry and laboratory medicine, 45(11), 1509-1511. Retrieved from [Link]
-
Rodrigues, J. C., & Almeida, S. C. (2022). Vitamin B12, folate, and homocysteine in metabolic syndrome: a systematic review and meta-analysis. Frontiers in Endocrinology, 13, 976307. Retrieved from [Link]
-
Yetley, E. A., Pfeiffer, C. M., Phinney, K. W., Bailey, R. L., Blackmore, S., Bock, J. L., ... & Johnson, C. L. (2011). Biomarkers of Nutrition for Development— Folate Review. The Journal of nutrition, 141(10), 1835-1877. Retrieved from [Link]
-
Kim, J. E., & Kim, S. Y. (2023). The Utilization of Serum Folate and Homocysteine Tests and the Prevalence of Folate Deficiency in Reproductive-Age Korean Women during the COVID-19 Pandemic. Diagnostics, 13(14), 2439. Retrieved from [Link]
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Shane, B. (2011). Folate status assessment history: implications for measurement of biomarkers in NHANES. The American journal of clinical nutrition, 94(1), 337S-342S. Retrieved from [Link]
-
Mendonça, N., Jagger, C., Granic, A., Martin-Ruiz, C., Mathers, J. C., & Seal, C. J. (2016). Intakes of Folate and Vitamin B12 and Biomarkers of Status in the Very Old: The Newcastle 85+ Study. Nutrients, 8(11), 704. Retrieved from [Link]
-
Kumar, P., Kumar, A., & Kumar, S. (2022). Homocysteine, Vitamin B12 and Folate Level: Possible Risk Factors in the Progression of Chronic Heart and Kidney Disorders. Biomedicines, 10(12), 3098. Retrieved from [Link]
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Comparative Guide: Folic Acid vs. Bioactive Derivatives on Gene Expression Profiles
Executive Summary & Technical Context[1][2][3][4][5]
In the landscape of one-carbon metabolism and epigenetic regulation, the distinction between synthetic Folic Acid (FA) and its bioactive derivatives—specifically 5-Methyltetrahydrofolate (5-MTHF) and Folinic Acid (5-formyl THF) —is not merely semantic; it is a critical variable in experimental reproducibility and therapeutic efficacy.
While Folic Acid has been the gold standard for fortification, its utility in gene expression studies is compromised by the rate-limiting activity of Dihydrofolate Reductase (DHFR). This guide provides an evidence-based comparison of these compounds, focusing on their differential impact on DNA methylation (DNMT activity), gene silencing, and the "Unmetabolized Folic Acid" (UMFA) phenomenon.
Core Thesis: 5-MTHF provides a more direct, consistent induction of global DNA methylation and gene expression stability compared to Folic Acid, particularly in systems (or genotypes) with compromised MTHFR activity.
Mechanistic Divergence: The One-Carbon Pathway
To understand the downstream effects on gene expression, we must first map the entry points of these compounds. The critical failure point for Folic Acid is the DHFR enzyme, which has low activity in humans compared to rats, leading to saturation and UMFA accumulation.
Pathway Visualization
The following diagram illustrates the metabolic bottlenecks and the direct entry advantage of 5-MTHF.
Figure 1: Metabolic entry points. Note that 5-MTHF bypasses the DHFR and MTHFR bottlenecks, directly fueling the SAMe cycle for epigenetic regulation.
Comparative Performance Analysis
The following data synthesizes findings regarding bioavailability, impact on the methyl-donor pool (SAM), and specific gene expression outcomes.
Table 1: Compound Performance Profile
| Feature | Folic Acid (FA) | 5-MTHF (L-Methylfolate) | Folinic Acid (Leucovorin) |
| Primary Entry Mechanism | Requires reduction by DHFR (Slow). | Direct entry into folate cycle. | Bypasses DHFR; enters as 5-formyl THF. |
| MTHFR Dependence | High. Ineffective in MTHFR 677TT genotypes. | None. Bypasses the enzyme defect. | Moderate. Requires conversion to active methyl form.[1][2][3] |
| Gene Expression Impact | Variable. High doses may inhibit MTHFR expression (negative feedback). | Consistent upregulation of methylation-dependent gene silencing. | Used primarily for "rescue" in chemotherapy (e.g., Methotrexate). |
| Risk of UMFA | High. Accumulates at doses >200µ g/day . | None. | None. |
| Epigenetic Stability | Lower. Can lead to hypomethylation if DHFR is saturated. | High. Directly restores SAM/SAH ratio. | Moderate. |
| Key Gene Targets | DNMT1 (maintenance), IGF2 (imprinting). | DNMT3A/B (de novo), COMT, GNMT. | TYMS (Thymidylate synthase). |
Impact on Gene Expression Profiles
-
DNA Methyltransferases (DNMTs): 5-MTHF treatment in cell lines (e.g., HepG2) consistently maintains DNMT1 activity more effectively than FA during depletion-repletion cycles. FA saturation can paradoxically lower global methylation due to DHFR inhibition by UMFA [1, 4].
-
Immune Regulation: High levels of UMFA (from excess FA) have been linked to downregulated expression of Natural Killer (NK) cell cytotoxicity genes, potentially altering immune surveillance [2].[4]
-
Imprinting (IGF2): In developmental models, 5-MTHF ensures correct allelic expression of imprinted genes like IGF2, whereas FA variability can lead to biallelic expression (Loss of Imprinting) due to unstable methyl pools [4].
Experimental Protocol: The Folate Depletion-Repletion Assay
To objectively compare these derivatives in your own research, you cannot simply add them to standard media (which contains high FA). You must utilize a Depletion-Repletion workflow to eliminate background noise.
Workflow Visualization
Figure 2: Standardized Depletion-Repletion Workflow for Epigenetic Analysis.
Detailed Methodology
1. Cell Culture System:
-
Use RPMI 1640 (Folate-Free) . Standard DMEM contains ~4mg/L Folic Acid, which is supraphysiological (human plasma is ~10-30 nM).
-
Serum: You must use Dialyzed Fetal Bovine Serum (dFBS) . Standard FBS contains endogenous bovine folate that will confound results.
2. Depletion Phase (The "Reset"):
-
Culture cells for 9 days in folate-free medium.
-
Validation: Measure Homocysteine (Hcy) levels in the supernatant. Hcy should rise significantly (e.g., >15 µmol/L) as the methyl cycle stalls.
3. Repletion (Treatment):
-
Introduce equimolar concentrations (e.g., 10-100 nM) of Folic Acid vs. 5-MTHF.
-
Note: 5-MTHF is sensitive to oxidation.[5] Add Ascorbic Acid (1%) to the medium as a stabilizer, or refresh medium every 12 hours.
4. Endpoints:
-
Global DNA Methylation: Quantification of 5-methylcytosine (5-mC) via LC-MS/MS (Gold Standard) or Colorimetric ELISA.
-
Gene Expression: Extract RNA and perform RT-qPCR for MTHFR, DNMT1, DNMT3A, and TET1.
Critical Insights & Troubleshooting
The "Unmetabolized Folic Acid" (UMFA) Artifact
In drug development, high-dose Folic Acid can mask toxicity or alter drug metabolism via CYP450 interactions. UMFA has been detected in cord blood and is linked to "pseudo-MTHFR deficiency"—where FA saturates DHFR, paradoxically inhibiting the pathway it is meant to support [4].
-
Recommendation: For studies involving metabolic syndrome, pregnancy, or cancer, 5-MTHF is the preferred substrate to avoid UMFA artifacts.
Genotype Specificity
If your cell line (e.g., Caco-2) or subject pool carries the MTHFR C677T polymorphism, Folic Acid efficacy will drop by ~30-70%. 5-MTHF bypasses this defect entirely. Always genotype your cell lines before starting methylation studies [1, 6].
References
-
Folic Acid vs 5-MTHF in Treating MTHFR Deficiency. MTHFR Support Australia. [Link]
-
Adverse Effects of Excessive Folic Acid Consumption and Its Implications for Individuals With the Methylenetetrahydrofolate Reductase C677T Genotype. Cureus (via NIH). [Link]
-
Comparison of folic acid and 5-methyltetrahydrofolate for prevention of DNA damage and cell death in human lymphocytes in vitro. Mutagenesis (Oxford Academic). [Link]
-
Folic Acid, Folinic Acid, 5 Methyl TetraHydroFolate Supplementation for Mutations That Affect Epigenesis. Biomedicines (MDPI). [Link]
-
Folinic Acid - Mechanism of Action and Clinical Use. StatPearls (NCBI). [Link]
-
Active Folate Versus Folic Acid: The Role of 5-MTHF in Human Health. Integrative Medicine (via NIH). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
